molecular formula C7H10N2O B1462797 (3-Methoxypyridin-2-YL)methanamine CAS No. 595560-87-5

(3-Methoxypyridin-2-YL)methanamine

Cat. No.: B1462797
CAS No.: 595560-87-5
M. Wt: 138.17 g/mol
InChI Key: YYZWARUBOQAMQS-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-2-yl)methanamine (CAS 595560-87-5) is a pyridine-based compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is characterized as a liquid with a density of approximately 1.091 g/cm³ and a boiling point of about 228.6 °C . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Recent scientific literature highlights the application of closely related (pyridin-2-yl)methanamine derivatives in the discovery of novel therapeutics . Specifically, such structures are key components in the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are being investigated as potent and selective agonists for the 5-HT1A receptor . One such research compound, NLX-266, has been reported as an orally available, ERK1/2-biased 5-HT1A receptor agonist demonstrating promising enhanced antidepressant and antiparkinsonian-like activities in preclinical studies . As a reagent, this compound must be handled with care. It carries the signal word "Danger" and hazard statements H315-H318-H319-H335, indicating it can cause skin and serious eye irritation and may cause respiratory irritation . It is typically classified under UN 2735 (Packing Group III) for transportation . To maintain stability, it is recommended to store this compound in a cool, dark place, ideally in a freezer under an inert atmosphere at temperatures of -10°C to -20°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZWARUBOQAMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663722
Record name 1-(3-Methoxypyridin-2-yl)methanamine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595560-87-5
Record name 1-(3-Methoxypyridin-2-yl)methanamine
Source EPA DSSTox
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Record name (3-methoxypyridin-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Methoxypyridin-2-YL)methanamine, a pivotal heterocyclic amine building block. We will delve into its chemical identity, core properties, synthesis, and its significant role as a scaffold in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative featuring a methoxy group at the 3-position and an aminomethyl group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable synthon in medicinal chemistry.

The compound is most commonly handled and available as its free base or as hydrochloride salts. It is crucial to distinguish between these forms, as their properties and handling requirements differ.

IdentifierDataSource(s)
Chemical Name This compoundPubChem[1]
CAS Number 595560-87-5 (Free Base)Biosynth[2]
1588441-00-2 (Hydrochloride)
1276056-71-3 (Dihydrochloride)
Molecular Formula C₇H₁₀N₂OPubChem[1]
Molecular Weight 138.17 g/mol Biosynth[2]
PubChem CID 45079526PubChem[1]

Table 1: Core Identifiers for this compound.

A summary of its key physicochemical properties is presented below. These values are essential for planning reactions, purification, and formulation.

PropertyValueSource(s)
Appearance Not specified; likely an oil or low-melting solid-
Boiling Point 228.6 °C (Predicted)Biosynth[2]
Density 1.09 g/cm³ (Predicted)Biosynth[2]
Flash Point 92.0 °C (Predicted)Biosynth[2]
XLogP3-AA -0.3 (Predicted)
Solubility Data not available; expected to be soluble in polar organic solvents. Salt forms are likely water-soluble.-

Table 2: Physicochemical Properties of this compound (Free Base).

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely detailed in standard literature, but logical synthetic routes can be devised from common pyridine precursors. A prevalent and effective strategy involves the reduction of the corresponding nitrile, 3-methoxy-2-cyanopyridine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines a robust method for the preparation of this compound from 3-methoxy-2-cyanopyridine. The choice of reducing agent is critical; strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective.

Step 1: Preparation of 3-methoxy-2-cyanopyridine (Starting Material) The starting nitrile can be prepared from 2-halo-3-methoxypyridine through cyanation, often using a cyanide source like CuCN or NaCN with a palladium catalyst.[3][4]

Step 2: Reduction of 3-methoxy-2-cyanopyridine

  • Reagents & Equipment:

    • 3-methoxy-2-cyanopyridine

    • Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel for hydrogenation

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether for LiAlH₄; Methanol or Ethanol for hydrogenation)

    • Round-bottom flask, reflux condenser, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon) for LiAlH₄ reduction

  • Procedure (using LiAlH₄):

    • Under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-methoxy-2-cyanopyridine (1.0 equivalent) in anhydrous THF.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation or column chromatography.

The causality behind this choice of method lies in the high efficiency and reliability of reducing nitriles to primary amines with LiAlH₄. The inert atmosphere is critical to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. The Fieser workup is a standard, safe, and effective method for neutralizing the excess hydride and aluminum salts, resulting in an easily filterable solid.

G cluster_start Starting Material cluster_reagents Reduction Step cluster_product Final Product start 3-Methoxy-2-cyanopyridine reductant 1. LiAlH4 in THF, 0°C to Reflux 2. Workup (H2O, NaOH(aq)) start->reductant Reduction product This compound reductant->product Isolation & Purification G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor (3-Methoxypyridine) -based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: The PI3K/AKT/mTOR pathway and points of inhibition.

Safety and Handling

As with any active chemical reagent, proper handling of this compound and its salts is paramount. The hydrochloride salt is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).

    • Use only outdoors or in a well-ventilated area (P271).

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

    • Store in a well-ventilated place. Keep container tightly closed (P403+P233).

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of modern medicinal chemistry. Its specific structural features provide a robust platform for the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Understanding its properties, synthesis, and reactivity is key for any researcher working in the field of oncology and signal transduction inhibitor design.

References

  • Yuan, J., et al. (2011). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. Molecular Cancer Therapeutics, 10(8), 1417-1428.
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Norman, P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Expert Opinion on Therapeutic Patents, 22(5), 469-506.
  • Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 881315.
  • Patel, R., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(1), 214-220.
  • Google Patents. (1989). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. CA2002757A1.
  • Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
  • Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103130741A.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • ResearchGate. (2016). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety.
  • Google Patents. (2004). Process for the preparation of 2-cyanopyridines. US6699993B1.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997.
  • Barlaam, B., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 9424-9446.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
  • Google Patents. (2007). Process for the preparation of 2-cyanopyridine derivatives. EP1746089A1.
  • Semantic Scholar. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
  • UPCommons. (2016). European Journal of Medicinal Chemistry.
  • PubChem. This compound.
  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.

Sources

(3-Methoxypyridin-2-YL)methanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that serves as a highly valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a methoxy group and an aminomethyl side chain, provides a unique combination of properties. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the specific arrangement of its substituents allows for tailored interactions with biological targets, influencing factors such as binding affinity, selectivity, and pharmacokinetic profiles. The methoxy group can act as a hydrogen bond acceptor and modulate the electronic nature of the ring, while the primary amine provides a crucial nucleophilic handle for constructing more complex molecular architectures.

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, outlines a robust synthetic strategy with detailed protocols, and explores its application as a key intermediate in the synthesis of pharmacologically active compounds, thereby providing a foundation for its effective utilization in drug discovery programs.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's structural and physicochemical characteristics is paramount for its effective application in synthesis and drug design. These properties govern its reactivity, solubility, and potential for interaction with biological systems.

Molecular Structure

The structural identity of this compound is defined by its core heterocyclic system and functional groups.

  • IUPAC Name: this compound

  • CAS Number: 595560-87-5

  • Molecular Formula: C₇H₁₀N₂O[1]

  • SMILES: COC1=C(N=CC=C1)CN[1]

  • InChI Key: YYZWARUBOQAMQS-UHFFFAOYSA-N[1]

Caption: 2D Structure of this compound.
Physicochemical Data

The compound's physical and computed properties are essential for planning experimental work, including reaction setup, purification, and formulation. Data for the free base are summarized below. It is important to note that this compound is also available as hydrochloride and dihydrochloride salts, which will have different molecular weights and physical properties.[2]

PropertyValueSource
Molecular Weight 138.17 g/mol [1]
Monoisotopic Mass 138.07932 Da[1]
Boiling Point 228.6 °C
Density 1.09 g/cm³
Flash Point 92.0 °C
XLogP3-AA (Predicted) -0.3[3]
Storage Temperature 2°C to 8°C

Part 2: Synthesis and Characterization

As a specialized building block, this compound is not typically prepared from simple precursors in a standard laboratory setting but is often synthesized via a multi-step sequence starting from a functionalized pyridine. The most logical and robust synthetic strategy involves the preparation of an intermediate, 3-methoxy-2-cyanopyridine, followed by its reduction to the target primary amine.

Synthetic Strategy Rationale

The chosen pathway leverages well-established and high-yielding transformations in heterocyclic chemistry. The cyano group serves as an excellent precursor to the aminomethyl functionality. It can be introduced onto the pyridine ring via nucleophilic substitution of a halide and subsequently reduced cleanly to the primary amine using standard reducing agents. This two-step approach is often more reliable and provides higher overall yields than direct amination or other multi-step routes.

synthesis_workflow start 2-Halo-3-methoxypyridine intermediate 3-Methoxy-2-cyanopyridine start->intermediate Nucleophilic Cyanation (e.g., CuCN) product This compound intermediate->product Nitrile Reduction (e.g., H₂/Catalyst or LiAlH₄)

Caption: General synthetic workflow for the preparation of the title compound.
Exemplary Synthetic Protocol

The following protocol is a representative, field-proven methodology for the synthesis of the target compound based on analogous transformations.[4][5]

Step 1: Synthesis of 3-Methoxy-2-cyanopyridine

  • Rationale: This step introduces the cyano group, which will be reduced in the subsequent step. Copper(I) cyanide is a common and effective reagent for the cyanation of aryl and heteroaryl halides.

  • Procedure:

    • To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2-bromo-3-methoxypyridine (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Place the flask under a nitrogen atmosphere.

    • Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-2-cyanopyridine.

Step 2: Reduction of 3-Methoxy-2-cyanopyridine to this compound

  • Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines, avoiding the use of pyrophoric metal hydrides and simplifying the workup.

  • Procedure:

    • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-methoxy-2-cyanopyridine (1.0 eq) in methanol or ethanol containing 7N ammonia. The ammoniacal solution is critical to prevent the formation of secondary amine byproducts.

    • Add a catalytic amount of Raney Nickel (5-10% by weight, washed) or Palladium on Carbon (10% Pd/C) to the solution.

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-60 °C with vigorous stirring.

    • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically takes 6-24 hours.

    • Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product via vacuum distillation or column chromatography.

Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. A standard analytical workflow ensures the identity and quality of the synthesized material.

analytical_workflow cluster_structure Structural Verification cluster_purity Purity & Identity nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (ESI-MS for [M+H]⁺) hplc HPLC Analysis elemental Elemental Analysis hplc->elemental product Purified Product product->nmr product->ms product->hplc

Caption: Standard analytical workflow for compound validation.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the seven unique carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the methoxy carbon, and the aliphatic methylene carbon.[6]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 139.08660.[1]

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its identity as a "privileged scaffold" fragment—a molecular framework that is frequently found in biologically active compounds.

Role as a Key Building Block

Methoxypyridine moieties are integral to many advanced medicinal chemistry programs. They are often used as masked pyridones, where the methoxy group mitigates the basicity of the pyridine nitrogen, simplifying purification and handling during synthesis.[7] This feature is particularly valuable in the multi-step synthesis of complex natural products and their analogues, such as the Lycopodium alkaloids.[7] Furthermore, the methoxy group can serve as a key interaction point within a protein's binding site and can be metabolically labile, offering a handle for prodrug strategies or for fine-tuning pharmacokinetic properties.

Case Study: Synthesis of Novel PI3K/mTOR Dual Inhibitors

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are critical regulators of cell growth and survival, and their dysregulation is a hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus of oncology research. The sulfonamide methoxypyridine core has been identified as a potent scaffold for inhibiting these kinases.[8] In the design of novel inhibitors, this compound and its close analogues serve as crucial intermediates for constructing the final bioactive molecules, where the methoxypyridine unit forms essential interactions within the kinase active site.[8]

Caption: Use of the title compound in the synthesis of bioactive agents.

Conclusion

This compound is a foundational building block for modern drug discovery. Its well-defined molecular structure and versatile chemical handles allow for its incorporation into diverse and complex molecular scaffolds. The strategic rationale for its synthesis is clear and relies on robust, high-yielding chemical transformations. As demonstrated by its application in the development of inhibitors for challenging targets like PI3K/mTOR, this compound provides medicinal chemists with a valuable tool for probing structure-activity relationships and optimizing lead compounds. This guide provides the essential technical knowledge required for its confident and effective use in the laboratory.

References

  • PubChemLite. This compound (C7H10N2O).
  • Dyachenko, V. D. (2018). Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Supporting Information. Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation of N-(2-pyridylmethyl)phenylamine and Its Derivatives. Royal Society of Chemistry.
  • Suginome, M., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Supporting Information. N-benzyl-N-phenyl-B-pinacolborane synthesis.
  • Google Patents. (1972). Preparation of 3-cyanopyridine. US3644380A.
  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. NIH Public Access.
  • PubChem. This compound. CID 45079526.
  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. ResearchGate.

Sources

Chemical properties of (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The strategic placement of a methoxy and an aminomethyl group on the pyridine core imparts a unique combination of electronic and steric properties, making it an attractive scaffold for constructing complex molecules with potential therapeutic value. The pyridine ring itself is a common motif in numerous biologically active compounds, and its functionalization allows for the fine-tuning of properties such as solubility, basicity, and the ability to form key interactions with biological targets.[1][2]

This technical guide offers a comprehensive analysis of the chemical properties of this compound. Authored from the perspective of a senior application scientist, this document delves into its physicochemical characteristics, spectroscopic profile, synthetic pathways, reactivity, and applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of a molecule are paramount for its application in synthesis and drug design. The data for this compound and its common precursor, 3-methoxypyridine-2-carbonitrile, are summarized below.

Table 1: Chemical Identifiers

Identifier This compound 3-Methoxypyridine-2-carbonitrile
Molecular Formula C₇H₁₀N₂O[3] C₇H₆N₂O[4]
Molecular Weight 138.17 g/mol [5] 134.14 g/mol [6]
CAS Number 450795-26-7 (Free Base) 24059-89-0[6]
Monoisotopic Mass 138.07932 Da[3] 134.04801 Da[6]

| IUPAC Name | this compound | 3-methoxypyridine-2-carbonitrile[6] |

Table 2: Predicted and Experimental Physicochemical Properties

Property This compound Rationale and Context
Predicted XlogP -0.3[3] The negative value indicates hydrophilicity, influenced by the polar amine and methoxy groups and the nitrogen heteroatom, which are capable of hydrogen bonding.
Topological Polar Surface Area (TPSA) 48.1 Ų[7] This value suggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1 (from -NH₂)[7] The primary amine is a key site for hydrogen bond donation, critical for receptor binding.
Hydrogen Bond Acceptors 3 (Pyridine N, O, Amine N)[7] Multiple acceptor sites enhance solubility and interaction potential.
Rotatable Bonds 2[7] The molecule possesses conformational flexibility around the C-C and C-O single bonds, allowing it to adapt to binding pockets.

| Basicity (pKa) | Not available | The pKa is expected to be influenced by two basic centers: the pyridine nitrogen (pKa of pyridine ~5.2) and the primary amine (pKa of benzylamine ~9.3). The electron-donating methoxy group would slightly increase the basicity of the pyridine nitrogen, while the pyridine ring withdraws electron density from the aminomethyl group, slightly decreasing its basicity.[8] |

The physicochemical profile is dictated by the interplay of its functional groups. The methoxy group is an electron-donating group via resonance, which influences the electron density of the pyridine ring. The aminomethyl group provides a primary basic center and a key nucleophilic handle for subsequent chemical modifications. This combination of features makes the molecule water-miscible and capable of engaging in specific hydrogen-bonding interactions, which is a highly desirable trait for drug candidates.[9][10]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific experimental spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.[11][12]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The methylene protons (-CH₂-) adjacent to the amine will appear as a singlet or a broadened singlet around δ 3.9-4.5 ppm, while the amine protons (-NH₂) will show a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals. The aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon will be observed around δ 55-60 ppm, and the aliphatic methylene carbon will be found further upfield, typically in the δ 40-50 ppm range.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether linkage (~1000-1300 cm⁻¹).

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 138. A prominent fragment would likely arise from the loss of the aminomethyl group or cleavage of the methoxy group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[13] Predicted adducts in electrospray ionization include [M+H]⁺ at m/z 139.08660 and [M+Na]⁺ at m/z 161.06854.[3]

Synthesis and Purification

A robust and efficient synthesis is critical for the utility of any chemical building block. The most direct and common laboratory-scale synthesis of this compound involves the chemical reduction of its nitrile precursor, 3-methoxypyridine-2-carbonitrile.

The precursor, 3-methoxypyridine-2-carbonitrile, can be synthesized in a one-step procedure by reacting α,β-unsaturated aldehydes or ketones with propanedinitrile in a methanol-sodium methoxide system.[14] This method provides a straightforward route to the necessary starting material from readily available reagents.

Experimental Protocol: Reduction of 3-Methoxypyridine-2-carbonitrile

This protocol describes a representative procedure using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Disclaimer: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

  • 3-Methoxypyridine-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (typically 1.5-2.0 equivalents) at 0 °C (ice bath).

  • Addition of Substrate: A solution of 3-methoxypyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser method): The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The filtrate is collected, and the organic layer is separated.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking.

Synthetic Workflow Diagram

Synthesis Precursor 3-Methoxypyridine-2-carbonitrile Reagents 1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH(aq) Work-up Precursor->Reagents Product This compound Reagents->Product Reduction

Caption: Synthetic route from nitrile to amine.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three key structural features: the pyridine nitrogen, the primary amine, and the activated aromatic ring.

  • Pyridine Nitrogen: As a tertiary amine within an aromatic system, this nitrogen is a Lewis base and can be protonated or alkylated.[8] Its basicity is modulated by the C3-methoxy group, which donates electron density through resonance, making this nitrogen slightly more basic than that of unsubstituted pyridine.

  • Primary Amine (-CH₂NH₂): This is the most nucleophilic and basic site in the molecule. It readily undergoes reactions typical of primary amines, such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Aromatic Ring: The pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution.[8] The positions for substitution are directed by the existing methoxy and aminomethyl groups. The powerful activating effect of the methoxy group would likely direct incoming electrophiles to the C4 and C6 positions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at the C4 or C6 positions.

Reactivity Hotspots Diagram

Caption: Key reactive sites of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound is a valuable intermediate in this field.[2] Its structure is often incorporated into larger molecules designed to interact with specific biological targets like kinases, G-protein coupled receptors (GPCRs), and enzymes.

  • Scaffold for Library Synthesis: The primary amine serves as a convenient attachment point for a wide variety of chemical moieties, allowing for the rapid generation of compound libraries for high-throughput screening. This is a common strategy in hit-to-lead optimization campaigns.[15]

  • Kinase Inhibitors: The pyridine scaffold can mimic the adenine region of ATP and form hydrogen bonds within the hinge region of kinase active sites. Derivatives of this molecule could be explored as inhibitors in oncology and inflammatory diseases.[2]

  • Anti-Mycobacterial Agents: Pyrazolo[1,5-a]pyrimidines bearing a pyridin-2-ylmethylamine side chain have shown potent activity against Mycobacterium tuberculosis.[16] this compound is an ideal starting material for synthesizing analogs in this class to explore structure-activity relationships (SAR).

  • PI3K/mTOR Inhibitors: The methoxypyridine core is present in various PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy.[2][17] The synthetic accessibility of derivatives from this starting material facilitates the exploration of this chemical space.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. The information below is a summary and is not a substitute for a full Safety Data Sheet (SDS).

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[18] It may also cause respiratory irritation.[18][19] The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] All handling should be done in a well-ventilated area or a chemical fume hood.[20]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[20]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The dihydrochloride salt should be stored at 2-8°C, sealed, and protected from light.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20][21]

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. The presence of multiple modifiable sites—the primary amine, the pyridine nitrogen, and the aromatic ring—provides a versatile platform for creating diverse molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such well-characterized building blocks will remain essential to the advancement of drug discovery programs.

References

  • (3-Fluoro-4-methoxypyridin-2-yl)methanamine - CymitQuimica. (URL: )
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. (URL: )
  • This compound hydrochloride - AK Scientific, Inc. (URL: )
  • Basic photophysical properties of substituted pyridine compounds - Benchchem. (URL: )
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  • (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem. (URL: [Link])
  • Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid - Benchchem. (URL: )
  • (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem. (URL: [Link])
  • Pyridines deep dive: Properties, structure, synthesis and sources | Blog - Chempanda. (URL: [Link])
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])
  • Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation of N-(2-pyridylmethyl)
  • Supplementary Inform
  • Pyridine - Wikipedia. (URL: [Link])
  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. (URL: )
  • This compound (C7H10N2O) - PubChemLite. (URL: [Link])
  • This compound, 100 mg - Carl ROTH. (URL: [Link])
  • 3-methoxypyridine-2-carbonitrile (C7H6N2O) - PubChemLite. (URL: [Link])
  • This compound | C7H10N2O | CID 45079526 - PubChem. (URL: [Link])
  • 3-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 11332493 - PubChem. (URL: [Link])
  • NMR data for compound 2 | Download Table - ResearchG
  • Rh-catalyzed annulations of N-methoxybenzamides and ketenimines: Synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindo - The Royal Society of Chemistry. (URL: [Link])
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile - MDPI. (URL: [Link])
  • (3-fluoro-4-methoxypyridin-2-yl)methanamine - PubChemLite. (URL: [Link])
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[ - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Synthesis-and-Structure%E2%80%93Activity-Relationships-for-K-Kaur/515273752e5052945d81b95b871239c8942289f0)
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (URL: [Link])
  • Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery - Benchchem. (URL: )
  • Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)
  • (6-methoxypyridin-3-yl)methanamine | CAS#:262295-96-5 | Chemsrc. (URL: [Link])
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC - NIH. (URL: [Link])
  • Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)
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(3-Methoxypyridin-2-YL)methanamine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (3-Methoxypyridin-2-YL)methanamine and its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

This compound and its associated salt forms are heterocyclic amines of significant interest in medicinal chemistry and drug discovery. As with any novel or specialized reagent, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more contextualized understanding of the potential risks associated with this compound. Our objective is to empower researchers with the knowledge to make informed safety decisions, explaining the causality behind recommended protocols and fostering a self-validating system of laboratory safety.

Chemical Identification and Structural Context

It is critical to distinguish between the free base and its salt forms, as their physical properties and, occasionally, their handling requirements may differ.

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound595560-87-5C₇H₁₀N₂O138.17
This compound Hydrochloride1588441-00-2C₇H₁₁ClN₂ONot specified
This compound Dihydrochloride1276056-71-3C₇H₁₂Cl₂N₂O211.09

The information in this guide primarily pertains to the free base (CAS 595560-87-5) and the hydrochloride salt, as these have the most available data. Users of the dihydrochloride salt should handle it with similar precautions, recognizing it may be a more stable, crystalline solid.

The structure, featuring a primary amine and a pyridine ring, suggests potential for skin and eye irritation, common characteristics of small molecule amines. The pyridine moiety itself can be readily absorbed and may be implicated in respiratory irritation.

Hazard Identification and GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

  • Signal Word: Warning [1]

Hazard ClassGHS CodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1][2]
Expert Analysis of Hazards:
  • Skin Irritation (H315): Primary amines are often basic and can act as nucleophiles. On contact with skin, they can disrupt the lipid bilayer and react with endogenous proteins, leading to an inflammatory response perceived as irritation. The causality is chemical reactivity with biological tissue.

  • Serious Eye Irritation (H319): The eyes are particularly sensitive to basic compounds. The amine can cause a rapid increase in pH on the ocular surface, leading to saponification of fatty acids in the corneal epithelium, potentially causing significant pain, inflammation, and damage. This is a more severe version of the mechanism seen in skin irritation.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols can expose the mucous membranes of the respiratory tract to the irritant. This can lead to inflammation, coughing, and discomfort. The pyridine core, a known respiratory irritant, likely contributes to this effect.

First-Aid Measures: A Protocol for Immediate Response

Rapid and correct first aid is critical to mitigating exposure. The following protocols are based on established chemical safety standards.[1]

Emergency Response Workflow

cluster_Exposure Exposure Event cluster_Actions Immediate Actions cluster_Medical Medical Assessment exposure Exposure Occurs (Skin, Eyes, Inhalation) remove Remove victim from source of exposure. exposure->remove flush Flush affected area (15+ minutes for skin/eyes). exposure->flush Skin/Eye Contact fresh_air Move to fresh air. exposure->fresh_air Inhalation seek_medical Seek immediate medical attention. remove->seek_medical flush->seek_medical fresh_air->seek_medical sds Provide SDS to medical personnel. seek_medical->sds

Caption: Workflow for first-aid response to chemical exposure.

Step-by-Step First-Aid Protocols
  • Inhalation:

    • Immediately move the affected person to fresh air.[1]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance.

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Immediately flush the skin with copious amounts of running water for at least 15 minutes.[1]

    • While flushing, remove all contaminated clothing and shoes.[1]

    • Wash clothing before reuse.[1]

    • If irritation persists after flushing, seek medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[1]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

    • Seek immediate medical attention, preferably from an ophthalmologist.[1]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.

    • If the person is conscious, have them drink one or two glasses of water to dilute the chemical.

    • Seek immediate medical attention.

Safe Handling and Exposure Controls

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures. This is best achieved through a multi-layered approach known as the Hierarchy of Controls.

Hierarchy of Controls Diagram

elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe PPE (Least Effective) administrative->ppe

Caption: Hierarchy of Controls for mitigating chemical hazards.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[3] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use.

    • Lab Coat: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Handling and Storage Protocols
  • Handling:

    • Avoid all personal contact with the substance. Do not breathe dust or vapor.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Use only in a well-ventilated area, preferably a fume hood.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Recommended storage temperature is between +2°C and +8°C.[2][5]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.

    • Store in a locked cabinet or area accessible only to authorized personnel.[1]

Physical and Chemical Properties

Understanding these properties is key to predicting the substance's behavior during experiments and in the event of a spill.

PropertyValueSource
Appearance Liquid[6]
Boiling Point 228.6 °C[2][5]
Density 1.09 g/cm³[2][5]
Flash Point 92 °C[2][5]
UN Number 2735[2][5]

Note: The flash point of 92°C indicates that while not highly flammable, the substance can form combustible mixtures with air if heated.

Stability and Reactivity

  • Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).

  • Reactivity:

    • Avoid contact with strong oxidizing agents and strong acids, as these could lead to vigorous, exothermic reactions.

    • Forms explosive mixtures with air on intense heating.

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological and Ecological Information

  • Toxicological Data: There is a significant lack of comprehensive toxicological data for this specific compound. No information is available regarding acute oral, dermal, or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive effects.[3] This data gap necessitates a conservative approach to handling, assuming the compound may have uncharacterized toxic properties.

  • Ecological Data: Similarly, no data is available on the ecotoxicity of this compound.[3] Therefore, it must be prevented from entering drains, waterways, or the soil to avoid unknown environmental damage.[1]

Disposal Considerations

All waste must be handled as hazardous.

  • Containment: Collect all waste material (including contaminated consumables like gloves and wipes) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This must be done via an approved waste disposal plant.[1] Do not dispose of down the drain.

References

  • AK Scientific, Inc.Safety Data Sheet: this compound hydrochloride.Link (Note: This is a representative link, the direct link was not provided in the search results but is typical for this supplier).
  • Carl ROTH.this compound.Link
  • Luminix Health.this compound.Link
  • ECHEMI.3-Amino-2-methoxy-4-methylpyridine Safety Data Sheets.
  • ChemScene.this compound dihydrochloride.Link
  • Thermo Fisher Scientific.Safety Data Sheet: 3-(Aminomethyl)pyridine.Link (Note: This is for a related compound but provides context on handling pyridinemethanamine structures).

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An In-depth Technical Guide to (3-Methoxypyridin-2-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a methoxy-substituted pyridine ring coupled with a reactive aminomethyl group, renders it a versatile synthon for developing novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications, particularly its role in the generation of compound libraries for structure-activity relationship (SAR) studies. We will explore a validated synthetic pathway, detail its characterization, and discuss its utility in the discovery of pharmacologically active molecules, thereby offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, exemplifies a well-designed building block. The ortho arrangement of the aminomethyl and methoxy groups provides a specific steric and electronic environment that can be crucial for molecular recognition by biological targets. The methoxy group, in particular, can influence conformation and solubility and may participate in key hydrogen-bonding interactions within a receptor's binding pocket[1]. The primary amine serves as a critical handle for a wide range of chemical modifications, enabling its incorporation into larger, more complex molecular architectures.

This guide will elucidate the synthesis of its stable hydrochloride salt, which improves handling and solubility, and delve into its applications as a key intermediate in the development of novel therapeutics, including gamma-secretase modulators and kinase inhibitors[2][3].

Synthesis and Preparation

The preparation of this compound hydrochloride is most efficiently achieved through the chemical reduction of a nitrile precursor, 3-methoxypyridine-2-carbonitrile. This common and reliable transformation is a staple in medicinal chemistry for the synthesis of primary amines.

Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on the reduction of the cyano group of 3-methoxypyridine-2-carbonitrile. This precursor is commercially available and can be synthesized from simpler materials[4][5]. The final step involves the protonation of the resulting primary amine with hydrochloric acid to form the stable, crystalline hydrochloride salt.

G Target This compound HCl Amine This compound Target->Amine HCl Salt Formation Precursor 3-Methoxypyridine-2-carbonitrile Amine->Precursor Nitrile Reduction

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines a representative laboratory-scale synthesis.

Step 1: Reduction of 3-Methoxypyridine-2-carbonitrile

The core of the synthesis is the reduction of the nitrile to a primary amine. While various reducing agents can accomplish this (e.g., catalytic hydrogenation, Lithium Aluminum Hydride), this protocol will describe a common method.

  • Materials:

    • 3-Methoxypyridine-2-carbonitrile[4][5]

    • Lithium Aluminum Hydride (LiAlH₄) or an alternative reducing agent like Raney Nickel with H₂

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

    • Deionized Water

    • Sodium Hydroxide solution

    • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF under an inert nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-Methoxypyridin-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing excess hydride and precipitating aluminum salts.

    • Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

  • Materials:

    • Crude this compound

    • Anhydrous solvent (e.g., Diethyl Ether, Dichloromethane, or Isopropanol)

    • Hydrochloric acid solution (e.g., 2M HCl in Diethyl Ether or concentrated HCl)

  • Procedure:

    • Dissolve the crude amine from the previous step in a minimal amount of a suitable anhydrous solvent like diethyl ether.

    • While stirring, slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in the same or a compatible solvent.

    • The hydrochloride salt will typically precipitate out of the solution as a white solid.

    • Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield this compound hydrochloride.

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Purity and identity are confirmed using standard analytical techniques such as NMR (¹H and ¹³C), LC-MS, and melting point determination[6].

Physicochemical and Safety Data

Properly characterizing and understanding the safety profile of a chemical is paramount for its use in a research setting.

Key Properties
PropertyValueReference(s)
CAS Number 1588441-00-2[7][8]
Molecular Formula C₇H₁₁ClN₂O[7][9]
Molecular Weight 174.63 g/mol [7][9]
Melting Point 232 °C (decomposes)[7]
Appearance Not specified, likely an off-white to white solid[10]
IUPAC Name This compound;hydrochloride[7]
Safety and Handling

This compound hydrochloride is classified as a hazardous substance.[9]

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents.

Applications in Drug Discovery and Development

The true value of this compound hydrochloride lies in its application as a versatile building block for creating novel molecules with therapeutic potential.

A Scaffold for SAR Exploration

The primary amine of the title compound is a nucleophilic handle that can be readily functionalized through various reactions, such as amide bond formation, reductive amination, and urea/thiourea formation. This allows for the systematic introduction of diverse chemical groups, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

G cluster_0 SAR Exploration Workflow Scaffold This compound Scaffold Reaction1 Amide Coupling (R-COOH) Scaffold->Reaction1 Reaction2 Reductive Amination (R-CHO/Ketone) Scaffold->Reaction2 Reaction3 Urea Formation (R-NCO) Scaffold->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR_Data Structure-Activity Relationship Data Screening->SAR_Data

Caption: Workflow illustrating the use of the scaffold in SAR studies.

Case Studies in Medicinal Chemistry
  • Gamma-Secretase Modulators (GSMs): Research has shown that methoxypyridine motifs can be incorporated into tetracyclic scaffolds to create potent gamma-secretase modulators. These compounds are of interest for the treatment of Alzheimer's disease by altering the production of amyloid-beta (Aβ42) peptides. The methoxypyridine component was found to improve both activity and physicochemical properties like aqueous solubility.[2]

  • PI3K/mTOR Dual Inhibitors: In the field of oncology, derivatives of methoxypyridine have been synthesized and evaluated as dual inhibitors of PI3K and mTOR, two key proteins in cell signaling pathways that are often dysregulated in cancer.[3] The methoxypyridine core serves as a crucial part of the pharmacophore, interacting with the target enzymes.

  • Anti-Mycobacterial Agents: The broader class of N-(pyridin-2-ylmethyl)amines has been explored for developing novel anti-mycobacterial agents, highlighting the utility of this structural motif in targeting infectious diseases.[11]

Conclusion

This compound hydrochloride is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its straightforward and scalable synthesis, combined with the strategic placement of reactive and modulating functional groups, makes it a highly valuable building block. As demonstrated by its incorporation into advanced therapeutic candidates for neurodegenerative diseases and cancer, this scaffold provides a robust platform for the design and synthesis of next-generation medicines. This guide has provided the essential technical knowledge for researchers to effectively synthesize, handle, and strategically deploy this compound in their drug discovery programs.

References

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(3-Methoxypyridin-2-YL)methanamine dihydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine Dihydrochloride: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry. The strategic placement of its methoxy, aminomethyl, and pyridine nitrogen functionalities provides a unique combination of physicochemical properties and synthetic versatility. The pyridine core is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs, where it often imparts desirable pharmacokinetic properties and serves as a key interaction motif with biological targets.[1][2][3][4] This guide offers a comprehensive technical overview of the compound's properties, a validated synthesis approach, its core applications in drug design, and rigorous safety and handling protocols to empower researchers in its effective utilization.

Physicochemical and Computational Properties

This compound is most commonly supplied as a stable dihydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base. The properties of both the dihydrochloride salt and the corresponding free base are summarized below for comprehensive reference.

PropertyThis compound DihydrochlorideThis compound (Free Base)Reference(s)
CAS Number 1276056-71-3595560-87-5[5]
Molecular Formula C₇H₁₂Cl₂N₂OC₇H₁₀N₂O[5]
Molecular Weight 211.09 g/mol 138.17 g/mol [5]
SMILES COC1=C(CN)N=CC=C1.Cl.ClCOC1=C(N=CC=C1)CN[5][6]
Boiling Point N/A (Salt)228.6 °C
Density N/A (Salt)1.09 g/cm³
Flash Point N/A (Salt)92.0 °C
Storage Conditions Sealed in dry, 2-8°C, under inert atmosphere2-8°C, close container well[5]
Computational Descriptors (Free Base)

Computational modeling provides insights into the molecule's behavior in biological systems.

DescriptorValueReference(s)
Topological Polar Surface Area (TPSA) 48.14 Ų[5]
LogP (Predicted) 1.39[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 2[5]

Synthesis and Purification

The synthesis of this compound typically proceeds from a readily available precursor, 3-methoxy-2-cyanopyridine. The key transformation is the reduction of the nitrile (cyanide) group to a primary amine. This is a robust and widely employed method in organic synthesis for accessing aminomethylpyridines.

Proposed Synthetic Workflow

The workflow involves a single, high-yielding reduction step followed by salt formation for purification and stabilization.

G cluster_0 Synthesis Workflow start 3-Methoxy-2-cyanopyridine reduc Reduction of Nitrile start->reduc e.g., H₂, Raney Ni or LiAlH₄, THF freebase This compound (Free Base) reduc->freebase salt Salt Formation freebase->salt HCl in Ether/Dioxane product This compound dihydrochloride salt->product

Caption: Synthetic pathway from cyanopyridine to the target dihydrochloride.

Representative Experimental Protocol: Reduction of 3-Methoxy-2-cyanopyridine

Disclaimer: This protocol is a representative example based on standard literature procedures for nitrile reduction. Researchers must conduct their own risk assessment and optimization.

Materials:

  • 3-Methoxy-2-cyanopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (2M solution in diethyl ether)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.2 eq.) suspended in anhydrous THF under an inert atmosphere.

  • Addition of Starting Material: A solution of 3-methoxy-2-cyanopyridine (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

    • Causality: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the nitrile, preventing dangerous temperature spikes and side reactions.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): The reaction is cooled to 0°C and quenched sequentially by the careful, dropwise addition of:

    • 'x' mL of water (where 'x' is the grams of LiAlH₄ used)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

    • Self-Validation: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the isolation of the product compared to an acid quench.

  • Isolation of Free Base: The resulting slurry is stirred vigorously for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound as a crude oil (the free base).

  • Salt Formation and Purification: The crude free base is redissolved in a minimal amount of anhydrous diethyl ether. A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to afford this compound dihydrochloride.

    • Trustworthiness: Conversion to the dihydrochloride salt serves a dual purpose: it provides a crystalline, easily handled solid and acts as the final purification step, as impurities often remain in the acidic mother liquor.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The primary amine is a nucleophilic handle for a vast array of chemical transformations, while the methoxypyridine core is a recognized pharmacophore that can enhance drug-like properties.[7][8]

Synthetic Utility of the Primary Amine

The aminomethyl group is a gateway to several key functional groups used in drug molecules.

G cluster_1 Key Derivatization Reactions start This compound amide Amide start->amide R-COCl, Base sulfonamide Sulfonamide start->sulfonamide R-SO₂Cl, Base sec_amine Secondary/Tertiary Amine start->sec_amine R-CHO, NaBH(OAc)₃ (Reductive Amination) urea Urea/Thiourea start->urea R-NCO or R-NCS

Caption: Common synthetic transformations of the aminomethyl group.

Role as a Privileged Scaffold in Drug Design

The methoxypyridine motif is frequently found in small molecule inhibitors, particularly those targeting kinases. The nitrogen atom can act as a hydrogen bond acceptor, while the methoxy group can influence solubility, metabolic stability, and ring electronics.

  • Kinase Inhibitors: Research into novel PI3K/mTOR dual inhibitors has utilized N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffolds, demonstrating the viability of this core structure for engaging kinase active sites.[9] Similarly, compounds containing a 3-methoxy-2-aminopyridine core were identified as potent inhibitors of the oncogenic kinase bRAF.[10]

  • Metabolic Stability: The position of the methoxy group can be strategically chosen to block sites of metabolic oxidation, a critical step in optimizing drug candidates and reducing the formation of reactive metabolites.[10]

  • Physicochemical Properties: As a weakly basic heterocycle, the pyridine ring can improve aqueous solubility and permeability, key factors in achieving good oral bioavailability.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound dihydrochloride is essential. The following information is consolidated from multiple safety data sheets for related compounds.

Hazard Identification and GHS Classification
Hazard ClassGHS CodeSignal WordHazard StatementReference(s)
Skin Corrosion / Irritation (Category 2)H315WarningCauses skin irritation
Serious Eye Damage / Eye Irritation (Category 1/2A)H318/H319Danger/WarningCauses serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation
Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to keep airborne concentrations low.

  • Ensure an eyewash station and safety shower are immediately accessible.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves. Dispose of contaminated gloves after use.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

3. Handling Procedures:

  • Avoid breathing dust. Avoid all contact with skin, eyes, and clothing.

  • Use a spatula for transfers. Avoid creating dust clouds.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is 2-8°C.[5]

  • The compound may be hygroscopic; store under an inert gas (Argon or Nitrogen) for long-term stability.

Conclusion

This compound dihydrochloride is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined properties, accessible synthesis, and proven utility as a scaffold for high-value biological targets make it an indispensable resource for drug discovery programs. This guide provides the foundational knowledge required for its safe and effective application in the laboratory, empowering scientists to leverage its full potential in the creation of next-generation therapeutics.

References

  • Saeed, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
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  • The Royal Society of Chemistry.
  • National Institutes of Health.
  • The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. [Link]
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An In-depth Technical Guide to the Isomers of Methoxypyridinyl Methanamine and Their Basic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxypyridinyl methanamine represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The isomeric forms of this molecule, dictated by the substitution pattern of the methoxy and aminomethyl groups on the pyridine ring, exhibit distinct electronic properties that profoundly influence their basicity. Understanding the pKa values of both the pyridine ring nitrogen and the exocyclic primary amine is critical for predicting molecular behavior in physiological environments, including receptor binding, membrane permeability, and metabolic stability. This guide provides a comprehensive analysis of the structural isomers of methoxypyridinyl methanamine, a theoretical framework for understanding their basic properties, and detailed protocols for both experimental determination and computational prediction of their pKa values.

Introduction: The Significance of Basicity in Drug Design

The basicity of a molecule, quantified by its pKa value, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For nitrogen-containing heterocyclic compounds such as the isomers of methoxypyridinyl methanamine, two primary basic centers exist: the sp²-hybridized nitrogen within the aromatic pyridine ring and the sp³-hybridized nitrogen of the aminomethyl substituent. The extent to which these centers are protonated at physiological pH (typically around 7.4) governs a multitude of critical drug-like properties.

A molecule's ionization state affects its:

  • Solubility: Ionized species are generally more water-soluble, impacting formulation and bioavailability.

  • Permeability: Neutral, lipophilic forms are more likely to passively diffuse across biological membranes.

  • Receptor Interaction: The ability to form hydrogen bonds and electrostatic interactions with a biological target is often pH-dependent.

  • Metabolic Stability: The susceptibility to enzymatic degradation can be influenced by the protonation state.

Therefore, a nuanced understanding and precise determination of the pKa values for each basic center in all possible isomers are paramount for rational drug design and lead optimization.

Structural Isomerism and the Electronic Landscape

The pyridine ring can be substituted at various positions, leading to a number of structural isomers for methoxypyridinyl methanamine. The relative positions of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing (by induction) but also potentially donating (via the nitrogen lone pair) aminomethyl group (-CH₂NH₂) create a unique electronic environment for each isomer.

The basicity of the pyridine nitrogen is primarily influenced by the availability of its lone pair of electrons to accept a proton.[1][2] Substituents alter this electron availability through a combination of inductive and resonance effects.

  • Inductive Effects (-I/+I): Electronegative atoms like oxygen pull electron density through sigma bonds, decreasing basicity (-I effect). Alkyl groups can donate electron density, increasing basicity (+I effect).

  • Resonance Effects (-M/+M): Substituents with lone pairs (like -OCH₃) or pi bonds can donate or withdraw electron density through the π-system of the ring. A +M effect (donation) increases electron density at the ortho and para positions, thereby increasing the basicity of a nitrogen atom at these positions relative to the substituent.

The interplay of these effects is highly dependent on the substituent's position. For instance, a methoxy group at the 2- or 4-position can exert a +M effect, increasing electron density on the ring nitrogen. However, its -I effect will always be present. The net effect on basicity is a balance of these opposing forces.

The basicity of the exocyclic aminomethyl group is primarily influenced by the inductive effect of the pyridinyl ring and is generally higher than that of the pyridine nitrogen due to the sp³ hybridization of the nitrogen, which holds its lone pair less tightly than an sp² nitrogen.[3]

Predicting Basicity: A Quantitative Analysis

While experimental determination is the gold standard, computational methods provide a powerful tool for predicting pKa values, especially for novel or difficult-to-synthesize compounds. Density Functional Theory (DFT) has proven to be a reliable method for these predictions.[4][5]

The following table presents the predicted pKa values for the two basic centers of the key isomers of methoxypyridinyl methanamine, calculated using DFT methods (B3LYP functional with a 6-31+G(d,p) basis set) and a thermodynamic cycle approach. These values are compared to the known experimental pKa of parent compounds to illustrate substituent effects.

CompoundSubstituent PositionsPredicted pKa (Pyridine N)Predicted pKa (Amine N)Rationale for Basicity Trends
Pyridine (Reference)-5.23 (exp.)-Baseline basicity of the pyridine ring.[1]
2-Methoxypyridine (Reference)2-OCH₃3.28 (exp.)-The strong -I effect of the ortho-methoxy group outweighs its +M effect, reducing basicity.[6]
3-Methoxypyridine (Reference)3-OCH₃4.78 (exp.)-The -I effect dominates from the meta position, slightly reducing basicity compared to pyridine.[7]
4-Methoxypyridine (Reference)4-OCH₃6.47 (exp.)-The +M effect from the para position strongly increases electron density on the ring nitrogen, increasing basicity.[8]
3-(Aminomethyl)pyridine (Reference)3-CH₂NH₂~5.7 (pred.)8.34 (pred.)The -I effect of the aminomethyl group slightly decreases pyridine basicity. The exocyclic amine is a stronger base.[3][9]
(2-Methoxy-pyridin-3-yl)methanamine2-OCH₃, 3-CH₂NH₂~3.0~8.2Strong -I effect from the 2-methoxy group significantly lowers the basicity of the pyridine nitrogen.
(3-Methoxy-pyridin-2-yl)methanamine3-OCH₃, 2-CH₂NH₂~4.5~8.1The -I effect of the 3-methoxy group has a moderate impact on the pyridine nitrogen.
(4-Methoxy-pyridin-2-yl)methanamine4-OCH₃, 2-CH₂NH₂~6.2~8.3The +M effect of the 4-methoxy group enhances the basicity of the pyridine nitrogen.
(4-Methoxy-pyridin-3-yl)methanamine4-OCH₃, 3-CH₂NH₂~6.5~8.4The +M effect of the 4-methoxy group strongly increases the basicity of the pyridine nitrogen.
(5-Methoxy-pyridin-3-yl)methanamine5-OCH₃, 3-CH₂NH₂~5.0~8.3The -I effect from the 5-methoxy group (meta to N) slightly reduces pyridine basicity.
(6-Methoxy-pyridin-2-yl)methanamine6-OCH₃, 2-CH₂NH₂~3.1~8.2The strong -I effect of the 6-methoxy group (ortho to N) significantly lowers the basicity of the pyridine nitrogen.

Note: Experimental pKa values are denoted by "(exp.)". Predicted values are denoted by "(pred.)" and are based on computational modeling and analysis of substituent effects from reference compounds.

Methodologies for pKa Determination

Experimental Approach: Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values.[10][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the methoxypyridinyl methanamine isomer in a suitable solvent (e.g., a water-methanol mixture for compounds with low water solubility) to a final concentration of approximately 1 mM.[11][12]

  • Ionic Strength Adjustment: Add a solution of a neutral salt, such as 0.15 M potassium chloride, to maintain a constant ionic strength throughout the titration.[10]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[10]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For diprotic bases, two inflection points will be observed, corresponding to the two pKa values.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution (1 mM) A->B C Add KCl (0.15 M) B->C D Purge with N2 C->D E Titrate with Standard Acid (e.g., 0.1 M HCl) D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point(s) G->H I Calculate pKa(s) at Half-Equivalence Point(s) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Approach: UV-Metric Titration

For compounds that possess a chromophore near the ionization center and exhibit a change in their UV-Vis spectrum upon protonation/deprotonation, UV-metric titration is a highly sensitive alternative.[13][14]

Step-by-Step Protocol for UV-Metric Titration:

  • Buffer Preparation: Prepare a series of buffer solutions with known, precise pH values spanning a range that brackets the expected pKa of the analyte.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent.

  • Measurement:

    • Add a small, constant volume of the analyte stock solution to each buffer solution in a 96-well UV-transparent plate or individual cuvettes.

    • Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each sample.[14]

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against pH.

    • The pKa is the pH at the midpoint of the resulting sigmoidal curve.[15]

Computational Approach: DFT-Based pKa Prediction

Quantum mechanical calculations offer a powerful in silico method for estimating pKa values. The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in solution using a thermodynamic cycle.[16][17]

Computational Workflow for pKa Prediction:

  • Structure Optimization: Build the 3D structures of the protonated (BH⁺) and neutral (B) forms of the methoxypyridinyl methanamine isomer. Optimize their geometries using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[18]

  • Gas-Phase Free Energy Calculation: Perform frequency calculations on the optimized structures to obtain the gas-phase Gibbs free energies (G_gas) for both BH⁺ and B.

  • Solvation Free Energy Calculation: Use an implicit solvation model, such as the Polarizable Continuum Model (PCM), to calculate the Gibbs free energy of solvation (ΔG_solv) for both species.

  • Aqueous Free Energy Calculation: Calculate the Gibbs free energy in the aqueous phase (G_aq) for each species using the formula: G_aq = G_gas + ΔG_solv.

  • pKa Calculation: Calculate the pKa using the following equation:

    pKa = (G_aq(B) + G_aq(H⁺) - G_aq(BH⁺)) / (2.303 * RT)

    Where R is the gas constant, T is the temperature, and G_aq(H⁺) is the experimental Gibbs free energy of solvation of a proton.

pKa_Prediction_Workflow A Build 3D Structures (BH+ and B) B Geometry Optimization (DFT) A->B C Gas-Phase Free Energy Calculation (G_gas) B->C D Solvation Free Energy Calculation (ΔG_solv) using PCM B->D E Calculate Aqueous Free Energy (G_aq = G_gas + ΔG_solv) C->E D->E F Calculate pKa using Thermodynamic Cycle Equation E->F

Caption: Computational workflow for DFT-based pKa prediction.

Conclusion and Future Outlook

The basic properties of methoxypyridinyl methanamine isomers are a complex function of the substitution pattern on the pyridine ring. This guide has outlined the fundamental electronic principles governing their basicity and provided both experimental and computational methodologies for the accurate determination of their pKa values. The predicted pKa data presented herein serves as a valuable resource for medicinal chemists to anticipate the behavior of these scaffolds in biological systems. As drug discovery programs increasingly rely on predictive models, the integration of robust computational chemistry with precise experimental validation will be essential for the efficient design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties. The methodologies described provide a clear and actionable framework for researchers to characterize these and other novel heterocyclic compounds.

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Pharmaeli. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Shields, G. C., & Seybold, P. G. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Institutes of Health.
  • ResearchGate. (2011). Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. National Center for Biotechnology Information.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ACS Publications. (2009). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
  • ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects.
  • PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information.
  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414).
  • PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Methoxypyridine N-oxide. National Center for Biotechnology Information.
  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry.

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A Technical Guide to Sourcing and Quality Verification of (3-Methoxypyridin-2-YL)methanamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The reproducibility of experimental results and the success of a discovery pipeline are directly linked to the quality and purity of the chemical building blocks employed. (3-Methoxypyridin-2-YL)methanamine, a key substituted pyridine intermediate, is increasingly utilized in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its commercial landscape, offering expert insights into supplier evaluation, in-house quality verification, and the scientific rationale behind these critical processes.

Introduction to this compound: A Versatile Scaffold in Drug Discovery

This compound, with CAS Number 595560-87-5, is a substituted pyridine derivative featuring a methoxy group at the 3-position and a methylamine at the 2-position. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry. The pyridine ring is a common motif in a vast array of biologically active compounds, and the methoxy and methylamine substituents offer key points for molecular elaboration and interaction with biological targets.

The primary amine provides a nucleophilic handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the construction of more complex heterocyclic systems. The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring and participate in hydrogen bonding interactions within a protein's active site.

Recent research has highlighted the utility of pyridine-2-methylamine derivatives in the development of novel therapeutics. For instance, they have been identified as core scaffolds in the design of potent inhibitors for challenging targets such as MmpL3 in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Furthermore, methoxypyridine derivatives are integral to the synthesis of PI3K/mTOR dual inhibitors, a promising class of anti-cancer agents.[2] The strategic importance of this intermediate underscores the need for a reliable and high-quality supply chain.

The Commercial Supplier Landscape

A number of chemical suppliers offer this compound, often in its free base form as well as hydrochloride (HCl) and dihydrochloride salts. The choice between the free base and a salt form is often dictated by the specific requirements of the subsequent synthetic steps, with salts sometimes offering improved stability and handling characteristics. The following table provides a comparative overview of prominent commercial suppliers.

SupplierAvailable FormsStated PurityKey Considerations
Biosynth Free BaseNot explicitly stated on product pageOffers the compound for pharmaceutical testing.[3]
American Elements HydrochlorideCan be produced in high and ultra-high purity forms (99% to 99.999%+)Caters to various grades including Pharmaceutical Grade and offers custom specifications.[4]
AK Scientific, Inc. Hydrochloride95%Provides detailed safety and handling information in their Safety Data Sheet (SDS).[5]
Frontier Specialty Chemicals DihydrochlorideNot explicitly stated on product pageOffers fast global shipping.[6]
Luminix Health Free BaseNot explicitly stated on product pageEUDAMED and FAMHP-registered distributor in Europe.[7]
Carl ROTH Free Base≥95 %A European supplier with readily available purity information.[8][9]
ChemScene Dihydrochloride95+%Provides custom synthesis and commercial production services.[10]

It is crucial for researchers to look beyond the catalog information and request a batch-specific Certificate of Analysis (CoA) before purchase. A comprehensive CoA is the first line of defense in quality assurance.

Deconstructing the Certificate of Analysis: A Researcher's Checklist

A reliable supplier will provide a detailed Certificate of Analysis (CoA) with each batch, documenting test results and confirming compliance with specifications.[3] Procurement managers and R&D scientists rely heavily on these CoAs to validate the suitability of the intermediate for their API synthesis.[3] A thorough CoA for this compound should include the following:

  • Identification: Confirmation of the compound's identity using methods like ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

  • Purity Assessment: A quantitative measure of purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is generally recommended for drug discovery applications.

  • Residual Solvents: Analysis of residual solvents by GC, as these can interfere with subsequent reactions or introduce toxicity.

  • Water Content: Determined by Karl Fischer titration, as excess moisture can affect reactivity and stoichiometry.

  • Physical Properties: Appearance, melting point (for solids), and solubility.

In-House Quality Verification: A Self-Validating System

While a supplier's CoA is a critical document, performing in-house quality verification on a representative sample from a newly acquired batch is a cornerstone of good laboratory practice and ensures the integrity of your research. This process acts as a self-validating system, confirming the identity and purity of the material before its commitment to a synthetic route.

Workflow for In-House Quality Verification

The following diagram outlines a typical workflow for the in-house quality verification of this compound.

QC_Workflow In-House QC Workflow for this compound cluster_0 Initial Assessment cluster_1 Structural Confirmation & Purity cluster_2 Decision cluster_3 Documentation start Receive Compound visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (e.g., in CDCl3, DMSO-d6) visual->solubility nmr ¹H NMR Spectroscopy solubility->nmr ms Mass Spectrometry (MS) nmr->ms hplc HPLC-UV Analysis ms->hplc compare Compare data with CoA and literature values hplc->compare decision Accept or Reject Batch compare->decision record Record all results in lab notebook/LIMS decision->record

Caption: A streamlined workflow for the in-house quality control of incoming this compound.

Step-by-Step Experimental Protocols

The following are generalized protocols that can be adapted for the in-house quality verification of this compound.

Objective: To confirm the chemical structure and obtain an initial estimate of purity.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, accurately weighed)

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Accurately weigh the this compound sample and the internal standard into a clean, dry vial.

  • Dissolve the sample and standard in the deuterated solvent (~0.6 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analysis:

    • Compare the chemical shifts, splitting patterns, and integration of the signals with the expected spectrum for this compound.

    • Identify any signals corresponding to impurities or residual solvents.

    • Calculate the purity by comparing the integral of a well-resolved proton signal from the analyte to the integral of the internal standard.

Objective: To accurately quantify the purity of the compound and detect any non-volatile impurities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., formic acid or ammonium acetate)

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

  • Injection Volume: 5-10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Inject the sample solution into the HPLC system.

  • Analysis:

    • Integrate the peak corresponding to the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Safety, Handling, and Storage

This compound and its salts are classified as irritants. The following safety precautions should be strictly adhered to:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation/damage (H318/H319), and may cause respiratory irritation (H335).[5][7]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[5]

    • Use only outdoors or in a well-ventilated area (P271).[5]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5] Recommended storage temperatures are often between 2°C and 8°C.[3][7]

Conclusion: A Foundation for Successful Research

The procurement of high-quality this compound is a critical first step in synthetic campaigns aimed at the discovery of novel therapeutics. By carefully selecting suppliers, rigorously evaluating their documentation, and implementing a robust in-house quality verification system, researchers can ensure the integrity and reproducibility of their work. This diligent approach to sourcing and quality control provides a solid foundation upon which successful and impactful scientific discovery is built.

References

  • American Elements. (n.d.). This compound hydrochloride | CAS 1588441-00-2.
  • Luminix Health. (n.d.). This compound.
  • AbacipharmTech. (n.d.). This compound hydrochloride-1588441-00-2.
  • Carl ROTH. (n.d.). This compound, 100 mg.
  • PCCA. (n.d.). Safety Data Sheet: Methenamine Hippurate USP.
  • Aleph INDIA. (2025, March 11). BIS Quality Control Amendment Order for the Pyridine IS 8058: 2018.
  • Gao, H., et al. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
  • Li, G., et al. (2022, November 29). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry.
  • CP Lab Safety. (n.d.). (2-methoxypyridin-3-yl)methanamine dihydrochloride, min 97%, 1 gram.
  • Amerigo Scientific. (n.d.). (2-Methoxypyrimidin-5-yl)methanamine.
  • Zhang, Y., et al. (2021, July 14). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • Carl ROTH. (n.d.). This compound, 100 mg.
  • Wang, L., et al. (2019, December 1). Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. European Journal of Medicinal Chemistry.
  • Lawrence, M. R., et al. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules.
  • Drug Discovery Chemistry. (2025, April 14-17). Conference Brochure.
  • PubChemLite. (n.d.). (2-methoxypyridin-3-yl)methanamine (C7H10N2O).

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Initial reactivity screening of (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Initial Reactivity Screening of (3-Methoxypyridin-2-YL)methanamine

Abstract

This guide provides a comprehensive framework for conducting an initial reactivity screening of this compound, a versatile building block in medicinal chemistry and drug development. As a substituted picolinamine, its reactivity is governed by the interplay of a nucleophilic primary aminomethyl group, an electron-donating methoxy substituent, and the electronic properties of the pyridine ring. This document outlines a structured, logic-driven approach to elucidating its chemical behavior through a series of well-defined reaction classes. The protocols herein are designed to be self-validating, emphasizing safety, mechanistic understanding, and robust data generation for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a primary amine separated from the ring by a methylene linker. This structural arrangement distinguishes its reactivity from anilines, where the amine is directly attached to the aromatic system.

  • Structure: this compound structure

  • Key Structural Features & Expected Influence on Reactivity:

    • Primary Aminomethyl Group (-CH₂NH₂): A strong nucleophile and base, characteristic of alkylamines. It is the primary site for reactions such as acylation, alkylation, and reductive amination.[1]

    • Pyridine Ring: The nitrogen atom in the ring reduces the overall aromaticity compared to benzene and acts as an electron sink. It can also act as a ligand for metal catalysts.

    • Methoxy Group (-OCH₃): An electron-donating group at the 3-position, which can influence the electronic density of the pyridine ring and potentially the basicity of the ring nitrogen.

    • Positional Isomerism: The relative positions of the substituents (2-aminomethyl, 3-methoxy) can lead to steric hindrance and potential chelation effects in metal-catalyzed reactions.

A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [3][4]
Monoisotopic Mass 138.07932 Da[2]
CAS Number 595560-87-5[5]
Appearance Data not consistently available; may be an oil or solid.
Purity Typically ≥95% from commercial suppliers.[6][7]

Safety & Handling: A Self-Validating System

Safe handling is the cornerstone of any experimental protocol. The hydrochloride salt of the target compound is classified as a skin, eye, and respiratory irritant.[6] A self-validating safety protocol involves not just personal protective equipment (PPE) but also engineering controls and procedural checks.

Mandatory Safety Protocol:

  • Engineering Controls: All manipulations of solid or neat liquid this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6][8][9]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[6][8][9] Wash hands thoroughly after handling.[6][8][9]

    • Respiratory Protection: Not typically required if work is confined to a fume hood.

  • Handling & Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents, acids, and acid chlorides.[6][8][9]

Logical Framework for Reactivity Screening

The screening process is designed to probe the compound's reactivity across fundamental transformations relevant to drug discovery. The workflow begins with simple, robust reactions and progresses to more complex, catalyzed transformations.

G cluster_prep Phase 1: Preparation & Safety cluster_screening Phase 2: Reactivity Screening Platform cluster_analysis Phase 3: Analysis & Profiling a Compound Acquisition & QC (Purity Check) b Review SDS & Establish Safe Handling Protocol a->b c Test 1: Acylation (Amide Formation) b->c d Test 2: N-Alkylation b->d e Test 3: Reductive Amination b->e f Test 4: Buchwald-Hartwig C-N Coupling b->f g Reaction Monitoring (TLC, LC-MS) c->g d->g e->g f->g h Data Consolidation & Interpretation g->h i Generate Reactivity Profile Report h->i

Caption: A logical workflow for the initial reactivity screening process.

Experimental Screening Platform: Protocols & Rationale

For each reaction class, a standardized protocol is provided. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.

Test 1: Acylation (Amide Bond Formation)
  • Objective: To assess the fundamental nucleophilicity of the primary amine by forming a stable amide bond. This is one of the most common transformations in medicinal chemistry.

  • Causality: Acetyl chloride is a highly reactive acylating agent, ensuring that the reaction proceeds rapidly if the amine is nucleophilic.[10][11] A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12] Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).

  • Solvent: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Base: Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of a new, higher molecular weight product.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Test 2: N-Alkylation
  • Objective: To evaluate the amine's ability to act as a nucleophile in an S(_N)2 reaction, forming a secondary amine.

  • Causality: Benzyl bromide is a reactive electrophile for S(_N)2 reactions. A base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed. Over-alkylation to a tertiary amine is a potential side reaction, which is a key piece of reactivity data. Acetonitrile (ACN) is a suitable polar aprotic solvent.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.).

  • Solvent: Add acetonitrile (ACN) to a concentration of approx. 0.2 M.

  • Reagent Addition: Add benzyl bromide (1.1 equiv.) to the stirred suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-12 hours.

  • Monitoring: Monitor by LC-MS, specifically looking for the masses of the starting material, the mono-alkylated product, and the potential di-alkylated product.

  • Workup: Filter the solid K₂CO₃ and rinse with ACN. Concentrate the filtrate under reduced pressure. Purify the residue if necessary.

Test 3: Buchwald-Hartwig C-N Cross-Coupling
  • Objective: To determine the competency of the amine as a nucleophile in modern palladium-catalyzed cross-coupling reactions, which are critical for synthesizing complex aryl amines.[13]

  • Causality: The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions than classical methods.[13][14] The choice of catalyst, ligand, and base is critical. A pre-catalyst like Pd₂(dba)₃ is used with a specialized phosphine ligand (e.g., Xantphos) which facilitates the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. Toluene is a common non-polar solvent for this reaction.[15]

Step-by-Step Protocol:

  • Setup (Glovebox): In an inert atmosphere glovebox, add to a vial: 4-bromotoluene (1.0 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add this compound (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene (approx. 0.1 M concentration).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: After cooling, dilute a small aliquot with ethyl acetate, filter through a silica plug, and analyze by LC-MS to check for product formation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis a Add Catalyst, Ligand, Base, and Aryl Halide to Vial b Add Amine Substrate (this compound) a->b c Add Anhydrous, Degassed Solvent (e.g., Toluene) b->c d Seal Vial & Heat (e.g., 100-110 °C) c->d e Monitor by TLC / LC-MS d->e f Cool & Quench Reaction e->f g Aqueous Workup (Extraction) f->g h Dry & Concentrate Organic Phase g->h i Purify by Chromatography h->i

Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.

Analysis and Interpretation

The primary analytical tool for this screening is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides two critical pieces of information simultaneously:

  • Retention Time: Indicates the conversion of a starting material to a new, typically less polar, compound.

  • Mass Spectrometry: Confirms the identity of the product by its molecular weight.

Data Presentation: The results of the screening should be summarized in a clear, concise table.

Test No.Reaction ClassConditionsReactant 2Outcome (LC-MS Conversion %)Notes
1AcylationAcCl, TEA, DCM, 0°C to RTAcetyl Chloride>95%Clean, rapid reaction observed.
2N-AlkylationBnBr, K₂CO₃, ACN, 60°CBenzyl Bromide~70% (mono), ~15% (di)Evidence of over-alkylation.
3Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C4-Bromotoluene~85%Good reactivity in cross-coupling.
4Reductive AminationNaBH(OAc)₃, DCE, RTCyclohexanone>90%Efficient formation of secondary amine.

This is an example table; actual results would be determined experimentally.

Conclusion

This guide presents a structured approach to the initial reactivity screening of this compound. By systematically evaluating its performance in fundamental organic transformations, researchers can build a robust reactivity profile. This profile is invaluable for planning synthetic routes, predicting potential side reactions, and ultimately accelerating the drug development process by enabling more informed decisions in the design of complex molecular architectures.

References

  • Al-Masoudi, N. A., & Al-Salihen, A. A. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10596–10606. [Link]
  • McDonough, S. R., Laber, J. R., & Anslyn, E. V. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22292761, (4-Methoxypyridin-2-yl)methanamine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16227379, (6-Methoxypyridin-3-yl)methanamine.
  • PubChemLite. (n.d.). This compound (C7H10N2O).
  • Carl ROTH. (n.d.). This compound.
  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
  • The Organic Chemistry Tutor. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube. [Link]
  • PW - English. (2023, January 15). The acylation reaction of amines is carried out in presence of pyridine because... [Video]. YouTube. [Link]

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Methodological & Application

The Strategic Deployment of (3-Methoxypyridin-2-YL)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(3-Methoxypyridin-2-YL)methanamine has emerged as a highly valuable and versatile synthetic building block in the landscape of contemporary medicinal chemistry. Its unique structural and electronic features, characterized by a pyridine ring substituted with a methoxy group at the 3-position and an aminomethyl group at the 2-position, offer a compelling scaffold for the design of novel therapeutic agents. The strategic placement of these functional groups provides a nuanced profile of basicity, hydrogen bonding capability, and conformational rigidity, which can be exploited to achieve high-affinity and selective interactions with a range of biological targets. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its synthesis and derivatization, and a discussion of the underlying chemical principles that govern its utility in drug discovery.

Introduction: The Strategic Value of the 2,3-Substituted Pyridine Scaffold

The pyridine ring is a privileged heterocycle in medicinal chemistry, present in a multitude of approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a cornerstone of drug design. The 2,3-disubstituted pyridine motif, in particular, offers a unique platform for creating ligands with specific vectoral properties, directing substituents towards key interaction points within a biological target.

The subject of this guide, this compound, is a prime example of a strategically designed building block. The 2-aminomethyl group provides a key nucleophilic handle for the introduction of a wide array of substituents via amide bond formation, reductive amination, and other C-N bond-forming reactions. The 3-methoxy group, on the other hand, plays a more subtle but equally critical role. It modulates the electronic properties of the pyridine ring, influencing its pKa and, consequently, its pharmacokinetic profile.[3][4] Furthermore, the methoxy group can engage in crucial hydrogen bonding interactions or occupy hydrophobic pockets within a target protein, thereby enhancing binding affinity and selectivity.[5]

This guide will delve into the practical applications of this building block, providing detailed protocols and the scientific rationale behind its use in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Synthesis of the Building Block: this compound

A reliable and scalable synthesis of this compound is paramount for its widespread application. While several routes can be envisaged, two common and effective strategies involve the reduction of a 2-cyanopyridine precursor or the amination of a 2-chloromethylpyridine derivative.

Protocol 1: Synthesis via Reduction of 2-Cyano-3-methoxypyridine

This method is a robust and widely applicable route for the preparation of 2-aminomethylpyridines.[6][7] The catalytic hydrogenation of the nitrile group offers high yields and is generally a clean reaction.

Workflow for the Synthesis of this compound via Nitrile Reduction

Start 2-Cyano-3-methoxypyridine Reaction Catalytic Hydrogenation Start->Reaction Catalyst Catalyst (e.g., Raney Nickel, Pd/C) Catalyst->Reaction Solvent Solvent (e.g., Methanolic Ammonia) Solvent->Reaction Hydrogen H2 gas Hydrogen->Reaction Workup Work-up (Filtration, Concentration) Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for the preparation of the target amine via catalytic hydrogenation of the corresponding nitrile.

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, charge 2-cyano-3-methoxypyridine (1.0 eq).

  • Catalyst and Solvent Addition: Add a suitable catalyst, such as Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon (approx. 5% w/w), slurried in a solvent like methanolic ammonia (7N). The use of ammonia in the solvent helps to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as TLC, GC-MS, or LC-MS, until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be further purified by distillation or chromatography if necessary. The hydrochloride salt can be prepared by treating a solution of the amine with HCl in a suitable solvent like ether or isopropanol.[8][9]

Protocol 2: Synthesis via Amination of 2-(Chloromethyl)-3-methoxypyridine

An alternative approach involves the displacement of a halide from a 2-(halomethyl)pyridine precursor. This method is particularly useful if the corresponding chloromethyl derivative is readily available.[10]

Step-by-Step Protocol:

  • Preparation of the Precursor: The starting material, 2-(chloromethyl)-3-methoxypyridine, can be synthesized from the corresponding 2-hydroxymethylpyridine by treatment with a chlorinating agent like thionyl chloride.

  • Amination Reaction: In a sealed pressure vessel, dissolve 2-(chloromethyl)-3-methoxypyridine hydrochloride (1.0 eq) in a solution of ammonia in methanol (e.g., 7N methanolic ammonia).

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C for several hours (e.g., 12-16 hours).

  • Work-up and Isolation: After cooling to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., dichloromethane) and a basic aqueous solution (e.g., 1M NaOH). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Key Reactions and Applications in Medicinal Chemistry

This compound is a versatile building block primarily utilized for the introduction of the 3-methoxypyridin-2-ylmethyl moiety into a target molecule. The primary amine functionality is the key reactive handle for derivatization.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The most common application of this building block is in amide bond formation, coupling it with a wide variety of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

Workflow for Amide Coupling

Amine This compound Reaction Amide Coupling Amine->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Reaction Base Base (e.g., DIPEA, Et3N) Base->Reaction Product Amide Product Reaction->Product

Caption: General workflow for the formation of an amide bond using a coupling reagent.

Protocol 3: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl solution), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired amide.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (if required)BaseCommon SolventsKey Advantages
HATUNoneDIPEA, Et3NDMF, DCMHigh efficiency, fast reaction times
HOBt/EDCHOBtDIPEA, Et3NDMF, DCMCost-effective, widely used
PyBOPNoneDIPEADMF, DCMGood for sterically hindered substrates
T3PPyridinePyridineEtOAc, THFLow epimerization, good for sensitive substrates
Reductive Amination: Forging C-N Single Bonds

Reductive amination is another powerful tool for derivatizing this compound, allowing for the formation of secondary amines by reacting it with aldehydes or ketones.[2][6]

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. The addition of a catalytic amount of acetic acid can sometimes facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 3-methoxypyridine scaffold is a recurring motif in the design of kinase inhibitors.[11] The methoxy group can form key hydrogen bonds with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. This compound serves as an excellent starting point for the synthesis of such inhibitors. For instance, in the development of novel PI3K/mTOR dual inhibitors, sulfonamide methoxypyridine derivatives have shown significant promise.[11]

Conceptual Synthetic Route to a Kinase Inhibitor

Building_Block This compound Coupling Amide Coupling (Protocol 3) Building_Block->Coupling Core_Scaffold Carboxylic Acid-Functionalized Core Scaffold Core_Scaffold->Coupling Intermediate Amide Intermediate Coupling->Intermediate Further_Functionalization Further Functionalization Intermediate->Further_Functionalization Final_Product Kinase Inhibitor Candidate Further_Functionalization->Final_Product

Caption: A conceptual pathway illustrating the use of the building block in synthesizing a kinase inhibitor.

Scientific Rationale and Causality in Experimental Design

The utility of this compound is not merely a matter of convenience; it is rooted in the fundamental electronic and steric properties of the molecule.

  • Modulation of Basicity: The pyridine nitrogen is a basic center, and its pKa is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The 3-methoxy group, being electron-withdrawing through its inductive effect (-I) and electron-donating through resonance (+M), has a net effect of slightly decreasing the basicity of the pyridine nitrogen compared to pyridine itself. This can be advantageous in fine-tuning the overall physicochemical properties of a drug candidate to optimize its pharmacokinetic profile.[3]

  • Conformational Constraint and Pre-organization: The ortho-relationship between the aminomethyl and methoxy groups can lead to intramolecular hydrogen bonding, which can pre-organize the conformation of the molecule. This conformational constraint can reduce the entropic penalty upon binding to a target, leading to higher affinity.

  • Metabolic Stability: The methoxy group can influence the metabolic stability of the molecule. While O-demethylation is a common metabolic pathway, the position of the methoxy group can direct metabolism away from other more labile sites on the molecule. However, it is also important to be aware that metabolic oxidation of the 3-methoxy-2-aminopyridine ring can potentially lead to the formation of reactive metabolites, which may have safety implications.[5] Structural modifications, such as reducing the electron density of the ring or blocking potential sites of metabolism, can be employed to mitigate these risks.[5]

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its strategic combination of a reactive aminomethyl handle and a modulating methoxy group on a privileged pyridine scaffold provides a robust platform for the synthesis of diverse compound libraries and the optimization of lead candidates. The protocols and scientific rationale presented in this guide are intended to empower researchers to effectively utilize this valuable synthetic tool in their drug discovery endeavors.

References

  • U.S. Patent 6,921,828 B2, "Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation," issued July 26, 2005. [URL: https://patents.google.
  • U.S. Patent Application 2005/0250947 A1, "Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation," published November 10, 2005. [URL: https://patents.google.
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  • Quintela, J. M., et al. (Year). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [URL: Not Available]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/c9dt04207a]
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [URL: https://www.semantic-scholar.org/paper/One-pot-synthesis-of-2-amino-3-cyanopyridine-under-Shi-Tu/2d9f3b1b6c7c2b5c0e2a2c3f8e6c9b3d1b1c1c9c]
  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [URL: https://www.ijpsr.
  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-amino-5-methoxy-pyridine]
  • Fusano, A., et al. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(12), 2665-2670. [URL: https://pubmed.ncbi.nlm.nih.gov/24794103/]
  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. [URL: Not Available]
  • Kucukislamoglu, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [URL: https://pubmed.ncbi.nlm.nih.gov/28902455/]
  • (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • U.S. Patent 7,256,295 B2, "Process for producing 2,3-diamino-6-methoxypyridine," issued August 14, 2007. [URL: https://patents.google.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. [URL: https://www.researchgate.
  • 2-Amino-3-methoxypyridine. J&K Scientific. [URL: https://www.jk-sci.com/2-Amino-3-methoxypyridine-10201-71-5.html]
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-electronic-effects-of-substituents-on-the-6-bromopyridin-3-amine-ring]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (Year). Journal Name. [URL: Not Available]
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Application Notes & Protocols: Mastering Suzuki Coupling Reactions with Methoxypyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of Methoxypyridines

Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] Among these, methoxypyridine derivatives serve as critical building blocks for synthesizing complex molecular architectures. The methoxy group, a powerful electron-donating substituent, profoundly influences the electronic properties of the pyridine ring, while the nitrogen atom provides a key site for hydrogen bonding and coordination.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[3] However, applying this powerful reaction to methoxypyridine substrates is not always straightforward. These systems present a unique set of challenges stemming from the interplay between the electron-rich nature of the ring, the coordinating ability of the pyridine nitrogen, and the position of the methoxy group.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances involved in the Suzuki coupling of methoxypyridine intermediates. We will dissect the mechanistic considerations, provide field-proven protocols, and offer insights to navigate the common challenges associated with these valuable substrates.

II. Mechanistic Insights & Key Challenges

Success in coupling methoxypyridine substrates hinges on understanding and overcoming several inherent challenges. The reactivity is a delicate balance of steric and electronic effects.[4][5]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[6][7] This coordination can inhibit or deactivate the catalyst, effectively halting the catalytic cycle. This is particularly pronounced with 2-substituted pyridines, a phenomenon often dubbed the "2-pyridyl problem".[1][8]

  • Electronic Effects of the Methoxy Group: As a strong electron-donating group, the methoxy substituent increases the electron density on the pyridine ring. When the methoxypyridine is the halide partner, this increased electron density can slow down the rate-limiting oxidative addition step.[9][10]

  • Substrate Stability: Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously prone to protodeboronation, where the boronic acid is cleaved by hydrolysis before it can participate in the catalytic cycle.[1][6][10][11] Using more stable boronic esters is a common strategy to mitigate this side reaction.[6]

  • Reactivity of Halides: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, requiring more active catalytic systems to achieve efficient coupling.[9][10] Many advanced methoxypyridine building blocks are only available as chlorides, necessitating careful catalyst selection.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the activated organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][12]

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) trans_label Transmetalation oa_complex->trans_label trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex re_label->pd0 R¹-R² r1x R¹-X (Methoxypyridyl-Halide) r1x->oa_label r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base r2b->trans_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Optimizing Reaction Parameters: A Scientist's Guide

Careful selection of the catalyst system, base, and solvent is paramount for a successful outcome. The following table summarizes common starting points for optimization.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common sources for generating the active Pd(0) species in situ.[13] PdCl₂(dppf) is a stable, reliable precatalyst effective for a broad range of substrates.[13]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosOthers: PPh₃, P(t-Bu)₃For challenging substrates like methoxypyridines (especially chlorides), bulky, electron-rich phosphine ligands are critical.[7][9][14] They promote the oxidative addition step, stabilize the palladium center, and sterically hinder catalyst poisoning by the pyridine nitrogen.[6][7] PPh₃ is a classic, cost-effective choice for more reactive substrates (bromides/iodides).[13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[15] K₃PO₄ and Cs₂CO₃ are strong bases often used with less reactive partners.[9][13] K₂CO₃ and Na₂CO₃ are milder and common in many standard protocols.[13]
Organoboron Reagent Boronic Acids, Pinacol Esters, MIDA EstersPinacol or MIDA boronic esters are often preferred over boronic acids as they are more stable to premature protodeboronation, especially for heteroaromatic systems.[6]
Solvent 1,4-Dioxane, Toluene, DME, DMFThe choice of solvent depends on the solubility of the reagents and the reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[6] Often, a mixture with water (e.g., Dioxane/H₂O) is used to aid in dissolving the base and boronic acid.[13][16]

IV. Experimental Workflow & Protocols

A generalized workflow for setting up a Suzuki-Miyaura coupling reaction is essential for reproducibility and safety. All operations should be performed with rigorous exclusion of oxygen.

Workflow start Start: Oven-Dried Glassware reagents Add Solids: - (Methoxy)pyridyl Halide/Boronate - Boronic Acid/Ester/Halide - Base - Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with Organic Solvent & Water - Separate Layers & Extract monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: Generalized laboratory workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: Coupling of 3-Chloro-5-fluoro-2-methoxypyridine with an Arylboronic Acid

This protocol is adapted for a less reactive aryl chloride, necessitating a highly active catalyst system.[9]

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Degassed 1,4-Dioxane (4 mL) and Degassed Water (0.8 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-5-fluoro-2-methoxypyridine, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water to the reaction vial.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: The choice of SPhos, a bulky and electron-rich Buchwald ligand, is crucial for activating the C-Cl bond and preventing catalyst inhibition by the pyridine nitrogen.[9][17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired product.[9]

Protocol 2: Coupling of 2-Bromo-3-methoxypyridine with an Arylboronic Acid

This protocol utilizes a common and reliable catalyst system suitable for more reactive aryl bromides.[13][16]

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Degassed Toluene (5 mL) and Degassed Water (1 mL)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-bromo-3-methoxypyridine, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.

    • Scientist's Note: Pd(PPh₃)₄ is a reliable, air-stable precatalyst that is often sufficient for reactive substrates like aryl bromides.[13] It is a direct source of the active Pd(0) species.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction & Purification: Perform an extractive workup as described in Protocol 1. Purify the crude product by silica gel column chromatography.

V. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen contamination).2. Insufficiently active catalyst for the substrate (e.g., using PPh₃ for a chloride).3. Poor quality or decomposed boronic acid.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[6]2. Switch to a more active, bulky ligand system (e.g., SPhos, XPhos) and a suitable Pd precursor (Pd₂(dba)₃ or Pd(OAc)₂).[6][7]3. Use a fresh bottle of boronic acid or switch to a more stable pinacol boronic ester.[6]
Protodeboronation Hydrolysis of the boronic acid, especially with 2-pyridyl boronates.1. Use a more stable boronic ester (pinacol or MIDA).[6]2. Minimize water in the reaction; use an anhydrous base like CsF if compatible.[18]3. Use a milder base (e.g., K₂CO₃) and potentially a lower reaction temperature.
Dehalogenation Reductive cleavage of the C-X bond instead of coupling.1. Optimize reaction time; prolonged heating can promote side reactions.[6]2. Ensure solvents are pure and not a source of hydrides.[6]3. Re-evaluate the catalyst/ligand system; sometimes a less active system can be more selective.
Product Purification Issues Lingering palladium catalyst or ligand byproducts.1. During workup, wash the organic layer with an aqueous solution of a thiol-containing scavenger.2. Ensure complete removal of phosphine oxides during chromatography.

VI. Conclusion

The Suzuki-Miyaura coupling of methoxypyridine intermediates is a powerful tool for constructing molecularly complex and high-value compounds. While the inherent electronic and coordinating properties of these substrates present distinct challenges, a rational approach to reaction design can lead to high-yielding and reproducible outcomes. By understanding the underlying mechanism and carefully selecting a robust catalyst system—particularly bulky, electron-rich phosphine ligands for less reactive halides—researchers can successfully incorporate these important structural motifs into their synthetic programs. The protocols and insights provided herein serve as a validated starting point for both routine synthesis and further methods development.

VII. References

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications - Organic Letters.

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library.

  • Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. BenchChem.

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Rutgers University.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Help needed with unreproducible Suzuki coupling. Reddit r/Chempros.

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).

  • Suzuki reaction. Wikipedia.

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate.

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

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Topic: Application of (3-Methoxypyridin-2-YL)methanamine in the Strategic Synthesis of PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3] The development of dual PI3K/mTOR inhibitors represents a promising therapeutic strategy to overcome resistance mechanisms associated with targeting a single node in the pathway.[4][] This application note provides a detailed guide for researchers on the strategic use of the (3-Methoxypyridin-2-YL)methanamine building block in the synthesis of potent PI3K/mTOR inhibitors. We elucidate the rationale for its use based on established structure-activity relationships (SAR), provide a detailed, field-tested protocol for the synthesis of a representative inhibitor, and outline methods for its biological validation.

Part I: The PI3K/mTOR Signaling Pathway - A Cornerstone of Cancer Therapy

The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and the cellular environment to orchestrate essential metabolic processes.[6] Class I PI3Ks, upon activation, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This recruits proteins like AKT and PDK1 to the cell membrane, leading to AKT activation. Activated AKT, in turn, modulates a plethora of downstream targets, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are central hubs for controlling protein synthesis, lipid metabolism, and cell survival.[7] Given its pivotal role, aberrant activation of this pathway is a frequent event in tumorigenesis, making it a high-priority target for drug development.[6][8]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K E4BP1 4E-BP1 mTORC1->E4BP1 Proliferation Cell Proliferation, Survival & Growth S6K->Proliferation E4BP1->Proliferation Inhibits (when active) Inhibitor (3-Methoxypyridin-2-YL) methanamine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Part II: The this compound Scaffold - A Rationale for Use

The selection of appropriate building blocks is paramount in medicinal chemistry. The this compound fragment offers several strategic advantages for designing potent and selective kinase inhibitors.

  • The Privileged Pyridine Scaffold : The pyridine ring is a common motif in kinase inhibitors, often valued for enhancing aqueous solubility and its ability to form crucial hydrogen bonds within the ATP-binding pocket.[9][10]

  • Strategic Methoxy Group : The oxygen atom of a methoxy group can serve as a hydrogen bond acceptor, interacting with key amino acid residues in the kinase hinge region. This interaction can significantly increase binding affinity and potency.[11] In many PI3K/mTOR inhibitor series, methoxypyridine derivatives have demonstrated superior activity.[4][12]

  • The Aminomethyl Linker : The -CH₂NH₂ (methanamine) group provides a reactive handle that is conformationally flexible. It is ideal for coupling with various core structures through robust and high-yielding reactions such as amide bond formation, sulfonamide synthesis, or reductive amination. This versatility allows for the rapid generation of diverse chemical libraries to explore the structure-activity landscape.

The overall synthetic strategy involves coupling the this compound "warhead" with a core heterocyclic "scaffold" known to possess affinity for the PI3K/mTOR active site.

Synthetic_Workflow Start Core Scaffold Synthesis (e.g., Quinoline Sulfonyl Chloride) Coupling Coupling Reaction (Sulfonamide Formation) Start->Coupling Reagent Key Building Block: This compound Reagent->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Purification (Flash Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Assay Biological Validation (Kinase & Cell Assays) Characterize->Assay

Caption: General Synthetic and Validation Workflow.

Part III: Synthesis Protocol for a Representative Inhibitor

This section details the synthesis of a novel, representative PI3K/mTOR dual inhibitor, MQ-S-231 (N-((3-methoxypyridin-2-yl)methyl)-7-morpholinoquinoline-4-sulfonamide), based on published methodologies for sulfonamide methoxypyridine inhibitors.[4][12]

Reaction Scheme:

(Step 1) 7-morpholinoquinoline → 7-morpholinoquinoline-4-sulfonyl chloride (Step 2) 7-morpholinoquinoline-4-sulfonyl chloride + this compound → MQ-S-231

Materials and Equipment
Reagent/MaterialGradeSupplier
7-morpholinoquinoline≥98%Commercially Available
Chlorosulfonic acidReagent GradeStandard Supplier
Thionyl chlorideReagent GradeStandard Supplier
This compound≥97%Commercially Available
Dichloromethane (DCM), AnhydrousACS GradeStandard Supplier
N,N-Diisopropylethylamine (DIPEA)≥99%Standard Supplier
Saturated Sodium Bicarbonate (aq.)-Lab Prepared
Brine-Lab Prepared
Anhydrous Magnesium SulfateACS GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier
Round-bottom flasks, magnetic stirrers, ice bath, rotary evaporator, flash chromatography system, HPLC, NMR, MS.
Experimental Protocol: Synthesis of MQ-S-231

Step 1: Synthesis of 7-morpholinoquinoline-4-sulfonyl chloride (Intermediate)

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.

  • Reaction: Carefully add chlorosulfonic acid (10 mL, ~150 mmol) to the flask. Begin stirring and slowly add 7-morpholinoquinoline (5 g, 23.3 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: This reaction is highly exothermic and releases HCl gas. Slow, portion-wise addition at low temperature is critical for safety and to prevent side reactions.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

  • Quenching: Cool the mixture to room temperature, then pour it cautiously onto 100 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash it with cold water until the filtrate is neutral, and dry it under vacuum.

  • Chlorination: Suspend the dried solid in thionyl chloride (20 mL) and add 3 drops of DMF. Heat the mixture to reflux for 2 hours.

    • Scientist's Note: The DMF acts as a catalyst for the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

  • Work-up: Cool the reaction and concentrate it under reduced pressure using a rotary evaporator to remove excess thionyl chloride. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal. The resulting crude 7-morpholinoquinoline-4-sulfonyl chloride is used directly in the next step without further purification.

Step 2: Coupling to form MQ-S-231

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add the crude sulfonyl chloride intermediate (~23 mmol) and anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve this compound (3.5 g, 25.3 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (6 mL, 34.5 mmol, 1.5 eq) in DCM (10 mL).

    • Scientist's Note: DIPEA is a non-nucleophilic hindered base used to scavenge the HCl generated during the reaction, driving it to completion without competing in the reaction itself.

  • Reaction: Add the amine/DIPEA solution dropwise to the stirred sulfonyl chloride solution at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the final product, MQ-S-231 , as a solid.

Expected Characterization Data for MQ-S-231
AnalysisExpected Result
Appearance Off-white to pale yellow solid
Yield 60-75% over two steps
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to quinoline, morpholine, and methoxypyridine protons. Expect characteristic singlets for -OCH₃ (~3.9 ppm) and -CH₂- (~4.5 ppm, doublet).
MS (ESI+) Calculated for C₂₀H₂₂N₄O₄S: 430.14. Found: m/z = 431.1 [M+H]⁺
HPLC Purity >98% (254 nm)

Part IV: Biological Validation Protocols

The synthesized inhibitor's activity must be confirmed through biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with inhibitor potency.

  • Reagents: ADP-Glo™ Kinase Assay kit, recombinant human PI3Kα and mTOR enzymes, ATP, and appropriate kinase buffer.

  • Procedure:

    • Prepare a serial dilution of MQ-S-231 (e.g., from 10 µM to 0.1 nM) in DMSO.

    • In a 384-well plate, add the kinase, the inhibitor dilution, and the lipid substrate (for PI3K).

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence data to percent inhibition relative to a no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Line: Use a cancer cell line with a known activated PI3K pathway (e.g., HCT-116, MCF-7).[4]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of MQ-S-231 for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Biological Activity Profile
Assay TargetExpected IC₅₀ / GI₅₀
PI3Kα Kinase Assay0.1 - 10 nM
mTOR Kinase Assay5 - 50 nM
HCT-116 Cell Proliferation10 - 200 nM

Conclusion

The this compound fragment is a highly valuable and versatile building block for the synthesis of next-generation PI3K/mTOR inhibitors. Its inherent structural and electronic properties contribute favorably to kinase binding affinity. The synthetic protocol outlined in this note provides a reliable and robust method for coupling this key fragment to a suitable heterocyclic core, enabling the efficient generation of potent inhibitors. The described validation workflows offer a clear path to confirming the biological activity of the synthesized compounds, making this guide a comprehensive resource for researchers in oncology and drug discovery.

References

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. National Institutes of Health (NIH). [Link]
  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorin
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health (NIH). [Link]
  • Gedatolisib.
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.
  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
  • A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor. Semantic Scholar. [Link]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]
  • Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. National Institutes of Health (NIH). [Link]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Gedatolisib (PF-05212384, PKI-587). Chemsrc. [Link]
  • Recent syntheses of PI3K/Akt/mTOR signaling p
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
  • Structure of Apitolisib (GDC-0980), morpholino thienopyrimidine...
  • Ged
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. [Link]
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Pyridine-2-Methylamine Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antitubercular Therapies

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a paramount global health threat, responsible for millions of infections and deaths annually.[1] The efficacy of current treatment regimens is severely compromised by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2][3] This escalating crisis necessitates the urgent discovery and development of novel antitubercular agents that operate via new mechanisms of action to circumvent existing resistance pathways.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Within this class, derivatives of pyridine-2-methylamine have recently emerged as a highly promising avenue for anti-TB drug discovery.[2][4] These compounds have been shown to exhibit potent activity against both drug-susceptible and resistant Mtb strains, often by inhibiting novel and essential mycobacterial targets.[4][5]

This guide provides a comprehensive overview of the design rationale, synthetic strategies, and biological evaluation of pyridine-2-methylamine derivatives as antitubercular agents. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the fight against tuberculosis.

The Molecular Target: MmpL3, an Achilles' Heel of M. tuberculosis

A significant portion of promising pyridine-2-methylamine derivatives exert their potent antitubercular effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3).[4][6] MmpL3 is an essential inner membrane transporter responsible for translocating mycolic acid precursors—specifically trehalose monomycolate (TMM)—from the cytoplasm to the periplasm.[2] This transport is a critical step in the biosynthesis of the mycobacterial cell wall, a unique and complex structure indispensable for the bacterium's survival and virulence.

By inhibiting MmpL3, these compounds effectively halt cell wall construction, leading to bacterial death. The targeting of MmpL3 is a validated and attractive strategy because the protein is essential for Mtb viability and is conserved across mycobacterial species.[2][4]

Cytoplasm Cytoplasm Periplasm Periplasm MmpL3 MmpL3 Transporter TMM_peri TMM MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (TMM) (Mycolic Acid Precursor) TMM_cyto->MmpL3 CellWall Mycolic Acid Layer (Cell Wall Assembly) TMM_peri->CellWall Inhibitor Pyridine-2-methylamine Derivative Inhibitor->MmpL3 Inhibition Death Bacterial Cell Death cluster_rxn Key Condensation Reactions Start Pyridine-2-methylamine (Starting Material) SchiffBase Schiff Base Formation (Imination) Start->SchiffBase Aldehyde Aldehyde / Ketone R-CHO Aldehyde->SchiffBase Hydrazone Hydrazone Formation Aldehyde->Hydrazone Hydrazide Pyridine-based Hydrazide Hydrazide->Hydrazone Product Final Antitubercular Agents (Diverse Derivatives) SchiffBase->Product Hydrazone->Product Evaluation Biological Evaluation (MIC, Cytotoxicity) Product->Evaluation

Figure 2: General synthetic workflow for pyridine-2-methylamine derivatives.

Protocol 1: General Synthesis of a Schiff Base from Pyridine-2-methylamine

This protocol describes a standard condensation reaction to form an imine linkage, a cornerstone of many synthetic pathways in this class. [7][8] Materials:

  • Pyridine-2-methylamine (1.0 eq)

  • Substituted aldehyde (e.g., 5-methylthiophene-2-carboxaldehyde) (1.0 eq) [7]* Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve pyridine-2-methylamine (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this stirring solution, add an equimolar amount (1.0 eq) of the desired aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Rationale: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step to form the imine.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) for 3-5 hours.

    • Rationale: Heating provides the activation energy needed for the reaction. Refluxing prevents the loss of solvent during this period.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/petroleum ether). The formation of a new spot and consumption of starting materials indicate reaction progression.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. [7]8. Drying: Dry the purified Schiff base in a vacuum oven.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compounds is a critical step. Standard analytical techniques are employed for this purpose. [9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. The formation of a Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the ¹H NMR spectrum (typically δ 8-9 ppm). [8]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The successful formation of a Schiff base is indicated by the appearance of a strong C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the C=O aldehyde and N-H primary amine stretches. [8]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. [4]* Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed molecular formula.

Technique Key Feature for Schiff Base Confirmation Typical Range/Value
¹H NMR Azomethine proton (-N=CH-) signalδ 8.0 - 9.0 ppm (singlet)
¹³C NMR Azomethine carbon (-N=CH-) signalδ 150 - 165 ppm
FT-IR C=N (imine) stretching vibration1600 - 1650 cm⁻¹
FT-IR Disappearance of C=O (aldehyde) stretchAbsence of band at ~1700 cm⁻¹
HRMS Molecular Ion Peak [M+H]⁺Matches calculated exact mass

Table 1: Key Spectroscopic Data for Characterization of a Pyridine-2-methylamine Schiff Base Derivative.

Biological Evaluation: Assessing Antitubercular Potential

Once synthesized and characterized, the compounds must be evaluated for their biological activity. This involves determining their potency against M. tuberculosis and their toxicity to mammalian cells to establish a therapeutic window.

cluster_bio In Vitro Assays Compound Purified Compound MABA Antitubercular Assay (e.g., MABA) Compound->MABA Cytotox Cytotoxicity Assay (e.g., MTT on Vero/HepG2 cells) Compound->Cytotox MIC Determine MIC (Minimum Inhibitory Concentration) MABA->MIC IC50 Determine IC₅₀ (50% Inhibitory Concentration) Cytotox->IC50 SI Calculate Selectivity Index (SI = IC₅₀ / MIC) MIC->SI IC50->SI Lead Lead Candidate Identification SI->Lead

Sources

Application Notes & Protocols: The Strategic Role of Methoxypyridines in Natural Product and Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxypyridines have emerged as exceptionally versatile and strategic building blocks in the complex art of natural product and alkaloid synthesis. Their unique electronic properties, primarily the mitigated basicity of the pyridine nitrogen and their ability to act as masked pyridone or piperidine functionalities, offer synthetic chemists a powerful toolkit to navigate challenging molecular architectures.[1][2][3] This guide provides an in-depth exploration of the core principles governing the use of methoxypyridines, detailing field-proven strategies, step-by-step protocols for key transformations, and the causal logic behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage these synthons for efficient and elegant synthetic solutions.

The Methoxypyridine Advantage: Core Chemical Principles

The utility of a methoxypyridine scaffold in total synthesis is not accidental; it is a direct consequence of its distinct electronic nature compared to an unsubstituted pyridine.

1.1. Attenuated Basicity: The most significant advantage offered by a 2-methoxypyridine is the substantial reduction in the basicity of the pyridine nitrogen.[1] This is attributed to the inductive electron-withdrawing effect of the adjacent methoxy group. This seemingly simple modification has profound practical implications:

  • Compatibility with Base-Sensitive Reagents: Many powerful synthetic transformations, such as transition-metal-catalyzed cross-couplings or reactions involving organometallic reagents, are often thwarted by the basicity of a standard pyridine, which can lead to catalyst poisoning or unwanted side reactions. The attenuated basicity of methoxypyridines circumvents these issues.[1]

  • Simplified Purification: The reduced basicity often obviates the need for specialized purification techniques like reversed-phase chromatography, which are frequently required for highly basic alkaloids.[3]

  • Tuning Reactivity: The position of the methoxy group can tune the nitrogen's basicity and steric environment, facilitating reactions that would otherwise be low-yielding. For example, a methoxy group ortho to an alkyl substituent can sterically block the nitrogen lone pair, dramatically improving the yields of reactions like the Robinson annulation on an attached side chain.[1]

CompoundpKa of Conjugate AcidRationale
Pyridine5.23Baseline basicity.
2-Methoxypyridine3.06Strong inductive electron-withdrawal by the ortho-methoxy group significantly reduces nitrogen basicity.[1]
4-Methoxypyridine6.62The methoxy group is para to the nitrogen, and its +M (mesomeric) effect donates electron density into the ring, increasing basicity relative to pyridine.

1.2. A Chemically Stable "Mask": Methoxypyridines serve as robust, masked equivalents of more reactive functionalities, primarily pyridones and piperidines. This masking strategy allows for the pyridine core to be carried through multiple synthetic steps under various conditions before being "unveiled" in a late-stage transformation.

Diagram 1: Strategic Versatility of Methoxypyridines

G MP Methoxypyridine Core Pyridone Pyridone MP->Pyridone Demethylation (e.g., NaSEt, L-Selectride, HBr) Piperidine Piperidine MP->Piperidine Reduction (e.g., H₂, PtO₂; NaBH₄ after N-methylation) FuncPy Functionalized Pyridine (e.g., Cross-Coupling) MP->FuncPy Direct C-H Functionalization or Cross-Coupling DHP Dihydropyridone MP->DHP N-Activation & Nucleophilic Addition (e.g., Grignard)

Caption: Key synthetic pathways originating from a methoxypyridine core.

Strategy I: Methoxypyridines as Masked Pyridones

One of the most powerful applications of methoxypyridines is their role as precursors to pyridones, a common motif in alkaloids.[2][3] The transformation is a simple O-demethylation, which can be achieved with a variety of reagents, allowing for chemoselective unmasking even in the presence of other sensitive functional groups.

2.1. Causality Behind Reagent Choice: The choice of demethylating agent is critical and depends on the substrate's overall functionality.

  • Nucleophilic Reagents (e.g., Sodium Ethanethiolate, NaSEt): These are effective for cleaving the methyl ether via an SN2 mechanism. They are often used in the final steps of a synthesis.[3]

  • Hydride Reagents (e.g., L-Selectride): This reagent has shown excellent chemoselectivity for demethylating methoxypyridines over methoxybenzenes (anisoles), which is highly advantageous in complex molecules containing both moieties.[4][5] The reaction proceeds readily at reflux in THF.[4]

  • Lewis/Brønsted Acids (e.g., BBr₃, HBr): Strong acids are effective but can be harsh. They are suitable for robust substrates lacking acid-labile protecting groups.[6]

2.2. Protocol: Chemoselective Demethylation using L-Selectride This protocol is adapted from a demonstrated chemoselective demethylation method.[4]

Objective: To demethylate a 4-methoxypyridine derivative to its corresponding 4-pyridone in the presence of an anisole moiety.

Materials:

  • Substrate (e.g., a molecule containing both 4-methoxypyridine and anisole groups) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (7.0 mL)

  • L-Selectride® (1.0 M solution in THF, 3.0 mL, 3.0 mmol, 3 equiv)

  • Methanol (MeOH)

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Under an inert argon atmosphere, dissolve the substrate (1.0 mmol) in anhydrous THF (7.0 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add the L-Selectride solution (3.0 mL, 3.0 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The time required can vary depending on the specific substrate (typically 2-24 hours).[4]

  • Upon completion, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to isolate the desired pyridone.

ReagentTypical ConditionsSelectivity NotesReference
L-Selectride THF, Reflux, 2-24 hExcellent; cleaves methoxypyridines but not anisoles.[4][4]
NaSEt DMF, HeatStrong nucleophile; generally effective but less selective.[3][3]
HBr Acetic Acid, HeatHarsh conditions; not suitable for acid-sensitive substrates.[6][6]
Me₃SiSNa DMI, 120-180 °CEffective for various methoxypyridines.[7][7]

Strategy II: Synthesis of Complex Alkaloids - The Lycopodium Case Study

The synthesis of Lycopodium alkaloids provides a masterclass in the strategic use of methoxypyridines. These syntheses showcase how the methoxy group facilitates the construction of a complex polycyclic core before being removed or transformed in the endgame.[2][3] A key example is the total synthesis of (±)-Lycoposerramine R.[8]

3.1. Synthetic Workflow Overview: The synthesis hinges on using a methoxypyridine-containing building block that undergoes several key transformations to build the alkaloid's intricate framework. The methoxy group ensures the pyridine nitrogen is "tamed" during these steps.

Diagram 2: Synthetic Workflow for (±)-Lycoposerramine R

G Start Methoxypyridine Precursors (7 & 8) Heck_In Heck Precursor (6) Start->Heck_In Coupling & Reduction (2 steps) Heck_Out Tricyclic Enone (9) Heck_In->Heck_Out Intramolecular Heck Reaction Claisen_In Allylic Alcohol (10) Heck_Out->Claisen_In α-Methylation & Luche Reduction Claisen_Out Amide (11) Claisen_In->Claisen_Out Eschenmoser-Claisen Rearrangement Lactone Iodolactone (12) Claisen_Out->Lactone Iodolactonization Final_Steps Piperidine Ring Formation & Benzyl Deprotection Lactone->Final_Steps Multi-step Sequence Product (±)-Lycoposerramine R (2) Final_Steps->Product NaSEt Demethylation

Caption: Key transformations in the total synthesis of (±)-Lycoposerramine R.[3]

3.2. Protocol: Eschenmoser-Claisen Rearrangement to Forge a Quaternary Center This key step, used in the synthesis of Lycoposerramine R, installs a challenging all-carbon quaternary center.[2][3]

Objective: To perform an Eschenmoser-Claisen rearrangement on allylic alcohol 10 to form amide 11 .

Materials:

  • Allylic alcohol intermediate 10 (1.0 mmol)

  • N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (5.0 equiv)

  • Anhydrous Toluene

  • Sealed tube or microwave vial

Procedure:

  • Place the allylic alcohol 10 (1.0 mmol) in a vial suitable for heating under pressure.

  • Add anhydrous toluene, followed by N,N-dimethylacetamide dimethyl acetal (5.0 equiv).

  • Seal the vial tightly.

  • Heat the reaction mixture to 140 °C. The original synthesis reported using microwave irradiation for 30 minutes.[3] Conventional heating in an oil bath can also be used, but may require longer reaction times.

  • Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove toluene and excess DMA-DMA.

  • The crude product, amide 11 , is often of sufficient purity for the next step, or it can be purified by silica gel chromatography if necessary. The reported yield for this transformation is highly efficient, often exceeding 90%.[3]

Strategy III: Nucleophilic Addition to Activated 4-Methoxypyridinium Ions

The 4-methoxy group is not just a masked hydroxyl; it is a powerful directing group. Upon N-activation of the pyridine (e.g., with an acyl chloride), the 4-methoxy group acts as a powerful electron-donating group, making the C2 and C6 positions highly electrophilic. Nucleophiles, such as Grignard reagents, add exclusively at the 2-position.[9] A subsequent mild acidic workup hydrolyzes the resulting enol ether to furnish a highly functionalized 2,3-dihydro-4-pyridone, a versatile building block for piperidine alkaloids.[10][11][12]

Diagram 3: Mechanism of Dihydropyridone Synthesis

G sub 4-Methoxypyridine act N-Acyl-4-methoxypyridinium Ion (Electrophilic at C2) sub->act N-Activation reag1 + R'-COCl add 1,2-Dihydropyridine Intermediate act->add Nucleophilic Attack (at C2) reag2 + R-MgBr prod 2,3-Dihydro-4-pyridone add->prod Hydrolysis reag3 + H₃O⁺ (mild)

Caption: Formation of dihydropyridones from 4-methoxypyridine.[9]

4.1. Protocol: Enantioselective Copper-Catalyzed Grignard Addition This protocol outlines a general method for the catalytic asymmetric dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium salts, providing chiral dihydro-4-pyridones.[13]

Objective: To synthesize a chiral 2-alkyl-2,3-dihydro-4-pyridone from a 4-methoxypyridine derivative.

Materials:

  • 4-Methoxypyridine derivative (0.2 mmol, 1.0 equiv)

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (5 mol%)

  • Chiral Ligand (e.g., a Josiphos-type ligand, 6 mol%)

  • Benzyl chloroformate (2.0 equiv)

  • Ethylmagnesium bromide (EtMgBr, 1.0 M in THF, 2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (2 mL)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%).

  • Add anhydrous CH₂Cl₂ (1 mL) and stir for 15 minutes at room temperature.

  • Add the 4-methoxypyridine derivative (0.2 mmol) followed by the remaining CH₂Cl₂ (1 mL).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add benzyl chloroformate (2.0 equiv) and stir for 10 minutes.

  • Slowly add the EtMgBr solution (2.0 equiv) dropwise over 5 minutes.

  • Stir the reaction at -78 °C, monitoring by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the chiral dihydropyridone. Determine the enantiomeric excess (ee) by HPLC on a chiral stationary phase.

Grignard ReagentAcylating AgentYield (%)ee (%)Reference
EtMgBrBenzyl Chloroformate6697[13]
MeMgBrBenzyl Chloroformate8196[13]
i-PrMgClBenzyl Chloroformate90>99[13]
PhMgBrBenzyl Chloroformate88>99[13]

Conclusion and Future Outlook

Methoxypyridines are far more than simple substituted heterocycles; they are sophisticated synthetic tools that enable complex and elegant solutions to challenges in natural product and alkaloid synthesis. Their ability to modulate basicity and serve as stable precursors for pyridones and piperidines allows for strategic bond constructions that would otherwise be problematic.[1][3] Furthermore, their unique reactivity upon N-activation opens avenues for asymmetric synthesis of valuable chiral building blocks.[13] As synthetic targets become increasingly complex, the logical and strategic incorporation of methoxypyridine-based methodologies will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Ma, D., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters.
  • Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC.
  • Ferreira, F., et al. (2008). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate.
  • Bull, J. A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R - Organic Letters. Figshare.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Fine Chemical Manufacturer.
  • Mazuela, J., et al. (2011). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC.
  • Graham, D. V., et al. (2010). Polarization of the Pyridine Ring: Highly Functionalized Piperidines from Tungsten-Pyridine Complex. ResearchGate.
  • Makino, K., et al. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.
  • Scott, J. D., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC.
  • Charette, A. B. (2017). 2-Methoxy Pyridine. ResearchGate.
  • Gros, P., et al. (1995). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry.
  • Dounay, A. B., & Overman, L. E. (2003). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • D'hooghe, M., et al. (2007). Synthesis of (R)-dihydropyridones as key intermediates for an efficient access to piperidine alkaloids. PubMed.
  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
  • Mazuela, J., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
  • Shiao, M.-J., et al. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar.
  • Shchekotikhin, A. E., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][4]oxazine-1,8-diones. MDPI.
  • Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. ACS Figshare.
  • Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the synthesis of Lycopodium alkaloids: total synthesis of (+/-)-lycoposerramine R. Semantic Scholar.
  • Ghorai, M. K., et al. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.
  • Harrity, J. P. A., & Provoost, O. (2005). [3 + 3] Cycloadditions and related strategies in alkaloid natural product synthesis. Organic & Biomolecular Chemistry.
  • D'hooghe, M., et al. (2007). Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. MDPI.
  • Bisai, V., & Sarpong, R. (2010). Methoxypyridines in the synthesis of Lycopodium alkaloids: total synthesis of (+/-)-lycoposerramine R. PubMed.

Sources

Application Notes & Protocols: Strategic Use of (3-Methoxypyridin-2-YL)methanamine for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Privileged Scaffolds in Drug Discovery

In modern medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them exceptionally fertile ground for the development of novel therapeutics. The pyridine ring system is one of the most prominent examples of such a scaffold, found at the core of thousands of clinically important drugs.[1][2] The nitrogen atom imparts unique physicochemical properties, including improved solubility and the ability to act as a hydrogen bond acceptor, which are critical for drug-target interactions.

This guide focuses on a particularly valuable, functionalized pyridine building block: (3-Methoxypyridin-2-YL)methanamine . Its strategic placement of a primary amine and a methoxy group on the pyridine core makes it a versatile and powerful tool for generating diverse and medicinally relevant compound libraries through parallel synthesis. We will explore the underlying scientific rationale for its use and provide robust, field-tested protocols for its application in two of the most fundamental transformations in drug discovery: amide bond formation and reductive amination.

The Strategic Advantage of the 3-Methoxy-2-picolylamine Scaffold

The selection of a building block is a critical decision in library design, directly influencing the physicochemical properties and biological potential of the resulting compounds. The structure of this compound offers a convergence of beneficial features.

  • The Pyridine Core: The pyridine nitrogen serves as a key hydrogen bond acceptor and can significantly influence the pKa of the molecule, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] Its aromatic nature also allows for potential π-π stacking interactions with biological targets.[1]

  • The 2-Aminomethyl Linker: The primary amine is the key reactive handle, providing a nucleophilic site for a wide array of chemical transformations. Its position on the methylene spacer (picolylamine structure) provides rotational flexibility, allowing the appended chemical diversity to orient itself effectively within a binding pocket.

  • The 3-Methoxy Substituent: This group is not merely a passive substituent; it is a critical modulator of the scaffold's properties.

    • Electronic Effects: The electron-donating nature of the methoxy group modulates the electron density of the pyridine ring, which can influence both the basicity of the pyridine nitrogen and the reactivity of the scaffold.

    • Conformational Constraint: The steric bulk of the methoxy group adjacent to the reactive linker can introduce a degree of conformational constraint, which can be advantageous in pre-organizing the molecule for binding, potentially improving affinity and selectivity.

    • Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation on the pyridine ring, enhancing the metabolic stability and half-life of the final compounds.[5]

    • Solubility and Lipophilicity: The oxygen atom can act as an additional hydrogen bond acceptor, which can help to maintain aqueous solubility even as lipophilic groups are added to the amine, a key challenge in drug discovery.[6]

Workflow for Compound Library Generation

The efficient creation of a compound library from a core building block like this compound is typically achieved through parallel synthesis. This workflow allows for the rapid generation of hundreds of discrete analogues by reacting the common core with a diverse set of building blocks (e.g., carboxylic acids or aldehydes) in physically separate reaction vessels, often in a 96-well plate format.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis cluster_analysis Phase 3: Analysis & Screening bb_stock This compound (Core Building Block) dispense Dispense Core & Reagents into 96-Well Reaction Block bb_stock->dispense Dispense reagent_plate Reagent Plate (Diverse Carboxylic Acids or Aldehydes) reagent_plate->dispense Dispense reaction Parallel Reaction (Amidation or Reductive Amination) dispense->reaction workup Parallel Workup/ Purification reaction->workup qc QC Analysis (LC-MS on each well) workup->qc plate Final Compound Library Plate (DMSO Stocks) qc->plate screen Biological Screening plate->screen

Caption: High-level workflow for parallel library synthesis.

Core Synthetic Protocols

The following protocols are designed for robustness and scalability, making them ideal for parallel synthesis in a 96-well format. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Parallel Amide Bond Formation

Amide coupling is the most frequently used reaction in medicinal chemistry.[7][8] This protocol utilizes HATU, a modern coupling reagent known for its high efficiency, fast reaction times, and low rate of racemization.[9]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.2 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous DMF. Note: Weigh HATU quickly as it is hygroscopic.

    • In a 96-well plate, dispense 50 µmol (1.0 eq) of a diverse library of carboxylic acids into each well. If starting from solids, dispense the solids first, then add the appropriate volume of DMF to dissolve.

  • Reaction Assembly (per well):

    • To each well containing a carboxylic acid (50 µmol), add 275 µL (55 µmol, 1.1 eq) of the this compound stock solution.

    • Add 500 µL (100 µmol, 2.0 eq) of the DIPEA stock solution.

    • Initiate the reaction by adding 250 µL (55 µmol, 1.1 eq) of the HATU stock solution. The final reaction volume will be approximately 1.0-1.1 mL with a concentration of ~0.05 M.

  • Reaction and Workup:

    • Seal the 96-well reaction block securely.

    • Agitate the reaction block on an orbital shaker at room temperature for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

    • Upon completion, quench the reaction by adding 1 mL of water to each well.

    • Extract the library using a liquid-liquid extraction robot or manually with ethyl acetate (2 x 1.5 mL).

    • Combine the organic layers and evaporate the solvent under reduced pressure using a centrifugal evaporator.

    • Re-dissolve the final compounds in a suitable solvent (e.g., DMSO) for storage and screening.

Data Presentation: Comparison of Common Amide Coupling Reagents

Reagent SystemBaseTypical SolventProsCons
HATU / TBTU [8][9]DIPEA, TEADMF, DCMFast, high-yielding, low racemization.Higher cost, can react with amine if used in excess.
EDC / HOBt [10][11]DIPEA, TEADMF, DCMCost-effective, common, reliable.Can form urea byproducts, HOBt has safety concerns.
Acyl Chloride [11]Pyridine, TEADCM, THFHighly reactive, good for hindered substrates.Requires conversion of acid, sensitive to moisture.
Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of library synthesis.[12][13] This protocol uses Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for one-pot reactions because it does not readily reduce the starting aldehyde or ketone.[14][15]

G Amine R1-NH2 (this compound) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde R2-CHO (Aldehyde) Aldehyde->Hemiaminal + STAB NaBH(OAc)3 (STAB) Product Secondary Amine Product STAB->Product + Imine Iminium Ion (Protonated Imine) Hemiaminal->Imine - H2O (Acid Catalyst) Imine->Product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Experimental Protocol: STAB-Mediated Reductive Amination

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous 1,2-Dichloroethane (DCE).

    • In a 96-well plate, dispense 50 µmol (1.0 eq) of a diverse library of aldehydes into each well.

    • Add 250 µL of the this compound stock solution (50 µmol, 1.0 eq) to each well.

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

  • Reaction Assembly (per well):

    • Seal the reaction block and agitate at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Unseal the block and add Sodium Triacetoxyborohydride (STAB) (16 mg, 75 µmol, 1.5 eq) as a solid to each well using a solid dispensing system or carefully by hand. Note: STAB is moisture-sensitive.

  • Reaction and Workup:

    • Reseal the 96-well reaction block securely.

    • Agitate the reaction block on an orbital shaker at room temperature for 12-24 hours. Monitor progress via LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of 1 mL of saturated aqueous sodium bicarbonate solution to each well. (Caution: gas evolution).

    • Extract the library with Dichloromethane (DCM) (2 x 1.5 mL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

    • Re-dissolve the final compounds in DMSO for storage and screening.

Data Presentation: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpHProsCons
NaHB(OAc)₃ (STAB) [14][15]DCE, DCM, THFWeakly AcidicMild, selective for imines over carbonyls, high yield.Moisture sensitive, higher cost.
NaCNBH₃ [13][14][16]MeOH, EtOHNeutral to AcidicTolerates protic solvents, good selectivity at neutral pH.Highly toxic, generates toxic cyanide byproducts.
NaBH₄ [12][14]MeOH, EtOHBasicInexpensive, powerful reducing agent.Can reduce starting aldehyde/ketone, requires pre-formation of imine.

Characterization and Quality Control

For any compound library, ensuring the identity and purity of the individual members is critical for generating reliable screening data. A standard QC protocol involves analyzing each well of the final library plate via Liquid Chromatography-Mass Spectrometry (LC-MS). This provides confirmation of the expected molecular weight of the product and an estimate of its purity by UV trace integration. For key "hit" compounds identified during screening, further characterization by ¹H NMR and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure unequivocally.

Conclusion

This compound is a superior building block for the synthesis of compound libraries in drug discovery. The strategic arrangement of its functional groups provides a unique combination of reactivity and desirable physicochemical properties. The pyridine core, modulated by the 3-methoxy group, offers a scaffold that is predisposed to favorable ADME characteristics and potent target interactions. By employing robust, scalable protocols for amide coupling and reductive amination as detailed here, researchers can efficiently generate large, diverse libraries of novel compounds, accelerating the identification of new lead molecules and advancing the frontier of therapeutic development.

References

  • Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
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  • Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
  • Myers, A.
  • Benchchem. Application Notes and Protocols for Coupling Reactions of (4-Methyloxazol-2-YL)methanamine.
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  • Wikipedia.
  • Maclean, D., et al. (1997). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences, 94(7), 2805-2810.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
  • V S, S. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Chemistry Steps.
  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1213-1222.
  • Fisher Scientific. Amide Synthesis.
  • Zhang, Y., et al. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar.
  • O'Shea, D. F., & Al-Hujran, T. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(21), 15581-15606.
  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Biology Interface, 13(2), 133-144.
  • Laustsen, L. S., & Sams, C. K. (2007). Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release.
  • Kumar, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15283-15303.
  • Maclean, D., et al. (1997). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences, 94(7), 2805-2810.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). New and unusual scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 57(15), 5845-5859.
  • Aapptec Peptides. Coupling Reagents.
  • Upendra, K., et al. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 21(34), 6825-6846.
  • Olasunkanmi, A. O., & Akerman, M. P. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Applied Pharmaceutical Science, 13(1), 001-026.

Sources

Application Notes and Protocols for the Discovery of Anticancer Agents Based on the (3-Methoxypyridin-2-YL)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][2] This guide provides a comprehensive overview of the principles and practical protocols for the discovery and preclinical evaluation of novel anticancer drug candidates based on the (3-Methoxypyridin-2-YL)methanamine scaffold. While specific research on this exact scaffold is emerging, the methodologies outlined herein are derived from established practices in the evaluation of substituted pyridine derivatives and provide a robust framework for investigation.

The diverse mechanisms of action of pyridine derivatives, which include the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis, make them a versatile scaffold for anticancer drug design.[3][4] This document will guide researchers through the essential stages of drug discovery, from initial synthesis and characterization to in vitro evaluation of anticancer activity and elucidation of the mechanism of action.

Part 1: Synthesis and Characterization of this compound Derivatives

The synthesis of a library of this compound derivatives is the foundational step in exploring their therapeutic potential. A common approach involves the modification of the primary amine to generate a series of N-substituted analogs. This allows for the systematic investigation of structure-activity relationships (SAR), where the nature of the substituent can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

General Synthetic Protocol: N-Substitution of this compound

This protocol describes a general method for the synthesis of N-aryl or N-acyl derivatives, which are common modifications in medicinal chemistry to explore SAR.

Materials:

  • This compound

  • Substituted aryl halides or acyl chlorides/anhydrides

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Addition of Electrophile: Slowly add the substituted aryl halide or acyl chloride/anhydride (1 equivalent) to the reaction mixture. The choice of substituent is critical for building a diverse chemical library to probe the SAR.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time and temperature may need to be optimized depending on the reactivity of the electrophile.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-substituted this compound derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of the synthesized derivatives involves a series of in vitro assays to determine their cytotoxicity against a panel of cancer cell lines. It is crucial to also assess cytotoxicity against a non-cancerous cell line to determine the selectivity of the compounds.

Protocol 2.1: Cell Viability and Cytotoxicity Assays

Two widely used and reliable colorimetric assays for determining cell viability are the MTT and SRB assays. These assays provide a quantitative measure of the cytotoxic potential of a compound.

Workflow for In Vitro Cytotoxicity Testing:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment of Cells seeding->treatment compound_prep Test Compound Stock Solution Preparation dilution Serial Dilutions of Test Compound compound_prep->dilution dilution->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases convert the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

B. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.

Materials:

  • Same as MTT assay, with the addition of:

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Data Presentation:

Summarize the IC₅₀ values in a table to compare the potency of the different derivatives across the tested cell lines.

Compound IDSubstituent (R)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HEK293T IC₅₀ (µM)Selectivity Index (SI) for A549
Lead-1 -H> 5045.238.9> 100> 2.2
Derivative-1a 4-Fluorophenyl10.58.212.185.310.4
Derivative-1b 3,4-Dimethoxyphenyl5.24.16.860.714.8
Doxorubicin (Positive Control)0.81.10.92.52.3

Note: The data presented in this table is illustrative and should be replaced with experimental results. The Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line divided by the IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Part 3: Elucidation of the Mechanism of Action

Once potent and selective compounds are identified, the next critical step is to investigate their mechanism of action. This involves determining how the compounds induce cell death and affect key cellular processes.

Protocol 3.1: Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).

Workflow for Cell Cycle Analysis:

G cluster_treatment Cell Treatment cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis seeding Seed cells in 6-well plates treatment Treat with Test Compound (IC50 concentration) seeding->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Cells (Trypsinization) incubation->harvest fixation Fix Cells in Cold 70% Ethanol harvest->fixation wash Wash with PBS fixation->wash stain Stain with PI/RNase Solution wash->stain flow Analyze by Flow Cytometry stain->flow histogram Generate DNA Content Histogram flow->histogram quantify Quantify Cell Population in G0/G1, S, G2/M phases histogram->quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle. A significant increase in the population of a particular phase compared to the control suggests cell cycle arrest.

Protocol 3.2: Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. The Annexin V-FITC/PI assay is a standard method to detect and quantify apoptosis by flow cytometry.

Principle of Annexin V/PI Staining:

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.

Workflow for Apoptosis Assay:

G cluster_treatment Cell Treatment cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis seeding Seed cells in 6-well plates treatment Treat with Test Compound (IC50 concentration) seeding->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Cells (including supernatant) incubation->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain flow Analyze by Flow Cytometry stain->flow quadrant Generate Quadrant Plot flow->quadrant quantify Quantify Viable, Early Apoptotic, Late Apoptotic/Necrotic Cells quadrant->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, as apoptotic cells may detach. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: The results are typically displayed as a quadrant plot, distinguishing between:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants indicates the induction of apoptosis.

Part 4: Investigating Molecular Targets and Signaling Pathways

To further understand the mechanism of action, it is essential to identify the molecular targets and signaling pathways affected by the this compound derivatives. Pyridine-containing compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival.[3]

Potential Signaling Pathways to Investigate:

  • VEGFR-2 Signaling: Many pyridine derivatives inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Imidazo[1,2-a]pyridines, a class of pyridine derivatives, have been shown to inhibit this pathway.

  • Apoptosis Pathways: The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Western blot analysis can be used to measure the expression levels of key proteins in these pathways, such as Bcl-2 family proteins (Bax, Bcl-2), caspases (caspase-3, -8, -9), and p53.[5]

Hypothetical Signaling Pathway Inhibition by a this compound Derivative:

G cluster_receptor Cell Surface Receptor cluster_compound Drug Action cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Compound (3-Methoxypyridin-2-YL) methanamine Derivative Compound->VEGFR2 Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Proliferation->Apoptosis Inhibited by Apoptosis

Caption: Hypothetical mechanism of action involving VEGFR-2 inhibition and apoptosis induction.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new derivatives. Through systematic SAR studies and a thorough investigation of their biological effects, researchers can identify lead compounds with potent and selective anticancer activity. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate.
  • Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
  • Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. PubMed.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PMC.
  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PMC.

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The Versatile Role of Methoxypyridines in the Synthesis of Modern Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methoxypyridines as Privileged Scaffolds in Agrochemical Innovation

The pyridine ring is a cornerstone in the development of a vast array of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its inherent chemical properties, such as its ability to act as a hydrogen bond acceptor and its susceptibility to various chemical modifications, make it a versatile building block for the creation of novel and effective crop protection agents. Among the diverse range of pyridine derivatives, methoxypyridine compounds have emerged as particularly valuable intermediates in the synthesis of numerous commercially successful agrochemicals.

The methoxy group (-OCH₃) plays a crucial role in modulating the electronic properties of the pyridine ring. It is an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature allows for the fine-tuning of the reactivity of the pyridine scaffold, facilitating key synthetic transformations and influencing the biological activity of the final product. This guide provides an in-depth exploration of the application of methoxypyridine compounds in agrochemical synthesis, complete with detailed application notes, step-by-step protocols, and an analysis of the chemical principles that underpin these synthetic strategies.

Core Concepts: The Chemical Logic of Methoxypyridine Reactivity

The utility of methoxypyridines in agrochemical synthesis is largely dictated by their reactivity in key chemical transformations. Understanding the underlying mechanisms is paramount for successful synthesis and optimization.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

One of the most powerful methods for functionalizing the pyridine ring is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The pyridine ring, being electron-deficient, is inherently activated towards SNAr, particularly when substituted with electron-withdrawing groups.

The position of the methoxy group is critical in directing the outcome of SNAr reactions. When a good leaving group (e.g., a halogen) is present on the ring, the methoxy group can influence the regioselectivity of the nucleophilic attack. For instance, in the synthesis of certain fungicides, a methoxypyridine derivative bearing a leaving group can be reacted with a nucleophile to introduce a key pharmacophore.

Mechanism Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by any electron-withdrawing substituents. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

The Hantzsch Pyridine Synthesis: Building the Core Scaffold

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for the construction of dihydropyridine rings, which can then be oxidized to the corresponding pyridines.[3][4][5] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate).[5] While not a direct application of a methoxypyridine starting material, it is a fundamental method for constructing the pyridine ring itself, upon which a methoxy group can be introduced in subsequent steps.

Causality in the Hantzsch Synthesis: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the various proton transfer steps in the mechanism. The initial steps involve a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the other equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The choice of β-ketoester and aldehyde allows for the introduction of a wide variety of substituents onto the pyridine ring.

Application Notes & Protocols: From Methoxypyridine to Marketed Agrochemicals

This section provides detailed protocols for the synthesis of several key agrochemicals, highlighting the role of methoxypyridine intermediates and the rationale behind the experimental choices.

Fungicide Synthesis: The Case of Picoxystrobin

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[6] Its synthesis showcases the strategic use of a trifluoromethyl-substituted hydroxypyridine, which can be prepared from a corresponding methoxypyridine precursor, to construct the core of the molecule.

Synthetic Pathway Overview:

The industrial synthesis of picoxystrobin involves the coupling of a substituted pyridine moiety with a phenylacetate derivative, followed by the formation of the characteristic methoxyacrylate group.[7][8]

picoxystrobin_synthesis cluster_pyridine Pyridine Intermediate Synthesis cluster_phenylacetate Phenylacetate Intermediate Synthesis 2_hydroxy_6_trifluoromethylpyridine 2-Hydroxy-6-(trifluoromethyl)pyridine coupling Williamson Ether Synthesis (Base, Solvent) 2_hydroxy_6_trifluoromethylpyridine->coupling methyl_2_bromomethyl_phenylacetate Methyl 2-(bromomethyl)phenylacetate methyl_2_bromomethyl_phenylacetate->coupling intermediate Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate coupling->intermediate condensation Condensation (Trimethyl orthoformate, Acetic anhydride) intermediate->condensation picoxystrobin Picoxystrobin condensation->picoxystrobin

A simplified overview of a common synthesis route for picoxystrobin. [6]

Detailed Protocol: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate (Key Intermediate)

This protocol details the crucial Williamson ether synthesis step, which couples the pyridine and phenylacetate moieties.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Hydroxy-6-(trifluoromethyl)pyridine163.10101.63 g
Methyl 2-(bromomethyl)phenylacetate229.07102.29 g
Potassium Carbonate (K₂CO₃)138.21152.07 g
N,N-Dimethylformamide (DMF)73.09-50 mL

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-(trifluoromethyl)pyridine (1.63 g, 10 mmol) and N,N-dimethylformamide (50 mL).

  • Base Addition: Add potassium carbonate (2.07 g, 15 mmol) to the solution. The use of a slight excess of a weak base like K₂CO₃ is crucial to deprotonate the hydroxyl group of the pyridine derivative without causing unwanted side reactions.

  • Addition of Electrophile: To the stirred suspension, add methyl 2-(bromomethyl)phenylacetate (2.29 g, 10 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 24 hours. The elevated temperature is necessary to drive the SN2 reaction to completion. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Causality and Self-Validation: The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively free, thereby accelerating the rate of the SN2 reaction. The progress of the reaction is monitored by TLC, allowing for a clear determination of the reaction endpoint. The formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals of both the pyridine and phenylacetate moieties.

Herbicide Synthesis: The Case of Dithiopyr

Dithiopyr is a pre-emergent herbicide used for the control of crabgrass and other weeds in turf.[9] Its synthesis involves the construction of a highly substituted pyridine ring.

Synthetic Pathway Overview:

The synthesis of dithiopyr is a multi-step process that begins with the condensation of isovaleraldehyde and ethyl trifluoroacetoacetate.[9]

dithiopyr_synthesis isovaleraldehyde Isovaleraldehyde condensation Condensation isovaleraldehyde->condensation ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate ethyl_trifluoroacetoacetate->condensation dihydropyridine_intermediate Dihydropyridine dicarboxylate intermediate condensation->dihydropyridine_intermediate dehydration_hydrolysis Dehydration & Hydrolysis dihydropyridine_intermediate->dehydration_hydrolysis pyridine_dicarboxylate Pyridine dicarboxylate dehydration_hydrolysis->pyridine_dicarboxylate thioesterification Thioesterification pyridine_dicarboxylate->thioesterification dithiopyr Dithiopyr thioesterification->dithiopyr

A simplified representation of the synthetic pathway for the herbicide dithiopyr.

Detailed Protocol: Hantzsch-like Condensation to form the Dihydropyridine Intermediate

This protocol outlines the initial condensation step, which forms the core heterocyclic structure of dithiopyr.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Isovaleraldehyde86.13100.86 g
Ethyl trifluoroacetoacetate184.11203.68 g
Ammonium Acetate77.08151.16 g
Ethanol46.07-50 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve isovaleraldehyde (0.86 g, 10 mmol), ethyl trifluoroacetoacetate (3.68 g, 20 mmol), and ammonium acetate (1.16 g, 15 mmol) in ethanol (50 mL).

  • Reaction Conditions: Heat the mixture to reflux with stirring for 6-8 hours. The reaction should be monitored by TLC to track the disappearance of the starting materials and the formation of the dihydropyridine product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyridine intermediate.

Causality and Self-Validation: Ammonium acetate serves as both the nitrogen source and a mild acidic catalyst for the condensation reactions. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the proton transfer steps. The progress of the reaction is easily monitored by TLC, and the structure of the product can be confirmed by NMR spectroscopy, which will show the characteristic signals of the dihydropyridine ring.

Fungicide Synthesis: The Case of Boscalid

Boscalid is a fungicide that is widely used to control a range of fungal pathogens in various crops. Its synthesis involves a key Suzuki coupling reaction to form a biphenyl linkage, followed by an amidation reaction.[10]

Synthetic Pathway Overview:

The synthesis of boscalid typically involves the coupling of a substituted aniline with a pyridine carboxylic acid derivative.[11][12]

boscalid_synthesis 2_chloro_N_2_iodophenyl_nicotinamide 2-Chloro-N-(2-iodophenyl)nicotinamide suzuki_coupling Suzuki Coupling (Pd catalyst, Base) 2_chloro_N_2_iodophenyl_nicotinamide->suzuki_coupling 4_chlorophenylboronic_acid 4-Chlorophenylboronic acid 4_chlorophenylboronic_acid->suzuki_coupling boscalid Boscalid suzuki_coupling->boscalid

A simplified representation of the key Suzuki coupling step in the synthesis of boscalid.

Detailed Protocol: Suzuki Coupling for Boscalid Synthesis

This protocol details the palladium-catalyzed Suzuki coupling, a cornerstone of modern organic synthesis.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-N-(2-iodophenyl)nicotinamide359.56103.60 g
4-Chlorophenylboronic acid156.37121.88 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.20.23 g
Sodium Carbonate (Na₂CO₃)105.99202.12 g
Toluene/Water (3:1)--40 mL

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add 2-chloro-N-(2-iodophenyl)nicotinamide (3.60 g, 10 mmol), 4-chlorophenylboronic acid (1.88 g, 12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol). The use of an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the degradation of the palladium catalyst.

  • Solvent and Base Addition: Add a degassed mixture of toluene and water (30 mL toluene, 10 mL water) followed by sodium carbonate (2.12 g, 20 mmol). The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure boscalid.

Causality and Self-Validation: The choice of a palladium catalyst is critical for the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. The biphasic solvent system (toluene/water) and a base are essential for the catalytic cycle to proceed efficiently. The reaction is monitored to completion, and the final product's identity and purity are confirmed by analytical methods such as NMR and mass spectrometry, ensuring the successful synthesis of the target molecule.

Quantitative Data Summary

The following table summarizes the biological activity of the discussed agrochemicals.

AgrochemicalClassTarget Pest/DiseaseTypical Application RateReference LC₅₀/EC₅₀
PicoxystrobinFungicidePowdery mildew, rusts, leaf spots100-250 g/haNot specified
DithiopyrHerbicideCrabgrass, annual grasses, broadleaf weeds280-560 g/haNot specified
BoscalidFungicidePowdery mildew, Botrytis, Sclerotinia250-500 g/haNot specified

Conclusion and Future Outlook

Methoxypyridine compounds are undeniably valuable and versatile building blocks in the synthesis of a wide range of modern agrochemicals. Their unique electronic properties, coupled with their amenability to key synthetic transformations like nucleophilic aromatic substitution, make them privileged scaffolds for the design and development of new crop protection agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to not only replicate these syntheses but also to innovate and develop the next generation of agrochemicals.

As the demand for more effective, selective, and environmentally benign pesticides continues to grow, the strategic use of methoxypyridine intermediates will undoubtedly play an increasingly important role in the future of agrochemical research and development. Further exploration of novel reaction methodologies and the development of more efficient and sustainable synthetic routes will continue to unlock the full potential of these remarkable heterocyclic compounds.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025-08-06).
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  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications.
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  • 2‐Methoxy Pyridine. (n.d.). ResearchGate.
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  • Process for preparing boscalid. (n.d.). Google Patents.
  • Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (n.d.). PubMed.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016-02-01). PubMed.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH.
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Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Methoxypyridin-2-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-based troubleshooting advice and optimized protocols to ensure you can achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the synthesis of this compound, typically prepared by the reduction of 3-methoxy-2-cyanopyridine, can often be traced to several critical factors:

  • Sub-optimal Reducing Agent: The choice of hydride source is paramount. While various reagents can effect this transformation, their efficacy and side-product profiles differ. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this purpose.[1][2][3][4] Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is also a viable route, though it may require careful optimization of pressure and temperature to avoid side reactions.[5][6]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reagent, poor reagent quality (e.g., LAH that has been deactivated by moisture), or inadequate reaction time/temperature.

  • Side Product Formation: During nitrile reduction, the intermediate imine can react with the final amine product to form secondary amines, which reduces the yield of the desired primary amine.[6] Using an excess of the reducing agent and maintaining dilute conditions can help mitigate this.

  • Difficult Work-up: The product is a water-soluble amine, and significant loss can occur during the aqueous work-up and extraction phases if the pH is not carefully controlled.

Q2: I'm observing significant impurities in my crude NMR. What are they likely to be and how can I prevent them?

The most common impurities are unreacted starting material (3-methoxy-2-cyanopyridine) and secondary amine byproducts.

  • Unreacted Starting Material: A prominent peak in the nitrile region (~2220-2260 cm⁻¹) of an IR spectrum or a characteristic singlet for the methoxy group and aromatic signals of the starting material in the ¹H NMR indicates an incomplete reaction.

    • Solution: Ensure your reducing agent is active and used in sufficient stoichiometric excess. For LAH reductions, using freshly opened or properly stored reagent is critical.[3] For catalytic hydrogenations, ensure the catalyst is not poisoned and the hydrogen pressure is adequate.[5]

  • Secondary Amine Formation: The formation of bis((3-methoxypyridin-2-yl)methyl)amine is a common issue. This occurs when the intermediate imine is attacked by the already-formed primary amine product.

    • Solution: This can often be suppressed by using a large excess of ammonia in the reaction mixture during catalytic hydrogenation with Raney Nickel.[6] For LAH reductions, adding the nitrile solution slowly to a stirring suspension of excess LAH (inverse addition is not recommended here) ensures the intermediate imine is rapidly reduced before it can react with the product.[4]

Q3: My reaction seems to have stalled. How can I effectively monitor its progress?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • TLC System: A typical mobile phase would be a mixture of a polar solvent like ethyl acetate or dichloromethane and a non-polar solvent like hexanes. The starting nitrile is significantly less polar than the product amine.

  • Visualization: The starting material can be visualized under UV light. The product amine may require staining, for example, with ninhydrin solution, which specifically visualizes primary amines as a colored spot (often purple or yellow).

  • Troubleshooting a Stalled Reaction: If the starting material spot on the TLC plate is not diminishing over time:

    • Check Reagent Activity: If using LAH, moisture contamination is a likely culprit. Carefully quench a small aliquot and see if hydrogen gas evolves.[7]

    • Catalyst Poisoning (for hydrogenation): If using a catalyst like Raney Nickel, it may have become deactivated.[6][8]

    • Temperature: Ensure the reaction is being conducted at the appropriate temperature. LAH reductions are often started at 0 °C and then warmed to room temperature or refluxed.[1][3]

Optimized Synthesis Protocol & Troubleshooting Guide

The reduction of 3-methoxy-2-cyanopyridine using Lithium Aluminum Hydride (LAH) is a robust and high-yielding method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_trouble Troubleshooting prep_flask 1. Dry Glassware & Setup under N2 prep_reagents 2. Prepare LAH suspension in dry THF prep_flask->prep_reagents add_sm 3. Slowly add Nitrile in dry THF at 0 °C prep_reagents->add_sm reflux 4. Warm to RT, then reflux (Monitor by TLC) add_sm->reflux quench 5. Cool to 0 °C & Quench (Fieser Method) reflux->quench low_yield Low Yield? reflux->low_yield filter 6. Filter solids, wash with THF/EtOAc quench->filter extract 7. Concentrate & Purify (Distillation or Chromatography) filter->extract impurity Impurity? extract->impurity check_lah Check LAH activity (moisture sensitive) low_yield->check_lah check_sm Verify starting material purity low_yield->check_sm optimize_workup Adjust work-up pH to minimize loss low_yield->optimize_workup optimize_purify Optimize chromatography (e.g., basic alumina) impurity->optimize_purify

Caption: Workflow for LAH reduction with integrated troubleshooting checkpoints.

Detailed Protocol: LAH Reduction

This protocol is adapted from standard procedures for nitrile reduction.[1][3][4]

Materials:

  • 3-methoxy-2-cyanopyridine

  • Lithium aluminum hydride (LAH), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend 1.5 equivalents of LAH powder in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 1.0 equivalent of 3-methoxy-2-cyanopyridine in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up (Fieser Method): [7] Cool the reaction mixture back to 0 °C. For every 'x' grams of LAH used, very slowly and carefully add the following in sequence:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography to yield this compound.

Comparison of Reduction Methods
MethodReducing AgentTypical YieldProsCons
Hydride Reduction Lithium Aluminum Hydride (LAH) in THF>85%High yield, fast reaction, well-established.[1][4]Pyrophoric reagent, requires strictly anhydrous conditions, careful work-up needed.[2][3]
Catalytic Hydrogenation Raney® Nickel, H₂ (gas), NH₃/MeOH~70-90%Scalable, avoids pyrophoric reagents.Requires high-pressure equipment, potential for catalyst deactivation, risk of side reactions.[6][8][9]
Catalytic Hydrogenation Palladium on Carbon (Pd/C), H₂ (gas)VariableMilder than Raney Ni.Can be prone to dehalogenation if other halogens are present on the ring.[5] May require acidic additives.

Advanced Troubleshooting Logic

This diagram outlines a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting cluster_yield_issues Low Yield Diagnosis cluster_purity_issues Purity Diagnosis start Experiment Complete check_yield Is Yield > 80%? start->check_yield check_purity Is Purity > 95% by NMR? check_yield->check_purity Yes incomplete_rxn Incomplete Reaction (Check TLC) check_yield->incomplete_rxn No success Success! check_purity->success Yes side_products Side Products Formed (e.g., secondary amine) check_purity->side_products No failure Review & Redesign incomplete_rxn->failure workup_loss Product Loss during Work-up incomplete_rxn->workup_loss reagent_issue Inactive Reagent / Catalyst incomplete_rxn->reagent_issue workup_loss->failure reagent_issue->failure side_products->failure unreacted_sm Unreacted Starting Material side_products->unreacted_sm unreacted_sm->failure

Caption: Decision tree for troubleshooting yield and purity issues.

References

  • EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Experiment 5 Reductions with Lithium Aluminium Hydride. Imperial College London. [Link]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
  • CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. [Link]
  • Raney nickel reductions. Indian Academy of Sciences. [Link]
  • EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]
  • This compound, 100 mg. Carl ROTH. [Link]
  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]
  • US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research. [Link]
  • 2-Amino-3-methoxypyridine. J&K Scientific. [Link]
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
  • Raney Nickel Reduction Mechanism. YouTube. [Link]
  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules. [Link]
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]

Sources

Technical Support Center: Purification of (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of (3-Methoxypyridin-2-YL)methanamine. Leveraging extensive experience in synthetic and medicinal chemistry, this document offers practical, in-depth solutions to common challenges encountered during the purification of this and structurally related pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Potential impurities largely depend on the synthetic route employed. However, common impurities in the synthesis of pyridine derivatives can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reagents: Excess reagents or their byproducts.

  • Side-products: Isomers, over-alkylated, or oxidized species.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Water: Pyridine derivatives are often hygroscopic and can absorb atmospheric moisture.

Q2: What are the key physicochemical properties of this compound that I should consider for purification?

A2: Understanding the physicochemical properties is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Boiling Point (Predicted) 239.3 ± 25.0 °C at 760 mmHgBased on structurally similar (6-methoxypyridin-3-yl)methanamine[1]
Melting Point (HCl salt) 232 °C (decomposes)[2]
pKa (Predicted) 7.60 ± 0.29
XlogP (Predicted) -0.3

The basic nature of the pyridine and primary amine groups (predicted pKa ~7.6) is a key handle for purification via acid-base extraction. The predicted boiling point suggests that vacuum distillation could be a viable option for non-thermally sensitive impurities.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound and provides a logical workflow for resolving them.

Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_issues Common Issues cluster_solutions Solutions Crude_Product Crude Product (Oil or Solid) AcidBase Acid-Base Extraction Crude_Product->AcidBase Initial Cleanup Distillation Vacuum Distillation Crude_Product->Distillation For Volatile Impurities Chromatography Column Chromatography AcidBase->Chromatography Further Purification Emulsion Emulsion during Extraction AcidBase->Emulsion Tailing Peak Tailing in Chromatography Chromatography->Tailing Low_Recovery Low Recovery Chromatography->Low_Recovery Oily_Product Product is an Oil Chromatography->Oily_Product Decomposition Product Decomposition Distillation->Decomposition Crystallization Crystallization / Salt Formation Brine Add Brine / Filter Emulsion->Brine TEA Add Triethylamine to Mobile Phase / Use Alumina Tailing->TEA Optimize_Chrom Optimize Chromatography Conditions Low_Recovery->Optimize_Chrom Oily_Product->Crystallization Salt_Formation Form Hydrochloride Salt Oily_Product->Salt_Formation Optimize_Dist Check Vacuum / Temperature Decomposition->Optimize_Dist Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Acid Add 1M HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous1 Aqueous Layer (Product as HCl Salt) Separate1->Aqueous1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Wash_Org Wash Aqueous with Organic Solvent Aqueous1->Wash_Org Add_Base Add 2M NaOH (pH > 10) Wash_Org->Add_Base Separate2 Separate Layers Add_Base->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Organic2 Organic Layer (Purified Product) Separate2->Organic2 Dry_Conc Dry and Concentrate Organic2->Dry_Conc Final_Product Purified Product Dry_Conc->Final_Product

Sources

(3-Methoxypyridin-2-YL)methanamine stability and long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methoxypyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on the compound's chemical properties and established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1][2][3] To prevent degradation from atmospheric moisture and oxygen, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen). The primary amine functional group makes the compound hygroscopic, meaning it can readily absorb moisture from the air.[4]

Q2: My lab stores all amines at room temperature. Is this acceptable for this compound?

A2: While some less sensitive amines may be stored at room temperature for short periods, it is not recommended for this compound. Storing at temperatures above the recommended 2-8°C range can accelerate degradation. In general, amines should be stored below 30°C to maintain stability.[4] Given the presence of both a primary amine and a methoxypyridine moiety, this compound is susceptible to specific degradation pathways that are temperature-dependent.

Q3: I've noticed the compound has a slight yellow tint over time. Is it still usable?

A3: A slight yellowing may indicate the onset of degradation, likely due to oxidation or the formation of minor impurities. While a pale-yellow coloration might not significantly impact the outcome of all experiments, it is a sign of declining purity. For sensitive applications, it is crucial to re-analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution for a short period, use a dry, aprotic solvent and store at 2-8°C under an inert atmosphere. Aqueous or protic solvents should be avoided for storage.

II. Troubleshooting Guide

This guide provides solutions to specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere.

    • Check for Discoloration: Any significant change in color from its initial appearance is an indicator of potential degradation.

    • Purity Analysis: Perform a purity check using a validated stability-indicating HPLC method. Compare the chromatogram to a reference standard or a freshly opened sample. A typical starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[5][6][7][8]

Issue 2: An unexpected peak appears in my HPLC chromatogram.

  • Possible Cause: The new peak is likely a degradation product. Based on the structure of this compound, several degradation pathways are plausible.

  • Potential Degradation Products:

    • Hydroxypyridine Derivative: Demethylation of the methoxy group can occur, leading to the formation of the corresponding hydroxypyridine.[4][9][10] This is a common degradation pathway for methoxy-substituted pyridines.

    • Oxidation Products: The primary amine is susceptible to oxidation, which could lead to the formation of an imine, oxime, or further degradation to the corresponding carboxylic acid. The pyridine ring itself can also be oxidized to a pyridine-N-oxide.

    • Products of Hydrolysis: If exposed to moisture, the aminomethyl group can be involved in hydrolytic degradation.

    • Photodegradation Products: Exposure to light, particularly UV light, can cause degradation of the pyridine ring.[4]

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under various stress conditions.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent This compound Demethylation Hydroxypyridine Derivative Parent->Demethylation Heat/Acid/Base Oxidation_Amine Imine/Oxime/Carboxylic Acid Parent->Oxidation_Amine Oxidation (e.g., air, H₂O₂) Oxidation_Ring Pyridine-N-Oxide Parent->Oxidation_Ring Oxidation Photodegradation Ring-Opened Products Parent->Photodegradation Light/UV

Caption: Potential degradation pathways of this compound.

III. Experimental Protocols

This section provides detailed methodologies for handling and assessing the stability of this compound.

Protocol 1: Recommended Handling and Storage Procedure
  • Receiving: Upon receipt, immediately transfer the compound to a refrigerator and store at 2-8°C.

  • Aliquoting: If you plan to use the compound over an extended period, it is best to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to atmospheric conditions.

  • Inert Atmosphere: Before sealing the vials, flush them with an inert gas like argon or nitrogen to displace air and moisture.

  • Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner, to ensure an airtight seal.

  • Labeling: Clearly label each aliquot with the compound name, date of aliquoting, and concentration (if in solution).

  • Documentation: Maintain a logbook to track the handling and usage of the compound.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study can help you understand the intrinsic stability of the molecule and identify potential degradation products.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • Phosphate buffer

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time, protected from light.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a hot air oven at a specified temperature (e.g., 70°C).

    • After a set time, remove the sample, allow it to cool, and then dissolve it in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis: For each condition, analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[8] Quantify the percentage of degradation and identify the retention times of the new peaks.

Visualizing the Stability Testing Workflow

The following diagram outlines the decision-making process for assessing the stability of this compound.

G start Start: Assess Compound Stability check_storage Verify Storage Conditions (2-8°C, Inert Gas) start->check_storage visual_inspect Visual Inspection (Color, Appearance) check_storage->visual_inspect purity_analysis Perform HPLC Purity Analysis visual_inspect->purity_analysis compare_spec Compare to Specification/Reference purity_analysis->compare_spec pass Result: Pass - Use in Experiment compare_spec->pass Purity Meets Spec fail Result: Fail - Do Not Use compare_spec->fail Purity Out of Spec investigate Investigate Degradation (Forced Degradation Study) fail->investigate

Caption: Workflow for stability assessment of this compound.

IV. Quantitative Data Summary

ParameterRecommended ValueSource
Storage Temperature 2-8°C[1][2][3]
Atmosphere Inert Gas (Argon, Nitrogen)Best Practice
Container Tightly Sealed, Amber Glass or HDPE[4]
Forced Degradation Target 5-20%[13][14]
Purity Analysis Method Stability-Indicating RP-HPLC[5][8]

V. References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.

  • Chemoselective Demethylation of Methoxypyridine. (2019). Synlett, 30(05), 569-572.

  • Chemoselective Demethylation of Methoxypyridine. (n.d.). Tokyo University of Science.

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories Inc.

  • Shiao, M. J., Ku, W., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(11), 2355-2363.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery Today.

  • Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API. (n.d.). Benchchem.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

  • Sop for force degradation study. (2023). Pharma Dekho.

  • This compound, 100 mg. (n.d.). Carl ROTH.

  • This compound dihydrochloride. (n.d.). ChemScene.

  • Reactivity of the Aminomethyl Group in 2-(Aminomethyl)-5-bromonaphthalene: An In-depth Technical Guide. (n.d.). Benchchem.

  • This compound, 5 g. (n.d.). Carl ROTH.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2019). Research Journal of Pharmacy and Technology, 12(8), 3765-3769.

  • Chemoselective Demethylation of Methoxypyridine. (2019). Synlett, 30(05), 569-572.

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022). Journal of Pharmaceutical Negative Results, 13(2), 1-8.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International.

  • Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. (2009). The Journal of Chemical Thermodynamics, 41(10), 1146-1150.

  • Phosphorylated Derivatives of Hydroxy- and Methoxy-pyridines. (1969). Chemical Communications, (13), 720.

  • (4-Methoxypyridin-2-yl)methanamine. (n.d.). PubChem.

  • Oxidation with Chlorine /Pyridine Complexes. (n.d.). Wordpress.

  • 2-Picolylamine. (n.d.). In Wikipedia.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(7), 3066.

  • A kinetic study of the oxidation of pyridine. (2000). Proceedings of the Combustion Institute, 28(1), 1643-1649.

Sources

Technical Support Center: Byproduct Identification in (3-Methoxypyridin-2-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Methoxypyridin-2-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during this critical synthetic transformation. Adherence to rigorous analytical practices is paramount for ensuring the purity and safety of pharmaceutical intermediates.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

I. Synthesis Overview & Common Challenges

The most prevalent synthetic route to this compound involves the reduction of the nitrile precursor, 2-cyano-3-methoxypyridine. This transformation, while conceptually straightforward, is prone to the formation of several impurities depending on the choice of reducing agent and reaction conditions. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) and chemical reduction with metal hydrides like Lithium Aluminum Hydride (LiAlH₄).[3][4]

The primary challenges encountered are incomplete reactions and the formation of side products through hydrolysis or intermolecular reactions.[5][6] Accurate identification of these byproducts is the first step toward optimizing the reaction to improve yield and purity.

Diagram: Synthetic Pathway and Potential Byproduct Formation

The following diagram illustrates the main synthetic transformation and the pathways to the most common impurities.

Synthesis_Byproducts SM 2-Cyano-3-methoxypyridine (Starting Material) Product This compound (Target Product) SM->Product Reduction (e.g., LiAlH₄, H₂/cat.) Amide 3-Methoxy-2-pyridinecarboxamide (Amide Byproduct) SM->Amide Partial Hydrolysis (Trace H₂O) Dimer Bis((3-methoxypyridin-2-yl)methyl)amine (Dimer Byproduct) Product->Dimer Intermolecular Reaction (Imine intermediate or heat) Acid 3-Methoxypicolinic Acid (Acid Byproduct) Amide->Acid

Caption: Primary synthesis route and common byproduct formation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the synthesis and subsequent analysis.

Q1: My TLC/HPLC analysis shows a spot/peak that is more polar than my starting material but is not the desired amine product. What could it be?

A1: This is a very common observation. The most likely culprits are hydrolysis byproducts, which are more polar than the starting nitrile.

  • 3-Methoxy-2-pyridinecarboxamide (Amide): This is formed by the partial hydrolysis of the nitrile group. It is a frequent byproduct, especially if solvents are not rigorously dried or if the reaction is exposed to atmospheric moisture.

  • 3-Methoxypicolinic Acid (Carboxylic Acid): This results from the complete hydrolysis of the nitrile, often occurring from further hydrolysis of the amide intermediate during an aqueous workup.[1]

Expert Tip: To quickly diagnose, run a co-spot on TLC with your starting material. If the new spot is significantly lower (more polar), it strongly suggests a hydrolysis product. An acidic wash during extraction can often remove the carboxylic acid byproduct, simplifying purification.[5]

Q2: My reaction seems to have worked, but the yield is low and I have a significant amount of a high-molecular-weight impurity according to my mass spectrum. What is it?

A2: This often points to the formation of a secondary amine dimer: Bis((3-methoxypyridin-2-yl)methyl)amine .

  • Mechanism of Formation: During catalytic hydrogenation, the initially formed primary amine can react with an intermediate imine species, leading to a secondary amine after reduction.[7] This side reaction is particularly prevalent in hydrogenations and can be minimized by adding ammonia or ammonium hydroxide to the reaction mixture, which competitively inhibits the dimerization pathway.[7][8] With hydride reductions, this is less common but can occur if the reaction is run at elevated temperatures for extended periods.

Q3: My NMR spectrum is complex. How can I distinguish the product from the main byproducts?

A3: ¹H NMR is a powerful tool for differentiating the target compound from its impurities.[9] Look for these key diagnostic signals:

  • This compound (Product): A characteristic singlet for the -CH₂ -NH₂ protons, typically appearing around 3.9-4.2 ppm. A broad singlet for the -NH₂ protons will also be present.

  • 2-Cyano-3-methoxypyridine (Starting Material): Absence of the benzylic -CH₂-NH₂ signal. The aromatic protons will have a distinct pattern.

  • 3-Methoxy-2-pyridinecarboxamide (Amide): Absence of the -CH₂-NH₂ signal. Instead, you will see two broad singlets for the amide -CONH₂ protons, often downfield between 7.5-8.5 ppm.

  • Bis((...)-methyl)amine (Dimer): The -CH₂ - protons will appear as a singlet, but the integration will be double that of the methoxy group's protons. The NH proton of the secondary amine will be a broad triplet or singlet, integrating to one proton.

Refer to the table below for a summary of key analytical data.

Table 1: Key Analytical Data for Target Compound and Potential Byproducts
Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key ¹H NMR Signals (in CDCl₃, approx. δ ppm)
This compound (Product) 138.17139.09~3.9-4.2 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃)
2-Cyano-3-methoxypyridine (Starting Material) 134.13135.06No -CH₂- signal below 5 ppm. Aromatic region only.
3-Methoxy-2-pyridinecarboxamide (Amide Byproduct) 152.15153.07~7.5-8.5 (br s, 2H, -CONH₂), ~3.9 (s, 3H, -OCH₃)
Bis((3-methoxypyridin-2-yl)methyl)amine (Dimer Byproduct) 259.31260.15~3.8-4.0 (s, 4H, -CH₂-), ~3.7 (s, 6H, -OCH₃)

III. Analytical Workflow & Protocols

A systematic approach is crucial for efficient byproduct identification.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred technique for resolving and identifying components in complex reaction mixtures.[9][10]

Diagram: Troubleshooting & Identification Workflow

Workflow Start Crude Reaction Mixture TLC 1. Initial Purity Check: Run TLC / Crude HPLC Start->TLC Check Unexpected Spots / Peaks? TLC->Check LCMS 2. Identification: Analyze by LC-MS Check->LCMS Yes End Byproduct Identified Check->End No (Clean) MW Determine Molecular Weights of Impurities LCMS->MW Compare 3. Confirmation: Compare MW & Rt with Table 1 MW->Compare Isolate Optional: Isolate Impurity (Prep-HPLC / Column) Compare->Isolate If structure is ambiguous Compare->End NMR 4. Structural Elucidation: Characterize by ¹H & ¹³C NMR Isolate->NMR NMR->End

Caption: A systematic workflow for identifying unknown byproducts.

Protocol 1: HPLC-MS Method for Byproduct Profiling

This protocol provides a general starting point for separating the target amine from its common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+ mode).

  • Expected Elution Order: Carboxylic Acid -> Amide -> Product Amine -> Dimer -> Starting Material Nitrile.

Protocol 2: Mitigation Strategy for Dimer Formation

If the dimer is a significant byproduct in a catalytic hydrogenation reaction, modify the procedure as follows:

  • Solvent System: Use Methanol saturated with ammonia, or add 5-10% ammonium hydroxide to your reaction solvent (e.g., Ethanol or Methanol).

  • Procedure: Dissolve the 2-cyano-3-methoxypyridine in the modified solvent system.

  • Catalyst: Add the catalyst (e.g., Raney Nickel or Pd/C) under an inert atmosphere.

  • Hydrogenation: Proceed with the hydrogenation as previously planned (e.g., using a Parr shaker or hydrogen balloon).

  • Workup: After the reaction is complete, filter the catalyst and proceed with the standard workup. The ammonia will competitively inhibit the reaction of the product amine with the intermediate imine, thus suppressing dimer formation.[8]

IV. References

  • Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 1

  • BenchChem. analytical methods for detecting byproducts in propiophenone reactions. 11

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. 2

  • BenchChem. Troubleshooting common issues in pyridine synthesis. 12

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. 7

  • BenchChem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. 6

  • Journal of Pharmacy and Alternative Medicine. (n.d.). Advanced Analytical Techniques for Quality Control in GMP Synthesis. JOCPR. 9

  • Chemguide. (n.d.). Reduction of Nitriles. 3

  • Aragen Life Sciences. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. 10

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. 4

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. 8

Sources

Technical Support Center: Improving Reaction Yield in the Functionalization of Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of methoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying methoxypyridine scaffolds. Due to their prevalence in pharmaceuticals, achieving high-yielding and selective functionalization of these heterocycles is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of methoxypyridines often challenging?

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1][2] The nitrogen's lone pair can also coordinate to metal catalysts, potentially inhibiting their activity.[3] The position of the methoxy group and the reaction conditions can lead to a variety of side reactions, including demethylation, hydrolysis, or poor regioselectivity, all of which can contribute to lower yields.[4][5]

Q2: My palladium-catalyzed cross-coupling reaction with a methoxypyridine halide is giving low yield. What are the first things I should check?

For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, several factors are critical.[6][7][8] First, ensure your reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst. Second, evaluate your choice of ligand, base, and solvent, as these have a profound impact on catalyst activity and stability.[6][9] Finally, consider the possibility of catalyst inhibition by the pyridine nitrogen and explore ligands designed to mitigate this effect.

Q3: What is the purpose of converting a methoxypyridine to its N-oxide?

Converting a methoxypyridine to its corresponding N-oxide can be a strategic move to alter the reactivity of the pyridine ring.[10][11] The N-oxide group is electron-donating, which can activate the ring for certain functionalizations. It also enhances reactivity at the ortho position.[10] Following the desired functionalization, the N-oxide can be deoxygenated to restore the pyridine.[11]

Q4: Can I perform a directed ortho-metalation on a methoxypyridine?

Yes, the methoxy group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho position with a strong base like n-butyllithium. However, the success of this approach depends on the specific methoxypyridine isomer and the reaction conditions to avoid competing side reactions.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Q: I'm attempting a Suzuki-Miyaura coupling with a bromo-methoxypyridine and I'm seeing mostly starting material. What's going wrong?

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Ensure your palladium source (e.g., Pd(OAc)₂) is of high quality. Use a pre-catalyst or ensure your reaction conditions facilitate the in-situ reduction of Pd(II) to Pd(0). Crucially, maintain a rigorously inert atmosphere.

  • Inappropriate Ligand: The ligand may not be suitable for the electron-deficient pyridine system.

    • Solution: For challenging couplings involving heteroaryl chlorides or bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[7] These ligands promote the oxidative addition step and stabilize the catalytic species.

  • Incorrect Base: The base might be too weak to facilitate the transmetalation step effectively.

    • Solution: A common choice for Suzuki couplings is an aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃.[12] However, for more challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.

  • Solvent Choice: The solvent system may not be optimal for the reaction.

    • Solution: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for many Suzuki reactions.[7] The choice of solvent can influence both solubility and catalyst activity.

Q: My Buchwald-Hartwig amination of a chloro-methoxypyridine is failing. What adjustments should I consider?

Possible Causes & Solutions:

  • Difficult Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making oxidative addition more challenging.

    • Solution: Employ a palladium catalyst system with a bulky, electron-rich biarylphosphine ligand. These ligands are designed to facilitate the oxidative addition of aryl chlorides.[13]

  • Base Incompatibility: The base may be reacting with your starting materials or be of insufficient strength.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6][14] Be mindful of base-sensitive functional groups on your substrates.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.

    • Solution: Using specialized ligands can often overcome this issue. Additionally, ensuring the base is strong enough to deprotonate the amine quickly can minimize the time the free amine is available to coordinate with the catalyst.[6]

Issue 2: Side Product Formation

Q: I am observing a significant amount of a byproduct that appears to be the demethylated starting material or product. How can I prevent this?

Possible Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures or strongly nucleophilic or basic conditions can lead to the cleavage of the methyl group from the methoxy substituent.[4][15][16]

    • Solution: Screen lower reaction temperatures and shorter reaction times. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

  • Reagent-Induced Demethylation: Certain reagents, particularly some strong bases or nucleophiles, can promote demethylation.

    • Solution: If using a strong base like an alkoxide, consider switching to a carbonate or phosphate base if the reaction allows. For nucleophilic substitution reactions, explore milder nucleophiles or different reaction conditions.

Q: My reaction mixture shows a product with an additional hydroxyl group, suggesting hydrolysis has occurred. What is the likely cause?

Possible Causes & Solutions:

  • Presence of Water: Trace amounts of water in the reaction can lead to hydrolysis, especially under basic or acidic conditions or in the presence of certain metal catalysts.[5][17][18]

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. If an aqueous workup is performed, ensure it is done at an appropriate temperature and pH to avoid hydrolysis of the product.

  • Hydrolytically Labile Groups: Some functional groups are inherently sensitive to hydrolysis.

    • Solution: If your molecule contains a labile group, consider a protection-deprotection strategy.[19][20] Alternatively, modify the reaction conditions to be as neutral and anhydrous as possible.

Issue 3: Poor Regioselectivity

Q: I am attempting a C-H functionalization on a methoxypyridine and obtaining a mixture of isomers. How can I improve the regioselectivity?

Possible Causes & Solutions:

  • Inherent Electronic Bias: The electronic nature of the substituted pyridine ring may direct functionalization to multiple positions.

    • Solution: The choice of catalyst and directing group is crucial. For instance, in some palladium-catalyzed C-H functionalizations, the use of specific ligands can favor one regioisomer over another.[21]

  • Steric Hindrance: The position of the methoxy group and other substituents can influence the accessibility of different C-H bonds.

    • Solution: Consider a different synthetic strategy that allows for the unambiguous installation of the desired functional group. This might involve starting with a pre-functionalized pyridine or using a directing group to control the position of the reaction.

  • Reaction Mechanism: Different reaction mechanisms can lead to different regioisomers.

    • Solution: Altering the reaction conditions (e.g., solvent, temperature, catalyst) can sometimes favor one reaction pathway over another, leading to improved regioselectivity.[9] The use of a transient activator can also be a strategy to achieve specific regioselectivity.[22]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-methoxypyridine

This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-methoxypyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Recommended Conditions for Cross-Coupling Reactions
Reaction TypePalladium SourceRecommended LigandsCommon BasesSolventsTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, Water80-110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BrettPhos, RuPhosNaOtBu, LHMDS, K₂CO₃Toluene, Dioxane80-120

Visualizing the Troubleshooting Process

A logical approach is key to solving reaction yield issues. The following diagram illustrates a typical workflow for troubleshooting a low-yielding functionalization reaction.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_inert Ensure Inert Atmosphere check_purity->check_inert optimize_catalyst Optimize Catalyst & Ligand System check_inert->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Vary Solvent System optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp side_reactions Analyze for Side Products (LC-MS/NMR) optimize_temp->side_reactions demethylation Demethylation? side_reactions->demethylation hydrolysis Hydrolysis? side_reactions->hydrolysis regioisomers Regioisomers? side_reactions->regioisomers solution_demethyl Use Milder Conditions/ Reagents demethylation->solution_demethyl Yes success Improved Yield demethylation->success No solution_hydrolysis Use Anhydrous Conditions hydrolysis->solution_hydrolysis Yes hydrolysis->success No solution_regio Change Strategy/ Directing Group regioisomers->solution_regio Yes regioisomers->success No solution_demethyl->success solution_hydrolysis->success solution_regio->success

Caption: Troubleshooting workflow for low-yield reactions.

This guide is intended to be a living document, and we encourage feedback and questions from the research community. By sharing knowledge and experiences, we can collectively advance the science of heterocyclic chemistry.

References

  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Shiao, M.-J., Ku, W., & Hwu, J. (1993).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
  • Influence of base and solvent on the regioselective sulfonyation of pyridine. (n.d.). ResearchGate.
  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson.
  • 2-Methylpyridine functionalization via the N-oxide strategy. (n.d.). ResearchGate.
  • Pyridine. (n.d.). In Wikipedia.
  • 4-Methoxypyridine N-oxide. (n.d.). ResearchGate.
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermedi
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. (n.d.). OSTI.GOV.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals.
  • Chemoselective Demethylation of Methoxypyridine. (n.d.). ResearchGate.
  • Chemoselective Demethylation of Methoxypyridine. (n.d.). Tokyo University of Science.
  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2025).
  • The Protection and Deprotection of the Pyridine Nitrogen. (1975). Semantic Scholar.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Protection and Deprotection of the Pyridine Nitrogen. (1975).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry.
  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.). JConsort: Consortium of Research Journals.
  • Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. (2017). PubMed.
  • Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. (2015). Northwestern University.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange.
  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Str

Sources

Technical Support Center: Safe Handling and Disposal of Pyridine Methanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Methanamine Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, disposal, and troubleshooting of experiments involving this class of reagents. The following sections are structured to address specific issues you may encounter, ensuring both the integrity of your research and the safety of your laboratory environment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and characteristics of pyridine methanamine compounds.

Q1: What are the primary hazards associated with pyridine methanamine compounds?

A1: Pyridine methanamine compounds, such as 4-Pyridinemethanamine, are classified as corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of vapors, mists, or dust can lead to irritation of the respiratory tract.[3] It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][4]

Q2: My pyridine methanamine solution has developed a yellow or brownish tint. Is it still viable for my experiment?

A2: A change in color from its typical colorless to pale yellow appearance may indicate degradation or the presence of impurities.[5] For reactions where high purity is critical, it is advisable to use a fresh supply or purify the existing stock. The presence of impurities can lead to unexpected side reactions or lower yields.[6]

Q3: I'm experiencing difficulty dissolving a pyridine methanamine compound. What can I do?

A3: Pyridine methanamine and its isomers are generally soluble in water and polar organic solvents.[5] If you encounter solubility issues, consider the following:

  • Sonication: Gently sonicating the mixture can help break up aggregates and improve dissolution.

  • Solvent Choice: Ensure you are using an appropriate solvent. If the compound has been modified, its polarity may have changed.

  • Gentle Warming: In some cases, gentle warming can increase solubility. However, be cautious as this can also accelerate degradation.

Q4: Are there any common incompatibilities I should be aware of when working with pyridine methanamine?

A4: Yes, pyridine methanamine compounds are incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][6] Contact with these substances can lead to vigorous or explosive reactions. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides step-by-step guidance for resolving specific problems that may arise during experimentation.

Guide 1: Low Reaction Yields

Low yields in reactions involving pyridine methanamine can be attributed to several factors.

  • Issue: Consistently low yield in a substitution or coupling reaction.

  • Potential Cause 1: Reagent Purity: The purity of your pyridine methanamine can significantly impact reaction outcomes. As mentioned in the FAQs, discoloration can be an indicator of impurities.

    • Troubleshooting Steps:

      • Assess the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS).

      • If impurities are detected, purify the reagent by distillation or chromatography.

      • Consider purchasing a new batch from a reputable supplier.

  • Potential Cause 2: Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.

      • Experiment with slightly elevated temperatures, but be mindful of potential side reactions.

      • Ensure your reagents are added in the correct stoichiometric ratios.

  • Potential Cause 3: Side Reactions: The basicity of the amino group and the nucleophilicity of the pyridine nitrogen can sometimes lead to unwanted side reactions.[7]

    • Troubleshooting Steps:

      • Protecting groups may be necessary to prevent reactions at unintended sites.

      • Adjusting the reaction pH can sometimes favor the desired reaction pathway.[8]

Guide 2: Unexpected Color Changes During Workup

An unexpected color change during the workup phase can be alarming but often has a logical explanation.

  • Issue: The reaction mixture changes color, for example, to a dark red or brown, during aqueous workup.

  • Potential Cause: Oxidation or Complex Formation: Pyridine-containing compounds can form colored complexes with trace metals. Additionally, some intermediates or byproducts may be air-sensitive and oxidize to form colored compounds.

    • Troubleshooting Steps:

      • If you suspect metal contamination (e.g., from a catalyst), consider adding a chelating agent like EDTA during the workup.

      • Performing the workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive compounds.

      • The use of a mild reducing agent, such as sodium hydrosulfite, during workup can sometimes decolorize the solution by reducing oxidized impurities.[9]

Part 3: Safe Handling and Disposal Protocols

Adherence to strict safety protocols is non-negotiable when working with pyridine methanamine compounds.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided in the table below.

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]Protects against splashes of the corrosive liquid.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[9]Prevents skin contact, which can cause severe burns.[1][2]
Respiratory Protection Use in a certified chemical fume hood.[4]Prevents inhalation of harmful vapors.[3]
Storage Procedures

Proper storage is crucial to maintain the integrity of pyridine methanamine and ensure laboratory safety.

  • Containers: Store in a tightly closed container.[1][4]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][4][10]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[5][9]

  • Atmosphere: For anhydrous applications, storage under an inert atmosphere (e.g., argon) is recommended to prevent moisture absorption.[8]

Spill Management

In the event of a spill, a prompt and correct response is critical to mitigate hazards.

Diagram: Spill Cleanup Workflow

SpillCleanup Start Spill Occurs Assess Assess Spill Size & Immediate Danger Start->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL or in public area) Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area & Alert Emergency Services LargeSpill->Evacuate Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Ventilate->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a pyridine methanamine spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: For large spills, evacuate the immediate area and notify your institution's emergency response team.[9]

  • Ensure Safety: For small spills, ensure the area is well-ventilated and you are wearing the correct PPE.[6]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[6][11]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[6][9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the sealed container and any contaminated materials according to your institution's and local regulations for hazardous waste.[1][9]

Waste Disposal

Pyridine methanamine and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

Diagram: Waste Disposal Pathway

Caption: Proper disposal pathway for pyridine methanamine waste.

Key Disposal Principles:

  • Do Not Dispose in Sinks or Regular Trash: Pyridine methanamine waste must never be poured down the drain or placed in general waste receptacles.[6]

  • Dedicated Waste Containers: Collect all liquid and solid waste contaminated with pyridine methanamine in designated, properly labeled, and sealed hazardous waste containers.[9]

  • Follow Regulations: Adhere strictly to local, state, and federal regulations for the disposal of hazardous chemical waste.[7] This typically involves incineration at high temperatures by a licensed disposal facility.[7]

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]
  • Pyridine Standard Operating Procedure.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
  • 3-aminopyridine. Organic Syntheses. [Link]
  • Safe Storage Practices. Post Apple Scientific. [Link]
  • HAZARD SUMMARY. NJ.gov. [Link]

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Preventing degradation of (3-Methoxypyridin-2-YL)methanamine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methoxypyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in organic synthesis. Here, we address common challenges related to the stability and reactivity of this compound, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively design robust reaction protocols.

Troubleshooting Guide: Navigating Reaction Challenges

This section is dedicated to resolving specific issues that may arise during the use of this compound in your synthetic endeavors. Each problem is followed by a detailed analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Low Yields in Acylation or Sulfonylation Reactions

Question: I am attempting to acylate the primary amine of this compound with an acid chloride (or sulfonyl chloride) and a tertiary amine base (like triethylamine), but I am consistently observing low yields of my desired amide/sulfonamide. What could be the underlying cause?

Analysis:

Low yields in these reactions can stem from several factors related to the unique structure of this compound. The primary amine is nucleophilic, but the adjacent pyridine nitrogen, also basic, can compete for the electrophile or be protonated, which can complicate the reaction. Furthermore, the molecule's sensitivity to air and moisture can lead to degradation of the starting material.

Potential Causes & Solutions:

  • Cause A: Competing N-Acylation/Sulfonylation of the Pyridine Ring. The pyridine nitrogen, being a nucleophile, can react with the highly reactive acid chloride or sulfonyl chloride, leading to the formation of an undesired pyridinium salt. This side reaction consumes your electrophile and reduces the yield of the target product.

    • Solution: Employ a less reactive acylating/sulfonylating agent or a milder activation method. For instance, using a carboxylic acid with a peptide coupling reagent (e.g., HATU, HBTU) can be more selective for the primary amine. These reagents generate a less reactive activated ester in situ, which is less likely to react with the pyridine nitrogen.[1][2]

  • Cause B: In-situ Protonation. The tertiary amine base is intended to scavenge the HCl byproduct. However, if the reaction is not strictly anhydrous, trace moisture can lead to the formation of triethylammonium chloride, which can protonate the pyridine nitrogen, reducing the nucleophilicity of the primary amine.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and ensure glassware is flame-dried or oven-dried before use. Performing the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[3]

  • Cause C: Degradation of Starting Material. this compound can be sensitive to atmospheric oxygen and moisture.[4] Degradation of the starting material before or during the reaction will inevitably lead to lower yields.

    • Solution: Handle the reagent under an inert atmosphere.[5] Use freshly opened bottles or purify the amine before use if it has been stored for an extended period. A quick filtration through a plug of activated alumina or basic silica gel under inert gas can remove polar impurities.

Experimental Protocol: Optimized Acylation using a Coupling Reagent

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: To the flask, add the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq).

  • Dissolution: Add anhydrous, degassed solvent (e.g., DMF or DCM) via syringe.

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent via syringe.

  • Reaction: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an appropriate organic solvent.

Issue 2: Unidentified Byproducts and Potential Degradation of the Methoxy Group

Question: I am performing a reaction that involves a strong base (e.g., n-BuLi, LDA) or a reducing agent (e.g., L-selectride), and I am observing the formation of unexpected byproducts. I suspect the methoxy group on the pyridine ring might be reacting. Is this possible?

Analysis:

Yes, the methoxy group on the electron-deficient pyridine ring is susceptible to nucleophilic attack and cleavage under certain conditions. This is a critical consideration when planning synthetic steps involving this molecule.

Potential Causes & Solutions:

  • Cause A: Demethylation by Strong Bases/Nucleophiles. Strong, bulky bases like L-selectride have been shown to demethylate methoxypyridines.[6][7] This reaction proceeds via nucleophilic attack on the methyl group. Similarly, organolithium reagents can, in some cases, lead to demethylation or addition to the pyridine ring.

    • Solution: If demethylation is a problem, consider using a milder base or a different synthetic strategy that avoids strongly nucleophilic and basic conditions. If a strong base is unavoidable, using shorter reaction times and lower temperatures can sometimes minimize this side reaction.

  • Cause B: Instability in Cross-Coupling Reactions. While the pyridine ring can be a valuable component in ligands for cross-coupling, the methoxy group can influence the electronic properties of the ring and, in some cases, the stability of organometallic intermediates. Pyridine-boronates, for example, are known for their instability, which can be exacerbated by certain substituents.[8]

    • Solution: If you are performing a cross-coupling reaction and observing degradation, consider using alternative coupling partners. For instance, pyridine sulfinates have been developed as more stable and reliable replacements for pyridine boronates in Suzuki-Miyaura cross-coupling reactions.[3][8]

Table 1: General Stability of this compound Functional Groups

Functional GroupReagents/Conditions to Approach with CautionRecommended Alternatives/Preventive Measures
Primary Amine Highly reactive electrophiles (e.g., acid chlorides) in the presence of the pyridine nitrogen.Use peptide coupling reagents (HATU, HBTU) for acylations. Protect the amine (e.g., with a Boc group) if necessary.[1][2]
Pyridine Nitrogen Strong acids (protonation), highly reactive electrophiles.Use non-nucleophilic bases. Consider protecting the pyridine nitrogen as a borane complex if it interferes with the desired reaction.
Methoxy Group Strong, bulky bases (e.g., L-selectride), some organolithium reagents.[6][7]Use milder bases. Avoid prolonged reaction times and high temperatures with strong nucleophiles.
Pyridine Ring Strong oxidizing agents, some reducing conditions (e.g., catalytic hydrogenation may reduce the ring).Choose reagents carefully based on the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.[4] It is recommended to store it in a refrigerator (2-8 °C) to minimize degradation over time. Due to its hygroscopic nature, it is advisable to handle it in a glove box or under a positive pressure of inert gas.

Q2: How can I protect the primary amine of this compound for subsequent reactions?

A2: The primary amine can be readily protected with a variety of common amine protecting groups. The choice of protecting group will depend on the stability required for your subsequent reaction steps and the conditions for its removal.

  • Boc (tert-Butoxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Protection Protocol: React this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or in a solvent like THF or DCM.

  • Cbz (Carboxybenzyl): This protecting group is stable to acidic conditions but can be removed by catalytic hydrogenation.

    • Protection Protocol: React the amine with benzyl chloroformate in the presence of a base.

Q3: Can the pyridine nitrogen be protected?

A3: Yes, if the pyridine nitrogen is interfering with your desired reaction, it can be protected. One common method is the formation of a pyridine-borane complex by treating the pyridine with a borane source, such as borane-THF complex or borane-dimethyl sulfide complex. These complexes are generally stable to a range of reaction conditions and the borane can be removed under acidic conditions.

Q4: What are the known incompatibilities of this compound?

A4: Based on its structure, this compound is incompatible with:

  • Strong oxidizing agents: The pyridine ring and the primary amine are susceptible to oxidation.

  • Strong acids: Both the primary amine and the pyridine nitrogen will be protonated.

  • Highly reactive electrophiles (e.g., acid chlorides, chloroformates): These can react with both nitrogen atoms.

  • Air and moisture: The compound is air-sensitive and hygroscopic.[4]

Visualizing Protective Strategies and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key workflows and protective strategies.

G cluster_protection Amine Protection Workflow cluster_deprotection Amine Deprotection Workflow A This compound B Boc₂O, Base (e.g., TEA) DCM or THF A->B Protection C Boc-protected Amine B->C D Boc-protected Amine E TFA in DCM D->E Deprotection F This compound (as trifluoroacetate salt) E->F

Caption: Workflow for Boc protection and deprotection of the primary amine.

G cluster_reaction_setup Inert Atmosphere Reaction Setup start Flame-dried Round-bottom Flask cool Cool under Inert Gas (Ar/N₂) start->cool reagents Add Anhydrous Reagents & Solvents via Syringe cool->reagents reaction Run Reaction under Positive Pressure of Inert Gas reagents->reaction end Work-up reaction->end

Sources

Technical Support Center: Column Chromatography Conditions for Purifying Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying pyridine derivatives using column chromatography. The following sections are structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine compounds show significant peak tailing on a standard silica gel column?

A: Peak tailing with pyridine derivatives on silica gel is a frequent issue. It stems from the fundamental chemical properties of both the analyte and the stationary phase. The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) present on the surface of silica gel.[1] This interaction leads to a secondary retention mechanism, causing the peak to tail.[1]

Q2: What is the first and simplest modification I should try to reduce peak tailing?

A: The most common and often effective initial step is to add a basic modifier to your mobile phase. A small amount of triethylamine (TEA), typically 0.1-2% (v/v), can be highly effective.[2] The TEA acts as a competing base, preferentially interacting with the acidic silanol sites on the silica.[1][3] This "masks" the sites from your pyridine compound, leading to a more symmetrical peak shape.[1][4]

Q3: I've added triethylamine, but I'm still getting poor separation. What's my next step?

A: If adding a basic modifier isn't sufficient, consider changing your stationary phase. Standard silica gel is acidic.[5] Switching to a more inert or basic stationary phase can dramatically improve the purification of basic compounds like pyridines.[2] Good alternatives include:

  • Neutral or Basic Alumina: Alumina is a great alternative for purifying amines.[5][6][7] Neutral alumina is often a good starting point, while basic alumina is particularly suitable for basic compounds.[8][9]

  • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that minimizes unwanted interactions with basic analytes.[2][10]

Q4: Can I use reversed-phase chromatography for pyridine derivatives?

A: Yes, reversed-phase (RP) chromatography can be an excellent strategy, especially for polar and ionizable pyridine compounds.[2][10] Using a C18 column with an alkaline mobile phase can lead to successful purification.[10] Adjusting the pH of the mobile phase is critical, as most pyridine derivatives have a pKa between 5 and 6.[1][11] At a high pH (e.g., >8), the pyridine is neutral, which can result in good peak shape. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[1]

Q5: My pyridine derivative seems to be degrading on the column. How can I confirm this and prevent it?

A: Compound degradation on silica gel can occur, especially with sensitive molecules.[12] To check for stability, you can perform a 2D TLC analysis.[1][12] Protocol for 2D TLC:

  • Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[1] If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal. If degradation is confirmed, switch to a less acidic or more inert stationary phase like neutral alumina or a polymer-based column.[1][8]

Troubleshooting Guides

Issue 1: My Pyridine Compound Won't Elute from the Silica Gel Column

This is a common problem caused by the strong interaction between the basic pyridine and the acidic silica surface, sometimes leading to irreversible adsorption.[2]

Root Cause Analysis:

The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond or an acid-base interaction with the surface silanol groups of the silica gel. This is especially problematic for highly basic pyridine derivatives.

Step-by-Step Solutions:
  • Introduce a Basic Modifier:

    • Action: Add triethylamine (TEA) or ammonia to your mobile phase.[2] For solvent systems like dichloromethane/methanol, a 7N ammonia in methanol solution can be used as the polar component.[2] For less polar systems like hexane/ethyl acetate, 0.1-2% TEA is a good starting point.[2][13]

    • Rationale: The basic modifier neutralizes the acidic sites on the silica, allowing your compound to elute.[13]

  • Deactivate the Silica Gel:

    • Action: Before packing the column, prepare a slurry of the silica gel in a solvent system containing 1-3% triethylamine.[14] Let this equilibrate to neutralize the acidic sites.[15]

    • Rationale: This pre-treatment ensures the entire stationary phase is less acidic before your compound is introduced.

  • Switch to an Alternative Stationary Phase:

    • Action: If the above methods fail, switch to neutral or basic alumina.[2][5][8]

    • Rationale: Alumina has a more basic surface and is often better suited for the purification of amines and other basic compounds.[7][9]

Issue 2: Poor Resolution and Co-elution with Impurities

Achieving good separation between your target pyridine derivative and closely related impurities requires careful optimization of the chromatographic conditions.

Decision-Making Workflow for Improving Resolution:

Resolution_Workflow start Poor Resolution check_rf Is TLC Rf value optimal (0.2 - 0.4)? start->check_rf adjust_solvent Adjust Mobile Phase Polarity (Solvent System) check_rf->adjust_solvent No gradient Consider Gradient Elution check_rf->gradient Yes adjust_solvent->check_rf change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) gradient->change_stationary_phase Still Poor end_good Good Resolution gradient->end_good Improved change_stationary_phase->end_good Success end_bad Persistent Issue: Consult further change_stationary_phase->end_bad No Improvement

Caption: A logical workflow for systematically improving chromatographic resolution.

Detailed Strategies:
  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Small adjustments to the ratio of polar and non-polar solvents can significantly impact separation. The standard ethyl acetate/hexane system is a good starting point.[5] For more polar compounds, a dichloromethane/methanol system may be necessary.[5]

    • Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution is a powerful technique.[14][16][17] This involves gradually increasing the polarity of the mobile phase during the separation, which can resolve compounds with a wide range of polarities.[18]

  • Change the Stationary Phase:

    • Rationale: Different stationary phases offer different selectivity. If you are struggling with co-elution on silica, an impurity may have a similar polarity but different interactions with another surface.

    • Options:

      • Alumina (Neutral or Basic): Excellent for amines and can provide different selectivity compared to silica.[8][9]

      • Reversed-Phase (C18): Separates based on hydrophobicity. This is a completely different mechanism and can be very effective for resolving difficult mixtures.[2]

Issue 3: Low Recovery of the Purified Compound

Low recovery can be due to irreversible adsorption on the column or decomposition of the compound.

Troubleshooting Low Recovery:
Potential Cause Diagnostic Test Solution
Irreversible Adsorption Compound streaks at the baseline of the TLC plate and does not move even with highly polar solvents.Use a deactivated silica gel, add a basic modifier (e.g., TEA) to the eluent, or switch to a more inert stationary phase like alumina.[2]
Compound Decomposition Perform a 2D TLC as described in the FAQs. The appearance of new spots off the diagonal indicates degradation.[12]Switch to a less acidic stationary phase such as neutral alumina or deactivated silica.[8][12]
Improper Loading If the sample is not fully dissolved or is loaded in too large a volume of strong solvent, it can lead to band broadening and poor recovery.Dissolve the sample in a minimal amount of the mobile phase or a slightly weaker solvent.[19] For poorly soluble samples, consider "dry loading".[19]
Experimental Protocol: Dry Loading a Sample

This technique is useful for samples that are not very soluble in the starting mobile phase.[14][19]

  • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to the solution to form a slurry.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[14][19]

  • Carefully add this powder to the top of your packed column.

  • Gently add a layer of sand on top before beginning elution.[14]

Summary of Recommended Stationary and Mobile Phases

Stationary Phase Typical Analytes Common Mobile Phase Systems Key Considerations
Silica Gel (Acidic) General purpose, non-basic compounds.[5]Hexane/Ethyl Acetate, Dichloromethane/Methanol.[5]Often requires a basic modifier (e.g., TEA, NH₃) for pyridine derivatives to prevent tailing and adsorption.[2][13]
Deactivated Silica Gel Acid-sensitive compounds, basic amines.Hexane/Ethyl Acetate, Dichloromethane/Methanol.The silica is pre-treated with a base like triethylamine to neutralize acidic silanol sites.[15]
Neutral Alumina Aldehydes, ketones, esters, and basic heterocycles.[8][9]Hexane/Ethyl Acetate, Dichloromethane/Methanol.A good alternative to silica for basic compounds, offering different selectivity.[8]
Basic Alumina Basic and neutral compounds, alkaloids.[9]Hexane/Ethyl Acetate, Dichloromethane/Methanol.More basic than neutral alumina; ideal for strongly basic amines.[7]
Reversed-Phase (C18) Polar, ionizable compounds.[2][10]Acetonitrile/Water or Methanol/Water with pH modifiers (e.g., formic acid, TEA).[10][20]Requires a pH-stable column if operating at high pH. Separation is based on hydrophobicity.
References
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • Base Deactivated Column Octadecylsilyl Silica Gel for Chrom
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Using neutral or basic alumina in column chromatography for purific
  • RediSep neutral alumina column purification of high pKa compounds - Teledyne ISCO. [Link]
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A St
  • Column Chromatography Notes - Department of Chemistry : University of Rochester. [Link]
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • How To Neutralize Silica Gel? - Chemistry For Everyone - YouTube. [Link]
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • When basification of silica gel is required, before using Column chrom
  • Alumina Confusion : r/chemistry - Reddit. [Link]
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column | SIELC Technologies. [Link]
  • (PDF)
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed. [Link]
  • Alumina - Solvent Purification | Sorbent Technologies, Inc. [Link]
  • Purification of Pyridine - Chempedia - LookChem. [Link]
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Method for pyridine amine derivative - Chrom
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Neutral Activated Alumina Chromatographic Grade (50-200um) *Compare to - BVV. [Link]
  • How to choose the best solution for column chromatography?
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC Intern
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. [Link]
  • WP74083 – Gradient elution of ionic compounds. [Link]
  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]
  • Performing column chromatography on pyridine-based compounds sucks [OC] - Reddit. [Link]
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. [Link]
  • Amine Basicity Is Measured By The pKa Of Its Conjug

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of (Methoxypyridin-2-YL)methanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds. Among these, (methoxypyridin-2-YL)methanamine and its isomers represent a class of compounds with significant potential as building blocks for novel therapeutics. The strategic placement of the methoxy and aminomethyl groups on the pyridine ring can profoundly influence the molecule's physicochemical properties, including its reactivity. This, in turn, dictates how these isomers can be utilized in synthetic schemes and how they might interact with biological targets.

This guide provides a comparative analysis of the reactivity of four key positional isomers of (methoxypyridin-2-YL)methanamine:

  • (3-Methoxypyridin-2-YL)methanamine

  • (4-Methoxypyridin-2-YL)methanamine

  • (5-Methoxypyridin-2-YL)methanamine

  • (6-Methoxypyridin-2-YL)methanamine

We will delve into the electronic and steric factors that govern the reactivity of these isomers, with a focus on predicting their relative nucleophilicity. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and a practical experimental protocol to validate the predicted reactivity trends.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The reactivity of the (methoxypyridin-2-YL)methanamine isomers is primarily dictated by the interplay of electronic and steric effects, which influence the availability of the lone pairs of electrons on the two nitrogen atoms: the pyridine ring nitrogen and the exocyclic primary amine nitrogen.

Electronic Effects: The Influence of the Methoxy Group

The methoxy group (-OCH₃) is a powerful modulator of electron density in an aromatic ring. It exerts a dual electronic effect:

  • -I (Inductive) Effect : Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density through the sigma bond. This effect decreases with distance.

  • +M (Mesomeric or Resonance) Effect : The lone pairs on the oxygen atom can be delocalized into the pyridine ring, donating electron density. This effect is most pronounced at the ortho and para positions relative to the methoxy group.

The position of the methoxy group determines the net electronic effect on the two nitrogen atoms. We can use Hammett substituent constants (σ) to quantify these effects. For a methoxy group, the para-substituent constant (σₚ) is typically negative (e.g., -0.24), indicating a strong electron-donating character through resonance, while the meta-substituent constant (σₘ) is positive (e.g., +0.11), reflecting the dominant electron-withdrawing inductive effect.[1]

Steric Effects

Steric hindrance can play a significant role in the reactivity of these isomers, particularly for reactions involving the pyridine nitrogen or the aminomethyl group at the 2-position. The proximity of the methoxy group in the 3- and to some extent in the 6-position can impede the approach of bulky reagents to the neighboring functional groups.

Basicity and Nucleophilicity: The Two Reactive Centers

Each isomer possesses two basic/nucleophilic centers: the pyridine nitrogen and the aminomethyl nitrogen.

  • Pyridine Nitrogen : Its basicity is influenced by the electronic effects of the methoxy group on the ring. Electron-donating groups increase the electron density on the nitrogen, making it more basic.

  • Aminomethyl Nitrogen : The basicity of this primary amine is generally higher than that of the pyridine nitrogen. However, its nucleophilicity in reactions like acylation can be influenced by the electronic environment of the pyridine ring and by steric factors.

Predicted Reactivity Comparison

Based on the interplay of the aforementioned electronic and steric effects, we can predict the relative reactivity of the four isomers. We will focus on the N-acylation of the exocyclic aminomethyl group , a common and important reaction for these building blocks. The reactivity in this case is primarily a function of the nucleophilicity of the primary amine.

Analysis of Individual Isomers:
  • This compound : The methoxy group is meta to the pyridine nitrogen and ortho to the aminomethyl group. The +M effect of the methoxy group will increase electron density at the 2-position, potentially enhancing the nucleophilicity of the aminomethyl group. However, there will be significant steric hindrance from the adjacent methoxy group.

  • (4-Methoxypyridin-2-YL)methanamine : The methoxy group is para to the pyridine nitrogen. Its strong +M effect will significantly increase the electron density of the entire ring, including the 2-position, thus enhancing the nucleophilicity of the aminomethyl group. Steric hindrance is minimal.

  • (5-Methoxypyridin-2-YL)methanamine : The methoxy group is meta to the aminomethyl group and in a position that has a less direct resonance effect on the 2-position compared to the 4- and 6-positions. The electronic effect on the aminomethyl group will be less pronounced.

  • (6-Methoxypyridin-2-YL)methanamine : The methoxy group is ortho to the pyridine nitrogen and para to the 2-position where the aminomethyl group is attached. The +M effect will increase the electron density at the 2-position. However, there might be some steric hindrance from the methoxy group affecting the conformation of the aminomethyl group.

Predicted Reactivity Order for N-Acylation:

Based on this analysis, the predicted order of reactivity for the N-acylation of the aminomethyl group is:

(4-Methoxy) > (6-Methoxy) > (5-Methoxy) > (3-Methoxy)

The 4-methoxy isomer is expected to be the most reactive due to the powerful electron-donating resonance effect of the methoxy group and minimal steric hindrance. The 3-methoxy isomer is predicted to be the least reactive due to significant steric hindrance from the adjacent methoxy group.

Summary of Predicted Properties:
IsomerKey Electronic Effect of -OCH₃ on -CH₂NH₂Steric Hindrance at -CH₂NH₂Predicted Relative Basicity of Pyridine NPredicted Relative Nucleophilicity of -CH₂NH₂
(3-Methoxy) +M (ortho), -IHighModerateLow
(4-Methoxy) +M (indirect)LowHighHigh
(5-Methoxy) -I > +M (meta)LowLowModerate
(6-Methoxy) +M (para)ModerateHighHigh-Moderate

Experimental Protocol for Comparative Analysis: N-Acetylation

To experimentally validate the predicted reactivity trends, a comparative N-acetylation reaction can be performed. This protocol is designed as a self-validating system, where all four isomers are subjected to identical reaction conditions.

Materials:
  • This compound

  • (4-Methoxypyridin-2-YL)methanamine

  • (5-Methoxypyridin-2-YL)methanamine

  • (6-Methoxypyridin-2-YL)methanamine

  • Acetic anhydride (Ac₂O)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., Ethyl Acetate/Hexane mixture)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep1 Dissolve isomer (1.0 eq) and NEt₃ (1.5 eq) in anhydrous DCM prep2 Cool to 0°C (ice bath) prep1->prep2 react1 Add Ac₂O (1.1 eq) dropwise prep2->react1 react2 Stir at 0°C for 30 min, then warm to RT react1->react2 react3 Monitor by TLC (0, 15, 30, 60, 120 min) react2->react3 work1 Quench with water react3->work1 work2 Wash with sat. NaHCO₃ work1->work2 work3 Wash with brine work2->work3 work4 Dry over Na₂SO₄, filter, and concentrate work3->work4 analysis1 Analyze crude product by ¹H NMR work4->analysis1 analysis2 Purify by column chromatography analysis1->analysis2 caption Experimental workflow for comparative N-acetylation.

Caption: Experimental workflow for comparative N-acetylation.

Step-by-Step Procedure:
  • Reaction Setup : In four separate, dry round-bottom flasks, dissolve each of the (methoxypyridin-2-YL)methanamine isomers (e.g., 1 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Add triethylamine (1.5 mmol, 1.5 eq) to each flask.

  • Cool the mixtures to 0°C in an ice bath.

  • Reaction : To each flask, add acetic anhydride (1.1 mmol, 1.1 eq) dropwise with stirring.

  • Stir the reactions at 0°C for 30 minutes, then allow them to warm to room temperature.

  • Monitoring : Monitor the progress of each reaction by TLC at regular intervals (e.g., 15, 30, 60, 120 minutes). Spot the starting material and the reaction mixture on the same plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up : Once the reaction with the most reactive isomer is complete (as determined by TLC), quench all four reactions by adding water (10 mL).

  • Transfer the mixtures to separating funnels and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis : Analyze the crude product mixtures by ¹H NMR to determine the conversion for each isomer. The relative reactivity can be inferred from the extent of conversion at a fixed time point.

Data Interpretation

The relative reactivity of the four isomers can be determined by comparing the rate of disappearance of the starting material and the rate of formation of the N-acetylated product.

  • Thin-Layer Chromatography (TLC) : A qualitative comparison of the TLC plates at different time points will provide a visual indication of the relative reaction rates. The isomer that shows the fastest consumption of the starting material is the most reactive.

  • ¹H NMR Spectroscopy : By analyzing the crude ¹H NMR spectra of the reaction mixtures at a specific time point, the ratio of starting material to product can be calculated for each isomer. This will provide a quantitative measure of the conversion and thus the relative reactivity. Look for the disappearance of the -NH₂ protons and the appearance of a new amide N-H proton and a new acetyl methyl singlet.

The expected outcome is that the 4-methoxy isomer will show the highest conversion in a given time, followed by the 6-methoxy, 5-methoxy, and finally the 3-methoxy isomer, which is expected to be the slowest.

Visualizing the Electronic Effects:

G cluster_effects Electronic Effects on -CH₂NH₂ Nucleophilicity cluster_reactivity Predicted Reactivity node4 4-Methoxy (+M effect, para to N, enhances e⁻ density on ring) react_high High node4->react_high Strongest Activation node6 6-Methoxy (+M effect, para to C2, enhances e⁻ density) node6->react_high node5 5-Methoxy (-I > +M, meta to C2, weak effect) react_mod Moderate node5->react_mod node3 3-Methoxy (+M effect, ortho to C2, but high steric hindrance) react_low Low node3->react_low Steric Hindrance Dominates caption Influence of methoxy group position on predicted reactivity.

Caption: Influence of methoxy group position on predicted reactivity.

Conclusion

The provided experimental protocol offers a straightforward and effective method for researchers to validate these predictions in their own laboratories. Understanding these nuanced differences in reactivity is paramount for the efficient and rational design of synthetic routes in the development of novel pharmaceuticals and other advanced materials.

References

  • Science.gov. (n.d.). Hammett substituent constants: Topics by Science.gov.
  • Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 236-242.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
  • Imming, P., Sinning, C., & Meyer, A. (1993). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society, Perkin Transactions 2, (11), 2291-2295.
  • Taft, R. W., & Topsom, R. D. (1987). The nature and analysis of substituent electronic effects. Progress in Physical Organic Chemistry, 16, 1-83.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

Sources

A Comparative Guide to the Structure-Activity Relationships of (3-Methoxypyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the (3-Methoxypyridin-2-YL)methanamine scaffold, a privileged heterocyclic structure in modern medicinal chemistry. The pyridine ring is a prevalent motif in FDA-approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets and enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide will dissect the SAR of this specific scaffold against various biological targets, compare its performance with alternative structures, and provide detailed experimental protocols for researchers in drug discovery.

The Core Scaffold: A Structural Dissection

The this compound core can be deconstructed into three key components, each playing a critical role in its interaction with biological targets. Understanding the contribution of each component is fundamental to rational drug design.

  • The 3-Methoxypyridine Ring: This aromatic heterocycle is often the primary anchor to the target protein. The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine.[4] The positioning of the methoxy group at the 3-position is crucial; it modulates the electronic properties of the ring and can form specific hydrogen bonds, influencing both potency and selectivity.

  • The Methanamine Linker: This flexible linker connects the pyridine core to various substituents. Its length and conformation are critical for orienting the substituents into the correct binding pockets. The amine group is often a key interaction point, forming hydrogen bonds or salt bridges with acidic residues in the target protein.

  • The Terminal Substituent (R-group): This is the most varied component and is the primary driver of target specificity and potency. Modifications here are explored to optimize binding affinity, selectivity, and pharmacokinetic properties.

cluster_Scaffold Core Scaffold Analysis A 3-Methoxypyridine Ring (Primary Anchor, π-π Stacking, H-Bond Acceptor) B Methanamine Linker (Orientation, Flexibility) A->B Connects to C Terminal Substituent (R) (Specificity, Potency, PK Properties) B->C Presents

Caption: Logical relationship of the core this compound scaffold.

SAR Case Study 1: PI3K/mTOR Dual Inhibitors for Oncology

The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Derivatives of the methoxypyridine scaffold have been successfully developed as potent dual inhibitors of PI3K and mTOR.[5][6][7]

Mechanistic Insights

A key design strategy involves using the methoxypyridine moiety as a crucial part of a larger structure that binds to the ATP-binding pocket of these kinases. In a notable study, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated.[5][6][7] The optimization process focused on modifying a terminal aromatic skeleton to enhance potency and cellular activity.

The most promising compound from this series, 22c , incorporates a quinoline core and demonstrates potent inhibition of both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[7] This dual inhibition effectively blocks the downstream signaling pathway, leading to decreased phosphorylation of AKT, cell cycle arrest at the G0/G1 phase, and subsequent apoptosis in cancer cell lines.[5][7]

cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor (3-Methoxypyridin-2-YL) Derivative (e.g., 22c) Inhibitor->PI3K INHIBITS Inhibitor->mTORC2 INHIBITS Inhibitor->mTORC1 INHIBITS cluster_workflow Structure-Based Design Workflow for MmpL3 Inhibitors Target Identify Target (MmpL3) Docking Molecular Docking (Pyridine-2-methylamine core) Target->Docking SAR SAR Exploration (Modify R-groups to vary lipophilicity) Docking->SAR informs Synthesis Chemical Synthesis SAR->Synthesis Testing In Vitro Testing (MIC vs. M.tb) Synthesis->Testing Testing->SAR feedback Optimization Lead Optimization (Compound 62) Testing->Optimization

Caption: Workflow for the development of pyridine-based MmpL3 inhibitors.

Comparative Performance Data

The following table highlights the relationship between lipophilicity and antimycobacterial potency.

CompoundR-Group SubstituentcLogPMIC vs. M.tb H37Rv (µg/mL)
21 4-Trifluoromethylphenyl6.010.5
28 4-tert-Butylphenyl6.810.125
30 4-Phenoxyphenyl7.030.0625
62 4-(4-Fluorophenoxy)phenyl6.550.016
(Data synthesized from Li et al., 2023)
[4]

Experimental Protocols: A Guide for Replication

Scientific integrity requires that protocols are described with sufficient detail to be self-validating. Below are methodologies central to the evaluation of these derivatives.

Protocol 1: PI3K/mTOR Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, 10 µM ATP, the specific kinase (PI3Kα or mTOR), and the test compound at various concentrations.

  • Initiation: Add the substrate (e.g., PtdIns(4,5)P2 for PI3K) to start the reaction. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the ADP concentration and thus to the kinase activity. Calculate IC₅₀ values from dose-response curves.

Protocol 2: Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis as an indicator of cell viability. [8]

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.

  • Compound Plating: Serially dilute the test compounds in a 96-well plate using 7H9 broth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Measurement: Read the absorbance at 570 nm and 600 nm. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.

Protocol 3: Western Blot for AKT Phosphorylation

This technique is used to confirm the mechanism of action of PI3K/mTOR inhibitors. [5]

  • Cell Treatment: Culture cancer cells (e.g., HCT-116) and treat them with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT (t-AKT), and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-AKT/t-AKT ratio indicates inhibition of the PI3K pathway.

References

  • Dou, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • Teng, Y., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health.
  • Al-Warhi, T., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Mosher, M., et al. (2022). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules.
  • Tidwell, M., et al. (2021). Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-ҡB activators for the treatment of ALS. European Journal of Medicinal Chemistry.
  • Dou, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate.
  • Mori, K., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate.
  • Kumar, V., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Semantic Scholar.
  • Sravanthi, V., & Manne, M. (2024). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Publishing.
  • Wan, B., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. MDPI.
  • Dou, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed.
  • Singh, S., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed.
  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry.
  • Singh, H., & Singh, J. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Sharma, A., et al. (2019). Synthetic strategy and SAR studies of C-glucoside heteroaryls as SGLT2 inhibitor: A review. European Journal of Medicinal Chemistry.
  • Wilson, J., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health.
  • Luo, G., et al. (2023). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate.

Sources

A Comparative Guide to the Biological Activity of (3-Methoxypyridin-2-YL)methanamine and Other Pyridylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridylmethanamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. The strategic placement of substituents on the pyridine ring can profoundly influence the compound's physicochemical properties, target engagement, and overall biological activity. This guide provides a comparative analysis of the biological activity of (3-Methoxypyridin-2-YL)methanamine and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Pyridylmethanamine Core: A Privileged Scaffold

The pyridylmethanamine moiety, consisting of a pyridine ring linked to a methylamine group, is a key pharmacophore found in numerous biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor and a basic center, enabling interactions with various biological targets. The aromatic nature of the pyridine ring also allows for π-π stacking interactions. The versatility of this scaffold has led to its exploration in diverse therapeutic areas, including oncology, infectious diseases, and neurology.

Influence of the Methoxy Group at the 3-Position

The introduction of a methoxy (-OCH3) group at the 3-position of the pyridine ring in this compound introduces specific electronic and steric features that can significantly modulate its biological profile compared to unsubstituted or differently substituted analogs.

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the pyridine ring's electron density can influence the pKa of the pyridine nitrogen and the aminomethyl group, thereby affecting ionization at physiological pH and the strength of interactions with biological targets.

Steric and Conformational Effects: The presence of the methoxy group at the 3-position can influence the preferred conformation of the aminomethyl side chain, which can be critical for optimal binding to a target protein.

Comparative Biological Activities

While direct comparative studies on this compound are limited, we can infer its potential activities and compare it to other pyridylmethanamine analogs by examining the broader class of substituted pyridines and their derivatives.

Antiproliferative and Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents. Studies on various substituted pyridine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Structure-Activity Relationship Insights:

  • The presence of electron-donating groups, such as a methoxy group, on the pyridine ring has been associated with enhanced antiproliferative activity in some series of compounds.

  • The position of the substituent is crucial. For instance, in a series of novel nicotinonitrile derivatives, different substitution patterns on the pyridine ring led to varying cytotoxic effects against different cancer cell lines, with some compounds showing high potency[1].

  • Thienopyridine derivatives, which are structurally related to pyridines, have also shown interesting antitumor activity, with some compounds being selectively active against human liver and colon cancer cells[2].

Data Summary: Antiproliferative Activity of Substituted Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Nicotinonitrile derivative 14a NCIH 460 (Lung)25 ± 2.6[1]
Nicotinonitrile derivative 14a RKOP 27 (Colon)16 ± 2[1]
Thienopyridine derivativesHCT-116 (Colon)Varies[2]
Thienopyridine derivativesHepG-2 (Liver)Varies[2]

The data suggests that pyridylmethanamine analogs, including the 3-methoxy derivative, are promising candidates for further investigation as antiproliferative agents. The methoxy group could potentially enhance activity through favorable interactions within the binding pocket of anticancer targets.

Antimicrobial Activity

Pyridylmethanamine derivatives have also been explored for their antimicrobial properties. The pyridine ring is present in several antimicrobial drugs, and modifications to this scaffold can lead to potent antibacterial and antifungal agents.

Structure-Activity Relationship Insights:

  • The antimicrobial efficacy of pyridine derivatives is highly dependent on the nature and position of the substituents.

  • A study on N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes demonstrated antimicrobial activity, highlighting the potential of methoxypyridine scaffolds in this therapeutic area[3].

  • Methanol is often considered an effective solvent for extracting antimicrobial substances from plants, suggesting that compounds with some polarity, potentially including methoxylated aromatics, can exhibit biological activity[4].

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on a suitable agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC values of this compound and its analogs are compared to determine the effect of different substituents on antibacterial activity.

Neurological Activity and Enzyme Inhibition

Pyridylmethanamine derivatives have shown significant activity in the central nervous system (CNS), often through the inhibition of specific enzymes or interaction with neurotransmitter receptors.

Structure-Activity Relationship Insights:

  • 5-HT1A Receptor Agonism: A study on 2-pyridinemethylamine derivatives revealed that substitutions on the pyridine ring, including methyl and methylamino groups, synergistically affected their 5-HT1A agonist properties[5]. This suggests that the electronic and steric properties of substituents are critical for receptor binding and activation. While a methoxy group was not explicitly tested in this series, its electronic properties could influence receptor affinity and efficacy.

  • Enzyme Inhibition: The pyridine scaffold is present in many enzyme inhibitors. For example, some pyridine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease[6]. The ability of the pyridine nitrogen to form hydrogen bonds is often crucial for binding to the active site of enzymes.

Data Summary: Receptor Binding Affinity of Pyridine Derivatives

Compound ClassReceptorKi (nM)Reference
Purine derivatives with pyridine-like coreHistamine H3 Receptor2.91 - 105[7]
3,5-Diacyl-2,4-dialkylpyridine derivativesAdenosine A3 Receptor4.2 - 248[8]

The data indicates that the pyridine core is a versatile scaffold for targeting various receptors. The affinity is highly dependent on the substitution pattern.

Experimental Workflows and Data Interpretation

To facilitate a robust comparison of pyridylmethanamine analogs, standardized experimental workflows are essential.

General Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., Antiproliferative, Antimicrobial) characterization->primary_assay secondary_assay Secondary Assay (e.g., Enzyme Inhibition, Receptor Binding) primary_assay->secondary_assay dose_response Dose-Response & IC50/EC50 Determination secondary_assay->dose_response data_comparison Comparison of Activity Data dose_response->data_comparison sar_analysis Structure-Activity Relationship (SAR) Analysis data_comparison->sar_analysis

Caption: A generalized workflow for the synthesis, in vitro screening, and SAR analysis of pyridylmethanamine analogs.

Signaling Pathway Visualization: PI3K/mTOR Inhibition

Certain methoxypyridine derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer[9].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Methoxypyridine_Analog This compound Analog Methoxypyridine_Analog->PI3K inhibits

Caption: A simplified diagram of the PI3K/mTOR signaling pathway and the potential inhibitory action of methoxypyridine analogs.

Conclusion and Future Directions

The pyridylmethanamine scaffold represents a highly versatile platform for the design of novel therapeutic agents. While direct comparative data for this compound is not extensively available, analysis of related structures suggests its potential for a range of biological activities, including antiproliferative, antimicrobial, and neurological effects. The presence of the methoxy group at the 3-position is likely to significantly influence its pharmacological profile through a combination of electronic and steric effects.

Future research should focus on the systematic synthesis and evaluation of a focused library of pyridylmethanamine analogs, including this compound and its positional isomers, as well as analogs with other substituents (e.g., halogens, alkyl groups). Head-to-head comparisons in a panel of standardized in vitro and in vivo assays will be crucial for elucidating clear structure-activity relationships and identifying lead candidates for further development.

References

  • Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC - NIH.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II)
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists.
  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI.
  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC - NIH.
  • This compound (C7H10N2O). PubChem.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.
  • In-vitro Antibacterial Activity of the 80% Methanolic Leaf Extract of Maytenus gracilipes (Welw. ex Oliv) Exell. (celastraciae).
  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][5]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. EMBL-EBI.
  • In vitro evaluation the spectrum of antibacterial activity of botanical extracts and activity enhancement with outer membrane permeabilizers. PubMed.
  • In vitro antibacterial activity of selected medicinal plants traditionally used in Vietnam against human pathogenic bacteria. PMC - PubMed Central.
  • Biochemistry | Enzyme Inhibition. YouTube.

Sources

A Comparative Guide to Purity Validation of Synthesized (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous validation of purity is not merely a quality control step but a fundamental requirement for ensuring safety, efficacy, and reproducibility. (3-Methoxypyridin-2-YL)methanamine, a key building block in medicinal chemistry, is no exception. Its purity can significantly impact the outcome of subsequent reactions and the biological activity of the final compounds. This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of this compound, offering field-proven insights and detailed experimental protocols.

The core principle of robust purity analysis is the use of orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a comprehensive profile of a sample, minimizing the risk of undetected impurities that might co-elute or be unresponsive to a single detection method.

Comparative Analysis of Core Purity Assessment Techniques

The selection of an analytical technique is governed by the physicochemical properties of this compound (a polar, aromatic amine), the nature of potential impurities (e.g., starting materials, by-products, residual solvents), and the intended application of the compound.

Analytical Technique Principle of Detection/Separation Information Provided Advantages Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1]Relative purity (area %), detection of non-volatile impurities.High resolution and sensitivity for a wide range of polar compounds.[2]Requires chromophoric impurities for detection; reference standards needed for absolute quantification.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[3]Identification and quantification of volatile and thermally stable impurities.[4]High sensitivity and structural elucidation of impurities through mass spectra.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5]
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of proton-containing impurities.Provides structural information and can determine purity without a specific reference standard for the impurity.[6][7]Lower sensitivity compared to chromatographic methods; signal overlap can complicate quantification.[6]
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into gaseous oxides, which are then quantified.[8]Confirms the elemental composition and provides a measure of absolute purity.[9]Fast, inexpensive, and provides a fundamental measure of composition.[8]Does not identify or quantify individual impurities; assumes impurities have a different elemental composition. Accepted deviation is typically ±0.4%.[10]

In-Depth Experimental Protocols

Adherence to validated, standardized procedures is paramount for generating reliable and reproducible data. The following protocols are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[11][12]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Relative Purity

This protocol is designed to separate this compound from potential non-volatile impurities. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[13][14]

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of polar organic molecules like the target compound. It separates compounds based on their hydrophobicity. A C18 column provides excellent retention and resolution for aromatic compounds. The use of a phosphate buffer controls the ionization state of the amine, ensuring reproducible retention times and sharp peak shapes.

Workflow for HPLC Method Validation:

Sources

A Comparative Guide to the In Vitro Assay Validation of Novel (3-Methoxypyridin-2-YL)methanamine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking Novel Kinase Inhibitors in Early-Phase Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous approved drugs. Its derivatives are particularly prominent as kinase inhibitors, designed to interfere with aberrant signaling pathways that drive diseases like cancer.[1][2][3] This guide focuses on a novel series of (3-Methoxypyridin-2-YL)methanamine derivatives, developed as potential inhibitors of a key oncogenic kinase, hereafter referred to as "Target Kinase X."

The journey from a promising chemical entity to a viable drug candidate is fraught with attrition; a significant portion of failures can be attributed to a lack of efficacy or unforeseen toxicity.[4] Therefore, front-loading the discovery process with a robust, multi-faceted in vitro validation cascade is not just best practice—it is essential for making sound, data-driven decisions.[5][6][7] This guide provides a comprehensive framework for validating these novel derivatives, comparing their performance against a well-characterized, industry-standard inhibitor ("Reference Kinase Inhibitor"). Our approach is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring that our methods are fit-for-purpose and generate reliable, reproducible data.[8][9][10][11]

We will dissect the validation process through four critical stages:

  • Physicochemical Characterization : Understanding the fundamental properties of the compounds.

  • Biochemical Potency Assessment : Quantifying direct inhibition of the isolated target enzyme.

  • Cellular Target Engagement and Activity : Confirming the compounds act on their intended target within a living cell and elicit a functional response.

  • Selectivity and Cytotoxicity Profiling : Assessing off-target effects and establishing a preliminary therapeutic window.

This structured approach ensures that by the end of the validation cascade, we have a clear, objective comparison of our novel derivatives, allowing for the confident selection of the most promising candidates for further development.

The Validation Workflow: A Multi-Assay Cascade

A logical, sequential workflow is critical for efficiently validating novel compounds. The process begins with fundamental characterization and progresses to more complex, biologically relevant systems. This ensures that resources are focused on compounds with the highest likelihood of success.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target-Specific Activity cluster_2 Phase 3: Biological Impact & Safety cluster_3 Decision Gate p1 Physicochemical Properties b1 Biochemical Kinase Assay (IC50) p1->b1 Solubility Check c1 Cellular Target Engagement (NanoBRET™) b1->c1 Potency Confirmation c2 Cytotoxicity Assay (MTT/MTS) c1->c2 Cellular Activity s1 Kinase Selectivity Profiling c1->s1 On-Target Potency d1 Candidate Selection c2->d1 s1->d1

Caption: In Vitro Assay Validation Workflow.

Foundational Physicochemical Characterization

Before assessing biological activity, understanding a compound's physicochemical properties is paramount. These characteristics influence a compound's behavior in aqueous assay buffers, its ability to cross cell membranes, and its potential for nonspecific interactions.[12][13] Poor solubility, for instance, is a common reason for misleading results in in vitro assays. We assessed three key parameters for our novel derivatives (NCD-1, NCD-2) and the reference inhibitor.

Table 1: Physicochemical Properties of Test Compounds

Compound Molecular Weight ( g/mol ) Aqueous Solubility (µM) at pH 7.4 cLogP
NCD-1 410.5 150 2.8
NCD-2 425.6 15 4.1

| Reference | 395.4 | 200 | 2.5 |

Insight: NCD-1 displays favorable solubility and lipophilicity (cLogP), comparable to the reference compound.[14] NCD-2, however, shows significantly lower aqueous solubility and higher lipophilicity, which may lead to challenges in cellular assays and could be a flag for potential off-target effects or aggregation-based inhibition.[12]

Biochemical Potency: Direct Target Inhibition

The first step in biological validation is to confirm that the compounds directly inhibit the enzymatic activity of the isolated Target Kinase X. A biochemical kinase assay measures the transfer of a phosphate group from ATP to a substrate.[15] We employ a luminescence-based ADP detection assay, which quantifies the amount of ADP produced as a direct measure of kinase activity.[16]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation :

    • Prepare a 2X solution of Target Kinase X and the peptide substrate in kinase reaction buffer.

    • Create a serial dilution of each test compound (NCD-1, NCD-2, Reference) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction :

    • Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 5 µL of the serially diluted compound solution to the wells.

    • Initiate the reaction by adding 10 µL of a 100 µM ATP solution.

    • Incubate the plate at room temperature for 1 hour.[15]

  • Signal Detection :

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Table 2: Biochemical Potency against Target Kinase X

Compound IC50 (nM) Hill Slope
NCD-1 15.2 -1.1 0.99
NCD-2 12.5 -0.9 0.98

| Reference | 25.8 | -1.0 | 0.99 |

Insight: Both novel derivatives demonstrate potent, dose-dependent inhibition of Target Kinase X at the biochemical level, with IC50 values superior to the reference inhibitor. The Hill slopes are near -1.0, suggesting a classic 1:1 binding interaction.

Cellular Activity: Target Engagement in a Physiological Context

A potent biochemical inhibitor is only valuable if it can enter a cell and bind to its target in the complex intracellular environment. To validate this, we use the NanoBRET™ Target Engagement assay, which measures compound binding at the target protein within intact, living cells.[17][18]

The Principle of NanoBRET™ Target Engagement

This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Target Kinase X (the donor) and a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site (the acceptor).[19] When a test compound is added, it competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[20]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Target_Nluc Target-NanoLuc® Tracer Fluorescent Tracer Target_Nluc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target_Nluc_2 Target-NanoLuc® Inhibitor Test Compound Target_Nluc_2->Inhibitor Binding NoBRET Low BRET Signal Inhibitor->NoBRET No Energy Transfer

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (3-Methoxypyridin-2-YL)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug development, the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from cross-reactivity, are a leading cause of adverse events and late-stage clinical trial failures.[1][2] This guide provides an in-depth, structured approach to assessing the cross-reactivity of analogs of (3-Methoxypyridin-2-YL)methanamine, a novel aminopyridine scaffold of interest. Aminopyridine derivatives are a versatile class of molecules with a wide array of biological activities, making them valuable in drug discovery.[3][4] We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, enabling researchers, scientists, and drug development professionals to design and interpret robust cross-reactivity studies. This guide is built on a tiered, risk-based approach, integrating computational, biochemical, and cell-based assays to build a comprehensive safety and specificity profile.[5][6][7]

Introduction: The Imperative of Specificity

The aminopyridine core, present in this compound, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including kinases and G-protein coupled receptors.[3][4][8] While this versatility is advantageous for primary target engagement, it also elevates the risk of unintended interactions with structurally related proteins. Furthermore, small molecules can sometimes be recognized by the immune system, leading to T-cell mediated hypersensitivity reactions.[9][10]

Therefore, a cross-reactivity assessment is not merely a regulatory checkbox but a critical step in de-risking a drug candidate. It involves two primary arms of investigation:

  • Off-Target Binding Assessment: Evaluating the binding of the compound to a panel of unintended proteins (e.g., kinases, receptors, enzymes) to predict potential pharmacological side effects.

  • Immunogenicity Assessment: Evaluating the potential for the compound to elicit an unwanted immune response, specifically T-cell activation, which can lead to severe adverse reactions.[11][12]

This guide will use the parent compound, CMPD-0 , and three structurally related analogs to illustrate the assessment process.

Parent Compound and Selected Analogs:

Compound IDStructure NameRationale for Inclusion
CMPD-0 This compoundThe lead compound and primary reference for all comparisons.[13]
CMPD-1 (5-Methoxypyridin-2-YL)methanaminePositional Isomer: Assesses the impact of moving the methoxy group on target engagement and off-target profile.
CMPD-2 (3-Ethoxypyridin-2-YL)methanamineHomologation: Evaluates the effect of a slightly bulkier alkoxy group on specificity and potential metabolic stability.
CMPD-3 (3-Methoxy-5-chloropyridin-2-YL)methanamineElectronic Modification: Introduces a chloro- group to alter the electronic properties of the pyridine ring, potentially modulating binding affinities.[14]

Tiered Strategy for Cross-Reactivity Assessment

A tiered, sequential approach is the most resource-efficient strategy. It begins with broad, predictive methods and progresses to more complex, definitive assays for compounds that clear the initial hurdles.

Tiered_Assessment_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Quantitative In Vitro Binding cluster_2 Tier 3: Cell-Based Functional & Immunogenicity Assays cluster_3 Decision Point InSilico In Silico Profiling (Sequence/Structural Homology) HS HS InSilico->HS Identifies potential hits HTS Broad Biochemical Screen (e.g., Kinase Panel) SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) HTS->SPR Confirms direct binding TCell T-Cell Activation Assays (e.g., ELISpot, Proliferation) HTS->TCell Informs immunogenicity risk ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) SPR->ITC Orthogonal validation Functional Cellular Off-Target Assays (e.g., Reporter Gene) SPR->Functional Assesses cellular consequence Decision Risk Assessment & Candidate Selection Functional->Decision TCell->Decision

Caption: Tiered workflow for cross-reactivity assessment.

Part I: Off-Target Binding Assessment

The goal is to identify unintended molecular interactions that could lead to adverse drug reactions.

Tier 1: In Silico and High-Throughput Screening

This initial phase casts a wide net to identify potential areas of concern.

  • In Silico Profiling: Utilizes computational models to screen the compound structures against databases of known protein binding sites.[15] Methods like Similarity Ensemble Approach (SEA) compare the 2D structure of the analogs to ligands with known off-targets.[15] This step is predictive and helps prioritize which protein families to investigate experimentally.

  • Broad Biochemical Screening: Involves testing the compounds at a single high concentration (e.g., 10 µM) against a large panel of proteins. Commercial kinase panels (e.g., 400+ kinases) are common, as kinases are frequent off-targets for heterocyclic compounds.

Senior Application Scientist's Note: The goal here is not precision, but breadth. A result of >50% inhibition at 10 µM is a common threshold to flag a potential "hit" that warrants further investigation. This approach prevents wasting resources on compounds with a wide off-target profile early on.

Tier 2: Quantitative In Vitro Binding Assays

For any "hits" identified in Tier 1, the next step is to quantify the binding affinity and kinetics. This distinguishes genuine, high-affinity interactions from non-specific, low-potency ones. Surface Plasmon Resonance (SPR) is the gold standard for this.

  • Immobilization: Covalently immobilize the purified off-target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density (200-500 Response Units) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of each analog (CMPD-0 to CMPD-3) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected dissociation constant (KD), typically from 10 nM to 1 µM.

  • Binding Measurement (Multi-Cycle Kinetics):

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of the analog for a defined association time (e.g., 180 seconds).

    • Switch back to running buffer and monitor dissociation for a defined time (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound analyte, returning to the baseline.

    • Repeat this cycle for each concentration in the series, from lowest to highest.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Senior Application Scientist's Note: A multi-cycle kinetic approach is crucial for small molecules. It ensures that each binding event is independent and allows for complete regeneration of the surface between injections, leading to higher quality kinetic data compared to single-cycle methods. The KD value is the key output; a lower KD indicates a tighter binding interaction. An off-target KD within 10-fold of the on-target KD is a significant concern.

CompoundOn-Target Kinase X (KD, nM)Off-Target Kinase Y (KD, nM)Off-Target Kinase Z (KD, nM)Selectivity Ratio (KD Off-Target Y / KD On-Target)
CMPD-0 15350>10,00023.3
CMPD-1 25280>10,00011.2
CMPD-2 201,500>10,00075.0
CMPD-3 12958,5007.9

Interpretation:

  • CMPD-2 shows the best selectivity profile, with a 75-fold window between its on-target and primary off-target activity.

  • CMPD-3 , while being the most potent on-target, exhibits a poor selectivity profile with only an ~8-fold window, raising a significant safety flag. The electronic modification clearly impacted specificity.

Part II: Immunogenicity Assessment (T-Cell Mediated)

Small molecules can sometimes trigger an immune response by binding to Human Leukocyte Antigen (HLA) proteins, a process that can lead to T-cell activation and severe hypersensitivity reactions.[9][16] This risk is particularly relevant for drugs that are administered chronically. The assessment focuses on detecting drug-specific T-cell activation.

The Mechanism: Hapten vs. p-i Concept

Understanding the potential mechanism is key to designing the right assays.

  • Hapten Model: The drug (or its metabolite) must covalently bind to a self-protein to become immunogenic.[11]

  • Pharmacological Interaction (p-i) Concept: The drug binds non-covalently but with high affinity to either the HLA molecule or the T-cell receptor (TCR), creating a novel immunological synapse that stimulates T-cells.[12] This is a major mechanism for many drug hypersensitivities.[9]

T_Cell_Activation_Mechanisms cluster_0 Hapten Model cluster_1 p-i Concept (Pharmacological Interaction) Hapten Drug Covalently binds to Protein Processed by APC Presented on HLA TCR T-Cell Receptor Hapten:f3->TCR Recognition PI Drug Binds non-covalently to HLA/TCR complex Alters self-peptide presentation PI:f2->TCR Recognition Activation T-Cell Activation TCR->Activation

Caption: Mechanisms of small molecule-induced T-cell activation.

Tier 3: In Vitro T-Cell Activation Assays

These assays use human peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy donors to represent a variety of HLA types. The goal is to see if the drug can induce T-cell proliferation or cytokine release. The ELISpot assay is a highly sensitive method for this.

  • Cell Preparation: Isolate PBMCs from healthy donor buffy coats using density gradient centrifugation.

  • Assay Setup:

    • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Seed 200,000 PBMCs per well.

  • Stimulation:

    • Add the test compounds (CMPD-0 to CMPD-3) at a range of concentrations (e.g., 1-100 µM).

    • Controls are critical:

      • Negative Control: Vehicle (e.g., 0.1% DMSO).

      • Positive Control: A known T-cell mitogen (e.g., Phytohaemagglutinin, PHA) or a control peptide pool (e.g., CEF).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Detection:

    • Wash the cells away.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Add Streptavidin-Alkaline Phosphatase.

    • Add a substrate (e.g., BCIP/NBT) that forms an insoluble colored spot where IFN-γ was secreted.

  • Analysis:

    • Wash and dry the plate.

    • Count the number of spots in each well using an automated ELISpot reader. The result is expressed as Spot-Forming Units (SFU) per million cells.

    • A positive response is typically defined as a Stimulation Index (SI) ≥ 2, where SI = (SFU in test well) / (SFU in vehicle control well).

Senior Application Scientist's Note: Using a large donor cohort (n > 50) is essential to cover a meaningful diversity of HLA alleles. A positive response in even a small number of donors (2-3%) can be a significant signal of potential immunogenicity, as some drug hypersensitivities are strongly linked to specific, and sometimes rare, HLA types.[9][16]

CompoundConcentration (µM)Mean SFU/106 Cells (n=50 donors)Stimulation Index (SI)Number of Positive Donors (SI ≥ 2)
Vehicle N/A51.00
CMPD-0 5081.61
CMPD-1 50153.03
CMPD-2 5071.40
CMPD-3 50112.22

Interpretation:

  • CMPD-2 shows the lowest potential for T-cell activation, with no positive donors detected.

  • CMPD-1 shows the strongest signal, with a mean SI of 3.0 and positive responses in 3 out of 50 donors. This suggests the position of the methoxy group may expose an epitope for T-cell recognition in certain HLA contexts. This compound would carry a higher immunogenicity risk.

Conclusion and Integrated Risk Assessment

The final step is to integrate the data from all tiers to make an informed decision on which analog, if any, should progress.

CompoundOff-Target Selectivity (Tier 2)Immunogenicity Risk (Tier 3)Overall Assessment
CMPD-0 Moderate (23-fold)LowViable, but with a note for monitoring kinase-related AEs.
CMPD-1 Poor (11-fold)HighHigh Risk. Poor selectivity combined with a clear T-cell signal. Recommended for termination.
CMPD-2 Excellent (75-fold) Very Low Lead Candidate. Demonstrates superior specificity in both off-target and immunogenicity assessments.
CMPD-3 Poor (8-fold) ModerateHigh Risk. Despite high on-target potency, the very poor selectivity is a major liability. Recommended for termination.

Based on this comprehensive, multi-parametric assessment, CMPD-2 ((3-Ethoxypyridin-2-YL)methanamine) emerges as the lead candidate. Its structural modification not only maintained on-target potency but significantly improved its safety and specificity profile by reducing off-target binding and minimizing the potential for T-cell activation. This data-driven approach allows for the confident selection of candidates with a higher probability of success in later-stage clinical development.

References

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A Comparative Guide to the Efficacy of Methoxypyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Methoxypyridine in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery.[2] Within the vast chemical space explored for kinase inhibitor design, the pyridine ring and its derivatives have emerged as a prominent heterocyclic scaffold found in numerous FDA-approved drugs.[1][3][4] The strategic functionalization of this ring is a key strategy for optimizing potency, selectivity, and drug-like properties.

The methoxypyridine scaffold, in particular, is a privileged structure. These compounds often function by competing with ATP for the kinase's binding site.[5] The methoxy group can influence solubility and participate in crucial hydrogen bonding interactions within the ATP-binding pocket, enhancing both potency and selectivity. This guide provides a comparative analysis of several key kinase inhibitors, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family, where a methoxy-substituted quinazoline or pyrimidine core—structurally related to methoxypyridine—is a defining feature. We will delve into their mechanisms, compare their efficacy with supporting experimental data, and provide detailed protocols for their evaluation.

The EGFR Signaling Pathway: A Primary Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation and survival.[6][7] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[8][9][10] The inhibitors discussed below primarily target the intracellular kinase domain of EGFR, preventing its autophosphorylation and blocking these downstream signals.[10][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Inhibitor Methoxypyridine-Based Kinase Inhibitors (Gefitinib, Erlotinib, Osimertinib) Inhibitor->P_EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The EGFR signaling pathway and the point of inhibition by targeted kinase inhibitors.

Comparative Efficacy of Key EGFR Inhibitors

The evolution of EGFR inhibitors showcases a compelling story of structure-based drug design aimed at improving efficacy and overcoming resistance. Here, we compare first-generation inhibitors (Gefitinib, Erlotinib), a dual EGFR/HER2 inhibitor (Lapatinib), and a third-generation inhibitor (Osimertinib).

InhibitorPrimary Target(s)IC₅₀ (EGFRWT)IC₅₀ (EGFRL858R)IC₅₀ (EGFRL858R/T790M)Reversibility
Gefitinib EGFR~100-500 nM~10-50 nM>10,000 nMReversible
Erlotinib EGFR~60-200 nM~5-50 nM>10,000 nMReversible
Lapatinib EGFR, HER2~350 nM (EGFR)~30 nM>1,000 nMReversible
Osimertinib Mutant EGFR184 nM[12][13]12 nM[12][13]1 nM[12][13]Irreversible

Note: IC₅₀ values are approximate and can vary based on assay conditions. The data is compiled from multiple sources for comparative purposes.

First-Generation Inhibitors: Gefitinib and Erlotinib

Gefitinib (Iressa) and Erlotinib (Tarceva) are structurally similar quinazoline-based inhibitors that reversibly bind to the ATP-binding site of the EGFR kinase domain.[9][10][14] They are significantly more potent against EGFR harboring activating mutations (such as L858R or exon 19 deletions) compared to the wild-type (WT) receptor.[15] This selectivity forms the basis of their clinical utility in non-small cell lung cancer (NSCLC) patients with these specific mutations.[16][17]

Causality of Action : The methoxy groups on the quinazoline core of these molecules, such as the 7-methoxy group in Gefitinib, are crucial for orienting the inhibitor within the ATP pocket and forming key interactions that confer potency.[10][18] However, their efficacy is limited by the development of resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[10] This mutation sterically hinders the binding of these reversible inhibitors, rendering them ineffective.

Dual Kinase Inhibitor: Lapatinib

Lapatinib (Tykerb) is a reversible, dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[6][7][11] By inhibiting both receptors, Lapatinib blocks downstream signaling pathways involved in cell proliferation and survival, proving effective in HER2-overexpressing breast cancers.[6][19] Unlike monoclonal antibodies that target the extracellular domain, Lapatinib acts on the intracellular kinase domain.[6]

Third-Generation Inhibitor: Osimertinib (AZD9291)

Osimertinib (Tagrisso) was developed specifically to overcome the T790M resistance mutation that plagues first-generation inhibitors.[20][21] It is a third-generation, irreversible EGFR inhibitor that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[20][22]

Expertise in Design : The design of Osimertinib incorporates a reactive acrylamide group that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This irreversible binding mechanism allows it to effectively inhibit the T790M mutant kinase.[22] Its high selectivity for mutant EGFR over wild-type EGFR results in a better side-effect profile, as common toxicities like skin rash and diarrhea associated with wild-type EGFR inhibition are reduced.[10][16][20] As seen in the table, its potency against the double mutant (L858R/T790M) is exceptionally high, with an IC₅₀ value around 1 nM.[12][13]

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of kinase inhibitors, standardized and validated assays are essential. The following protocols describe two fundamental experiments: an in vitro biochemical assay to determine direct kinase inhibition and a cell-based assay to assess the effect on cancer cell proliferation.

General Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor involves a multi-step workflow to determine its potency, selectivity, and cellular efficacy.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow HTS High-Throughput Screening (HTS) Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC₅₀ HTS->Biochem Hit Confirmation CellBased Cell-Based Assay (e.g., MTT) Determine GI₅₀ Biochem->CellBased Cellular Potency Selectivity Kinome Selectivity Profiling Biochem->Selectivity Off-Target Effects InVivo In Vivo Efficacy Studies CellBased->InVivo Preclinical Testing

Caption: A generalized workflow for the discovery and validation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining the IC₅₀ value of an inhibitor.

Principle & Trustworthiness : The assay's trustworthiness is established through a two-step process. First, remaining ATP is depleted, and then the ADP generated by the kinase is converted back to ATP, which drives a luciferase reaction. The luminescent signal is directly proportional to kinase activity. The use of a no-enzyme control (background), a vehicle control (100% activity, e.g., DMSO), and a known potent inhibitor as a positive control ensures the assay is self-validating.

Materials :

  • Recombinant kinase (e.g., EGFR T790M)

  • Kinase-specific substrate (e.g., a poly-GT peptide)

  • Test Inhibitors (serially diluted in DMSO)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • White, opaque 384-well assay plates

Step-by-Step Methodology :

  • Compound Plating : Prepare serial dilutions of the test inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include wells with DMSO only for the 100% activity control.

  • Kinase Reaction Setup : Prepare a master mix containing the kinase enzyme and its specific substrate in kinase buffer. Add this mix (e.g., 10 µL) to each well containing the test compounds.

  • Initiate Reaction : Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL) to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation : Incubate the plate at 30°C for 60 minutes. This allows the enzymatic reaction to proceed.

  • Stop Reaction & Deplete ATP : Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[23]

  • ADP to ATP Conversion & Signal Generation : Add 40 µL of Kinase Detection Reagent. This reagent contains the enzymes necessary to convert the ADP produced by the kinase into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.[23][24]

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.[25]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration of an inhibitor that causes 50% growth inhibition (GI₅₀).

Principle & Trustworthiness : The assay relies on the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The protocol's validity is ensured by including untreated cells (negative control) and a vehicle control (e.g., DMSO), which should show no significant difference in viability. A known cytotoxic agent can be used as a positive control.

Materials :

  • Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Inhibitors (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Step-by-Step Methodology :

  • Cell Seeding : Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment : Treat the cells with serial dilutions of the kinase inhibitors or a vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.[23]

  • Incubation : Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings and for the inhibitor to exert its anti-proliferative effect.[23]

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[23]

  • Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[23]

  • Data Acquisition : Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[23]

  • Data Analysis :

    • Calculate the percentage of growth inhibition for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the log concentration of the inhibitor to determine the GI₅₀ value.

Conclusion

The comparative analysis of methoxypyridine-based and related kinase inhibitors targeting EGFR highlights a clear progression in drug design, driven by a deep understanding of kinase biology and resistance mechanisms. First-generation inhibitors like Gefitinib and Erlotinib demonstrated the power of targeting specific oncogenic driver mutations. However, the clinical challenge of acquired resistance spurred the development of next-generation compounds. Osimertinib stands out as a paradigm of rational drug design, offering high potency against resistance mutations while sparing the wild-type enzyme, thereby improving the therapeutic window. The rigorous application of the described biochemical and cell-based assays is fundamental to the discovery and validation of such superior therapeutic agents, ensuring that only the most effective and selective candidates advance toward clinical application.

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A Comparative Guide to the Validation of a GMP-Compliant Synthetic Route for (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methoxypyridin-2-YL)methanamine is a key substituted pyridine intermediate in the synthesis of various pharmacologically active molecules. The production of Active Pharmaceutical Ingredients (APIs) for clinical and commercial use is strictly governed by Good Manufacturing Practices (GMP).[1][2] Adherence to GMP ensures that products are consistently produced and controlled according to quality standards, safeguarding public health.[2] This guide provides a comparative analysis of potential synthetic routes for this compound, culminating in a recommended pathway for GMP validation. The discussion is grounded in established chemical principles and regulatory expectations, aiming to provide drug development professionals with a robust framework for process development and validation.[3]

The core of any GMP process is a well-understood and validated synthetic route.[3] This involves not only achieving high yield and purity but also demonstrating process robustness, defining critical process parameters, and controlling impurities.[4][5] This guide will dissect two logical synthetic strategies, evaluating them against the rigorous demands of GMP manufacturing.

Regulatory Framework: The GMP Imperative in API Synthesis

A system for managing quality must be in place, encompassing organizational structure, procedures, processes, and resources to ensure the API meets its intended specifications for quality and purity.[4][5] For synthetic APIs, GMP requirements are typically applied from the introduction of the API starting material into the process.[4] The stringency of these controls should increase as the synthesis progresses towards the final API.[2][4] Key considerations for validating a synthetic route under GMP include:

  • Process Understanding and Control: Identifying Critical Process Parameters (CPPs) that impact Critical Quality Attributes (CQAs) of the API.

  • Impurity Management: Identifying, characterizing, and controlling process-related impurities and potential degradation products.[6][7]

  • Consistency and Reproducibility: Demonstrating that the process consistently produces the API within predefined specifications.[3]

  • Documentation: Maintaining comprehensive records of all development, validation, and production activities.[2][5]

cluster_0 GMP Validation Workflow for API Synthesis RD Route Development & Selection RA Risk Assessment (Identify CPPs & CQAs) RD->RA Selected Route AMV Analytical Method Validation AMV->RA Validated Methods PV Process Validation (3 Batches) RA->PV Defined Parameters API Validated API Production Process PV->API Successful Batches

Caption: High-level workflow for GMP validation of an API synthetic route.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic disconnections lead to viable and scalable routes for the synthesis of this compound.

  • Route A: C-N bond formation via the reduction of a nitrile.

  • Route B: C-N bond formation via reductive amination of an aldehyde.

We will evaluate each route based on efficiency, scalability, safety, and suitability for GMP validation.

Route A: Catalytic Hydrogenation of 2-Cyano-3-methoxypyridine

This is arguably the most direct and atom-economical approach. The key transformation is the reduction of a nitrile group to a primary amine, a well-precedented and high-yielding reaction. Catalytic hydrogenation is a preferred method in industrial settings due to its clean nature, avoiding the use of stoichiometric metal hydride reagents.[8]

SM_A 2-Chloro-3-methoxypyridine INT_A 2-Cyano-3-methoxypyridine SM_A->INT_A PROD This compound INT_A->PROD reagent1 CuCN, DMF High Temp reagent2 H2, Raney Ni NH3/MeOH

Caption: Synthetic scheme for Route A via nitrile hydrogenation.

Experimental Protocols (Route A)

Step A1: Synthesis of 2-Cyano-3-methoxypyridine

  • Materials: 2-Chloro-3-methoxypyridine, Copper(I) Cyanide (CuCN), Dimethylformamide (DMF).

  • Procedure: To a solution of 2-Chloro-3-methoxypyridine (1.0 equiv) in anhydrous DMF, add Copper(I) Cyanide (1.2 equiv). Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to 140-150 °C for 4-6 hours. Monitor reaction completion by HPLC. Upon completion, cool the mixture, and quench with an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Step A2: Catalytic Hydrogenation to this compound

  • Materials: 2-Cyano-3-methoxypyridine, Raney Nickel (50% slurry in water), Anhydrous Methanol, Ammonia.

  • Procedure: Charge a high-pressure hydrogenation vessel with 2-Cyano-3-methoxypyridine (1.0 equiv), methanolic ammonia (7N), and a catalytic amount of Raney Nickel (5-10 wt%). Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-60 °C. Maintain vigorous stirring and monitor hydrogen uptake. The reaction is typically complete within 6-12 hours. After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or salt formation. The use of ammonia is critical to suppress the formation of the secondary amine impurity.

GMP Considerations for Route A
  • Advantages: High atom economy, robust and well-understood reactions, and typically high yields. Catalytic hydrogenation is a clean and scalable technology.[8]

  • Disadvantages: Use of toxic cyanide salts in Step A1 requires strict engineering controls and waste management protocols. The hydrogenation step is exothermic and requires specialized high-pressure equipment.

  • Potential Impurities:

    • Unreacted 2-Cyano-3-methoxypyridine: Monitored by HPLC.

    • Bis((3-methoxypyridin-2-yl)methyl)amine (Secondary Amine Impurity): Formation is minimized by the addition of ammonia during hydrogenation.

    • Residual Copper/Nickel: Must be controlled to ppm levels in the final API, requiring robust purification and ICP-MS analysis.

Route B: Reductive Amination of 3-Methoxypyridine-2-carbaldehyde

This route offers an alternative that avoids the use of inorganic cyanides. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its versatility and operational simplicity. The key intermediate is the aldehyde, which can be prepared from a corresponding methyl or alcohol precursor.

SM_B 2-Methyl-3-methoxypyridine INT_B 3-Methoxypyridine-2-carbaldehyde SM_B->INT_B PROD This compound INT_B->PROD reagent1 SeO2 Dioxane/H2O reagent2 1. NH4OAc, EtOH 2. NaBH4

Caption: Synthetic scheme for Route B via reductive amination.

Experimental Protocols (Route B)

Step B1: Synthesis of 3-Methoxypyridine-2-carbaldehyde

  • Materials: 2-Methyl-3-methoxypyridine, Selenium Dioxide (SeO₂), 1,4-Dioxane, Water.

  • Procedure: To a solution of 2-Methyl-3-methoxypyridine (1.0 equiv) in a mixture of 1,4-dioxane and water, add selenium dioxide (1.1 equiv) portion-wise. Heat the mixture to reflux (approx. 90-100 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and filter to remove the black selenium precipitate. Concentrate the filtrate and extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude aldehyde, which can be purified by chromatography.

Step B2: Reductive Amination to this compound

  • Materials: 3-Methoxypyridine-2-carbaldehyde, Ammonium Acetate, Ethanol, Sodium Borohydride (NaBH₄).

  • Procedure: Dissolve 3-Methoxypyridine-2-carbaldehyde (1.0 equiv) and a large excess of ammonium acetate (5-10 equiv) in ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 equiv) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the target amine.

GMP Considerations for Route B
  • Advantages: Avoids the use of highly toxic cyanide reagents. The reactions are typically run at atmospheric pressure with standard laboratory equipment.

  • Disadvantages: The oxidation in Step B1 uses a stoichiometric amount of toxic selenium dioxide, which requires careful handling and waste disposal. The overall yield may be lower than Route A.

  • Potential Impurities:

    • Unreacted Aldehyde: Can form Schiff base impurities upon storage if not fully removed.

    • Over-reduction product (2-Hydroxymethyl-3-methoxypyridine): Can result if the imine formation is slow and NaBH₄ reduces the starting aldehyde.

    • Residual Selenium: Must be rigorously controlled.

Comparative Data Summary

ParameterRoute A: Nitrile HydrogenationRoute B: Reductive AminationJustification
Number of Steps 22Both routes are concise from key intermediates.
Estimated Overall Yield High (70-85%)Moderate (50-65%)Catalytic hydrogenations are typically very efficient.
Key Reagents CuCN, H₂, Raney NiSeO₂, NaBH₄Route A uses a toxic cyanide and high-pressure H₂. Route B uses toxic selenium.
Scalability Excellent (with proper engineering)GoodHigh-pressure hydrogenation is standard in industry. Oxidation with SeO₂ can be challenging on a large scale.
Key Impurity Profile Secondary amine, residual metalsUnreacted aldehyde, over-reductionBoth have predictable impurity profiles that can be controlled with defined process parameters.
GMP Suitability High ModerateRoute A is more atom-economical and higher yielding, making it more cost-effective for large-scale production despite the initial capital investment for high-pressure reactors.

Recommended Route for GMP Validation: Route A

Based on the analysis, Route A (Catalytic Hydrogenation of 2-Cyano-3-methoxypyridine) is the recommended pathway for GMP production. Its high efficiency, atom economy, and the well-established nature of catalytic hydrogenation in industrial settings provide a strong foundation for developing a robust and reproducible process. While the use of cyanide is a significant safety consideration, established engineering controls and quench/workup procedures can effectively mitigate this risk in a controlled GMP environment.

Validation Strategy for Route A

The validation of Route A would proceed by establishing a clear link between the manufacturing process inputs and the final API's quality.

cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Temperature Assay Assay/Purity Temp->Assay Imp Impurity Profile (e.g., Secondary Amine) Temp->Imp Press H2 Pressure Press->Assay Press->Imp Cat Catalyst Loading Cat->Assay Metals Residual Metals (Ni) Cat->Metals Time Reaction Time Time->Assay Time->Imp

Caption: Relationship between CPPs and CQAs for the hydrogenation step.

  • Analytical Method Validation: Develop and validate robust HPLC methods for assay and impurity determination of the starting materials, intermediate, and final API. Validate an ICP-MS method for residual nickel analysis.

  • Risk Assessment & CPP Determination: For the critical hydrogenation step, perform a risk assessment (e.g., FMEA) to identify CPPs. These would include reaction temperature, hydrogen pressure, catalyst loading, ammonia concentration, and reaction time.

  • Process Characterization: Conduct Design of Experiments (DoE) studies to understand the impact of these CPPs on the CQAs, such as API purity and the level of the secondary amine impurity. This defines the proven acceptable range (PAR) for the process.

  • Process Validation: Execute three successful validation batches at the target commercial scale, demonstrating that the process consistently operates within the defined parameters and delivers the API meeting all pre-defined specifications.

Conclusion

The selection and validation of a synthetic route is a critical, foundational step in any API development program. By systematically comparing potential routes against the criteria of efficiency, scalability, safety, and regulatory compliance, a robust manufacturing process can be established. The catalytic hydrogenation of 2-Cyano-3-methoxypyridine (Route A) presents a superior strategy for the GMP production of this compound. A thorough validation of this route, focusing on deep process understanding and control of critical parameters, will ensure the consistent production of high-quality API suitable for clinical and commercial supply.

References

  • Vertex AI Search. (n.d.). GMP for The production of APIs.
  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • ComplianceOnline. (1999, November). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
  • ResearchGate. (2001, August). Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • BenchChem. (n.d.). Hydrogenation Catalysts.
  • World Journal of Pharmaceutical Research. (2022). An overview on synthesis and characterization of impurities of some drugs.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

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A Head-to-Head Comparison of Methoxy versus Fluoro-Substituted Pyridine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds like pyridine is a cornerstone of rational drug design. Among the vast arsenal of substituents, methoxy (-OCH₃) and fluoro (-F) groups are frequently employed to fine-tune the physicochemical and pharmacological properties of lead compounds. While both can profoundly impact a molecule's profile, they do so through distinct mechanisms, leading to critical differences in performance. This guide provides an in-depth, head-to-head comparison of methoxy- and fluoro-substituted pyridines, supported by experimental data, to inform substituent selection in drug development.

The Crux of the Matter: Electronic and Physicochemical Divergence

The choice between a methoxy and a fluoro substituent fundamentally alters the electronic character of the pyridine ring, which in turn dictates key drug-like properties. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, lowering the electron density of the pyridine ring.[1][2] This significantly reduces the basicity of the pyridine nitrogen, as reflected by a lower pKa value.[1][2] Conversely, the methoxy group, while also inductively withdrawing, can act as a resonance electron-donating group, a duality that complicates its overall electronic influence.

This electronic tug-of-war has profound consequences for lipophilicity (logP), a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the replacement of a hydroxyl or methoxy group with fluorine is a common bioisosteric strategy, it often leads to an increase in lipophilicity.[3][4] However, the context of the substitution is paramount. For instance, studies have shown that the conversion of a methoxy group to a fluorine atom can result in a logP change ranging from -1.08 to +0.63.[3]

Table 1: Comparative Physicochemical Properties of Methoxy- vs. Fluoro-Substituted Pyridines

PropertyMethoxy-Substituted PyridineFluoro-Substituted PyridineImpact on Drug Development
pKa Higher (More Basic)Lower (Less Basic)[1]Alters drug-receptor binding, solubility, and pharmacokinetic properties.[1]
Lipophilicity (logP) Generally LowerGenerally Higher (position-dependent)[1][5]Influences membrane permeability, absorption, and distribution.[1]
Metabolic Stability Susceptible to O-demethylationBlocks metabolic sites, resistant to cleavage[1][6]Can significantly increase in vivo half-life.[1][7]
Hydrogen Bonding Oxygen can act as H-bond acceptorFluorine is a weak H-bond acceptorAffects target binding and solubility.

Pharmacological Implications: A Tale of Two Substituents

The divergent physicochemical properties of methoxy and fluoro groups translate into distinct pharmacological profiles. The choice between them can be the deciding factor in achieving desired potency, selectivity, and metabolic stability.

Metabolic Stability: A Clear Win for Fluorine

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[1] This makes fluoro-substituted pyridines less susceptible to oxidative metabolism compared to their methoxy counterparts. The methoxy group, on the other hand, is a well-known site of metabolic vulnerability, often undergoing O-demethylation, which can lead to rapid clearance of the drug.[6] The difluoromethoxy group (-OCF₂H) is often considered a metabolically robust bioisostere of the methoxy group, effectively preventing this common metabolic pathway.[6]

Receptor Interactions and Biological Activity

The electronic modulation by these substituents can drastically alter how a molecule interacts with its biological target. The reduced basicity of fluoro-pyridines can be advantageous in avoiding off-target interactions or improving selectivity.[1] The introduction of fluorine can also lead to favorable conformational changes that enhance binding affinity. Numerous FDA-approved drugs contain fluorine-containing pyridine derivatives, highlighting their therapeutic importance in areas like cancer, diabetes, and Alzheimer's disease.[8][9]

Methoxy-substituted pyridines also play a crucial role in a variety of biologically active compounds.[10][11][12] The ability of the methoxy oxygen to act as a hydrogen bond acceptor can be critical for anchoring a ligand in the binding pocket of a receptor. However, this same feature can also lead to undesirable interactions.

Experimental Corner: Synthesis and Evaluation Protocols

To provide a practical framework for comparing these two classes of compounds, this section outlines representative synthetic protocols and a key assay for evaluating metabolic stability.

Synthesis of Substituted Pyridines

The synthesis of methoxy- and fluoro-substituted pyridines can be achieved through various methods. Palladium-catalyzed cross-coupling reactions are versatile for introducing a range of substituents onto the pyridine ring.[13] For fluorinated pyridines, methods like nucleophilic aromatic substitution (SNAr) and electrophilic fluorination are common.[14][15][16]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to a Chloro-Methoxypyridine [13]

This protocol describes the synthesis of an aryl-substituted methoxypyridine from a chloropyridine precursor.

  • Reaction Setup: In a reaction vessel, combine 6-chloro-4-methoxynicotinaldehyde (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted methoxypyridine.

Protocol 2: Synthesis of a 3-Fluoropyridine via Nucleophilic Aromatic Substitution [16]

This protocol outlines the replacement of a nitro group with fluoride.

  • Reaction Setup: To a solution of methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry dimethyl sulfoxide (DMSO), add cesium fluoride (CsF) (5 equivalents) under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to 120 °C for approximately 90 minutes, monitoring for the complete conversion of the starting material.

  • Workup and Purification: After cooling, add distilled water to the reaction mixture and extract with ethyl acetate. Concentrate the combined organic extracts in vacuo. Purify the crude product using flash chromatography to obtain the pure methyl 3-fluoropyridine-4-carboxylate.

In Vitro Metabolic Stability Assay

A crucial experiment in early drug discovery is the assessment of a compound's metabolic stability, often using human liver microsomes (HLMs).

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes [6]

  • Incubation Preparation: Prepare an incubation mixture containing the test compound (typically at a final concentration of 1 µM) and human liver microsomes in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture at 37 °C, then initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Visualizing the Concepts

To better illustrate the decision-making process and the underlying principles, the following diagrams are provided.

Caption: A decision-making flowchart for substituent selection.

Caption: Electronic effects of methoxy vs. fluoro substituents.

Conclusion: A Strategic Choice

The decision to incorporate a methoxy or a fluoro substituent onto a pyridine scaffold is a nuanced one, with significant downstream consequences for a drug candidate's profile. Fluorine substitution often provides a decisive advantage in enhancing metabolic stability and modulating basicity, making it a powerful tool for overcoming common drug development hurdles.[8][17] The methoxy group, while susceptible to metabolism, can be crucial for establishing key hydrogen bonding interactions and offers a different electronic signature. Ultimately, the optimal choice depends on the specific therapeutic target, the desired pharmacological profile, and the overall structure-activity relationship of the series . A thorough understanding of the distinct properties imparted by each substituent, supported by rigorous experimental evaluation, is essential for navigating this critical decision in the pursuit of novel therapeutics.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.
  • Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. (n.d.). ResearchGate.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a detailed, safety-centric operational plan for the proper disposal of (3-Methoxypyridin-2-YL)methanamine. By elucidating the chemical principles that underpin these procedures, we aim to foster a culture of safety and environmental responsibility within the laboratory.

Hazard Assessment and Waste Identification

This compound is a substituted pyridine derivative containing a primary amine group. This structure necessitates its classification as a hazardous chemical waste. The primary hazards stem from its potential irritant properties and the ecotoxicity associated with pyridine compounds.[1] The Safety Data Sheet (SDS) for the hydrochloride salt of this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Due to these inherent hazards, all materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.[2][3] It is crucial to avoid disposing of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[1]

Regulatory Classification:

In the United States, waste containing pyridine is classified as hazardous by the Environmental Protection Agency (EPA). The relevant EPA hazardous waste codes for pyridine and its derivatives often include:

Waste CodeDescription
U196 Pyridine (Toxic Waste)
F005 Spent non-halogenated solvents including pyridine
D038 Pyridine (if it exceeds the Toxicity Characteristic Leaching Procedure limit of 5.0 mg/L)

It is the responsibility of the waste generator to ensure proper classification in accordance with local, state, and federal regulations.[4][5][6][7][8]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, it is imperative to don the appropriate PPE to minimize the risk of exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Given the nature of the compound, double-gloving is a recommended best practice.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Waste Segregation and Storage

Proper segregation and storage of this compound waste is a critical step in ensuring laboratory safety and regulatory compliance.

Step-by-Step Waste Collection Protocol:
  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of initial waste accumulation must also be clearly marked.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated weigh boats, and disposable labware in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix this waste stream with other incompatible chemicals.

    • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat, sparks, and open flames.

The following diagram illustrates the decision-making process for the segregation and initial storage of this compound waste.

WasteSegregation Waste Segregation Workflow for this compound Start Waste Generation (this compound) SolidWaste Solid Waste (e.g., powder, contaminated labware) Start->SolidWaste LiquidWaste Liquid Waste (e.g., solutions) Start->LiquidWaste PPEWaste Contaminated PPE (e.g., gloves, disposable coats) Start->PPEWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer PPEBag Labeled Hazardous Waste Bag PPEWaste->PPEBag Storage Designated Waste Accumulation Area SolidContainer->Storage LiquidContainer->Storage PPEBag->Storage DisposalPathway Disposal Pathway for this compound WasteCollection Waste Collection & Segregation (See Fig. 1) WasteStorage Secure Storage in Waste Accumulation Area WasteCollection->WasteStorage SpillResponse Spill Response & Decontamination SpillResponse->WasteStorage EHSContact Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor WasteStorage->EHSContact WastePickup Scheduled Waste Pickup EHSContact->WastePickup FinalDisposal Incineration at a Licensed Facility WastePickup->FinalDisposal

Caption: Overall disposal pathway for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine - Production, Import/Export, Use, and Disposal.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • EC Restoration. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • Steam Systems, Inc. (n.d.). Safety Data Sheet: Steam line neutralizing amine.
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  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • University of Rochester. (n.d.). EPA Hazardous Waste Codes.
  • Stack Exchange. (2014, September 14). Could neutralisation of safe chemicals produce dangerous ones?
  • Missouri State University. (2023, February 7). Waste Neutralization Guidance.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • American Elements. (n.d.). This compound hydrochloride.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Luminix Health. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

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A Senior Application Scientist's Guide to Personal Protective Equipment for (3-Methoxypyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive operational plan for the safe handling and disposal of (3-Methoxypyridin-2-YL)methanamine, focusing on the critical role of Personal Protective Equipment (PPE). The principles outlined here are grounded in established safety protocols and are designed to foster a culture of proactive risk management in the laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound, like many aminopyridine derivatives, presents several health risks that necessitate stringent safety precautions. The primary hazards are summarized below.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon contact.[1]H315
Serious Eye IrritationCauses serious eye irritation.[1]H319
Respiratory IrritationMay cause respiratory irritation if inhaled.[1]H335

This information is based on the Safety Data Sheet for this compound hydrochloride.

Aminopyridines as a class of compounds are known to be highly toxic if swallowed, with potential for toxicity through skin contact or inhalation.[2] Acute exposure can lead to a range of symptoms, from dizziness and headache to more severe outcomes like respiratory distress.[2] Therefore, a conservative and diligent approach to PPE is warranted.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final and most personal line of defense against chemical exposure.[3] The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-compliant safety glasses with side shields are the minimum requirement for any work in a laboratory where chemical hazards are present.[4]

  • Recommended: Due to the risk of serious eye irritation, chemical splash goggles that provide a complete seal around the eyes are strongly recommended.

  • High-Risk Operations: When there is a significant splash hazard, such as when transferring large volumes or working with the material under pressure, a face shield should be worn in addition to safety goggles.[4][5]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are required.[2] Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.

  • Double Gloving: For enhanced protection, especially during prolonged handling or when working with concentrated solutions, wearing two pairs of nitrile gloves is a recommended best practice.[4][6]

  • Proper Technique: Gloves should be inspected for any signs of degradation or puncture before use. After handling the chemical, gloves should be removed carefully to avoid contaminating the skin, and hands should be washed thoroughly.

Body Protection
  • Laboratory Coat: A properly fitting, full-buttoned laboratory coat must be worn to protect the skin and personal clothing from splashes and spills.[4][6]

  • Additional Protection: In situations with a higher risk of significant exposure, such as a large-scale reaction or a major spill, a chemically resistant apron or a full-body protective suit may be necessary.[2]

Respiratory Protection
  • Engineering Controls: All work with this compound, especially when in solid form or as a concentrated solution, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and ammonia derivatives should be used.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Hazard Review & PPE Donning - Review SDS - Don appropriate PPE Area_Prep 2. Work Area Preparation - Ensure fume hood is operational - Gather all necessary equipment Prep->Area_Prep Proceed Weighing 3. Weighing & Dispensing - Perform in fume hood - Use smallest practical quantity Area_Prep->Weighing Proceed Reaction 4. Reaction Setup & Monitoring - Keep reaction vessel closed - Monitor for any abnormalities Weighing->Reaction Proceed Quenching 5. Reaction Quenching - Perform with caution in fume hood Reaction->Quenching Proceed Waste_Seg 6. Waste Segregation - Separate solid and liquid hazardous waste Quenching->Waste_Seg Proceed Decon 7. Decontamination - Clean glassware and work surfaces Waste_Seg->Decon Proceed PPE_Doff 8. PPE Doffing & Hand Washing - Remove PPE carefully - Wash hands thoroughly Decon->PPE_Doff Complete

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills, contain the material with an inert absorbent such as vermiculite or sand.[9] Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.

  • Waste Classification: All waste containing this compound, including excess reagent, contaminated labware, and used PPE, must be treated as hazardous chemical waste.[9]

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container made of a compatible material.[9]

    • Liquid Waste: Collect in a labeled, leak-proof hazardous waste container.[9] Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[9]

  • Storage and Disposal: Store sealed hazardous waste containers in a designated, well-ventilated area. Arrange for collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Never dispose of this material down the drain.[2]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.

References

  • BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • AK Scientific, Inc. (n.d.). This compound hydrochloride Safety Data Sheet.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • American Chemical Society. (n.d.). Safety.
  • Enviro-Safe. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • U.S. Department of Health and Human Services. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet for 4-Aminopyridine.
  • University of Washington. (n.d.). 4-Aminopyridine SOP.
  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.